Product packaging for Iturin A2(Cat. No.:)

Iturin A2

Cat. No.: B15392490
M. Wt: 1043.2 g/mol
InChI Key: HNAPWDKFUSLFFE-HRADWJPASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-[(3S,6R,9R,12S,16R,19S,22R,25S)-6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,21,24-octaoxo-16-undecyl-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide has been reported in Bacillus amyloliquefaciens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H74N12O14 B15392490 Iturin A2

Properties

Molecular Formula

C48H74N12O14

Molecular Weight

1043.2 g/mol

IUPAC Name

3-[(3S,6R,9R,12S,16R,19S,22R,25S)-6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,21,24-octaoxo-16-undecyl-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide

InChI

InChI=1S/C48H74N12O14/c1-2-3-4-5-6-7-8-9-10-12-28-22-41(67)54-32(23-38(50)64)43(69)56-31(21-27-14-16-29(62)17-15-27)42(68)57-33(24-39(51)65)44(70)55-30(18-19-37(49)63)48(74)60-20-11-13-36(60)47(73)58-34(25-40(52)66)45(71)59-35(26-61)46(72)53-28/h14-17,28,30-36,61-62H,2-13,18-26H2,1H3,(H2,49,63)(H2,50,64)(H2,51,65)(H2,52,66)(H,53,72)(H,54,67)(H,55,70)(H,56,69)(H,57,68)(H,58,73)(H,59,71)/t28-,30+,31-,32+,33-,34-,35+,36+/m1/s1

InChI Key

HNAPWDKFUSLFFE-HRADWJPASA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H]1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N

Canonical SMILES

CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Iturin A2 from Bacillus subtilis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iturin A2, a potent antifungal lipopeptide produced by Bacillus subtilis, stands as a promising candidate for applications in agriculture and medicine. Its discovery and subsequent isolation have paved the way for extensive research into its biosynthesis, mode of action, and potential for commercialization. This technical guide provides an in-depth overview of the core methodologies for the discovery, isolation, purification, and characterization of this compound. It details the intricate signaling pathways governing its production and presents a compilation of quantitative data to inform optimization strategies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical protocols.

Introduction: The Emergence of this compound

The Iturin family of lipopeptides, first reported as antibiotics produced by Bacillus subtilis, are cyclic heptapeptides linked to a β-amino fatty acid chain. Among these, this compound has garnered significant attention for its broad-spectrum antifungal activity against various plant and human pathogens. Its mechanism of action involves the disruption of fungal cell membranes, leading to the formation of pores and subsequent cell death. The low toxicity profile of Iturin A enhances its appeal as a biocontrol agent and a potential therapeutic. The biosynthesis of Iturin A is a complex process orchestrated by a large multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS), encoded by the iturin A (itu) operon.

Biosynthesis and Regulatory Pathway of Iturin A

The production of Iturin A in Bacillus subtilis is a tightly regulated process, governed by a complex signaling network that responds to cell density and environmental cues. The core of Iturin A synthesis lies in the iturin A operon, which spans over 38 kb and consists of four key open reading frames: ituD, ituA, ituB, and ituC.[1]

  • ituD : Encodes a putative malonyl-CoA transacylase, crucial for the initiation of the fatty acid chain.[1]

  • ituA : Encodes a large synthetase with modules for fatty acid synthesis and the incorporation of the first amino acid.[1]

  • ituB and ituC : Encode peptide synthetases responsible for the sequential addition of the remaining amino acids in the peptide chain.[1]

The expression of the itu operon is controlled by a sophisticated signaling cascade, primarily regulated by a two-component system and quorum sensing.

IturinA_Signaling_Pathway ComX ComX pheromone ComP ComP (Histidine Kinase) ComX->ComP ComA ComA (Response Regulator) ComP->ComA Phosphorylates (ComA-P) itu_operon ituD-ituA-ituB-ituC ComA->itu_operon Activates transcription sfp sfp (PPTase) Iturin_Synthetase Iturin A Synthetase Complex sfp->Iturin_Synthetase Activates (4'-PP transfer) itu_operon->Iturin_Synthetase Translation IturinA Iturin A Iturin_Synthetase->IturinA Biosynthesis DegQ DegQ DegQ->ComA Enhances activity

Iturin A Biosynthesis Regulatory Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of Bacillus subtilis and the subsequent isolation and purification of this compound.

Cultivation of Bacillus subtilis

A robust fermentation process is the cornerstone of successful this compound production. The following protocol outlines a typical batch fermentation in shake flasks.

Experimental Workflow:

General workflow for this compound isolation.

Protocol:

  • Inoculum Preparation: Inoculate a single colony of Bacillus subtilis into a 250 mL flask containing 50 mL of Luria-Bertani (LB) medium. Incubate for 12 hours at 30°C with shaking at 230 rpm.

  • Production Fermentation: Transfer 1 mL of the seed culture into a 250 mL flask containing 25 mL of Iturin A production medium. A common production medium formulation is (g/L): corn starch, 30; soybean meal, 70; K₂HPO₄·3H₂O, 1.0; MgSO₄·7H₂O, 1.0; FeSO₄·7H₂O, 1.0; MnSO₄·H₂O, 0.01; with a natural pH.[2]

  • Incubation: Cultivate the production culture at 28°C with shaking at 230 rpm for 72 hours.[2]

Isolation and Purification of this compound

The following protocols detail two common methods for the initial extraction of Iturin A from the fermentation broth, followed by purification using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Acid Precipitation and Methanol Extraction

  • Cell Removal: Centrifuge 1 mL of the culture broth at 9,300 x g for 10 minutes to pellet the bacterial cells.[1]

  • Acid Precipitation: Transfer the supernatant to a new microtube and add 80 µL of 15% HCl to adjust the pH to approximately 2.0. Incubate at 4°C for at least 12 hours to allow for the precipitation of the lipopeptides.[1]

  • Collection of Precipitate: Centrifuge the acidified supernatant at 9,300 x g for 10 minutes. Discard the supernatant and retain the precipitate.[1]

  • Methanol Extraction: Add 500 µL of methanol to the precipitate and vortex thoroughly for 30 minutes to extract the Iturin A.

  • Clarification: Centrifuge the methanol extract at 9,300 x g for 10 minutes. The supernatant, containing the partially purified Iturin A, is then filtered through a 0.22 µm PTFE syringe filter prior to HPLC analysis.[1]

Protocol 2: Butanol Extraction

  • Cell Removal: Centrifuge the culture broth at 8,000 x g for 10 minutes.

  • pH Adjustment: Adjust the pH of the supernatant to 3.0.

  • Butanol Extraction: Mix the acidified supernatant with an equal volume of n-butanol and shake vigorously. Allow the phases to separate and collect the upper butanol layer. Repeat the extraction three times.[3]

  • Solvent Evaporation: Evaporate the pooled butanol fractions to dryness in vacuo.

  • Resuspension: Dissolve the dried extract in methanol for subsequent purification.[3]

High-Performance Liquid Chromatography (HPLC) Purification

Reversed-phase HPLC is the method of choice for the high-resolution separation of Iturin A homologues.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient Program: A common gradient is a linear increase from 60% to 70% Mobile Phase B over 20 minutes, followed by an increase to 100% B over the next 40 minutes.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 205 nm or 280 nm.[4][5]

Quantitative Analysis of Iturin A Production

The yield of Iturin A is highly dependent on the Bacillus subtilis strain, fermentation medium, and culture conditions. The following tables summarize reported Iturin A production levels under various optimized conditions.

Table 1: Iturin A Production in Different Bacillus Strains and Fermentation Modes

Bacillus StrainFermentation ModeKey Optimization StrategyIturin A YieldReference
Bacillus subtilis ZK-H2Fed-batchOptimized precursor amino acid feeding0.85 g/L[1]
Bacillus subtilisBatchStepwise two-stage glucose feeding0.57 g/L[6]
Bacillus amyloliquefaciensBatchGenome shuffling179.22 mg/L[7]
Bacillus amyloliquefaciens HZ-ADFTL2BatchStrengthened fatty acid synthesis2.96 g/L[2]
Genetically modified B. subtilisBatchOverexpression of regulatory genes330 µg/mL[7]

Table 2: Effect of Medium Components on Iturin A Production by Bacillus subtilis ZK-H2

Component VariedConditionIturin A Yield (g/L)Reference
Initial Glucose Concentration26 g/L0.66[1]
Amino Acid Addition (l-Gln)0.12 g/L at 12h0.77[1]
Amino Acid Addition (l-Asp)0.04 g/L at 12h0.76[1]
Optimized Amino Acid Mix0.0752 g/L Asn; 0.1992 g/L Gln; 0.1464 g/L Pro at 12h0.85[1]

Characterization of this compound

Following purification, the identity and structure of this compound are confirmed using various analytical techniques.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used to determine the molecular weight of this compound and its homologues.

  • Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that can be used to sequence the peptide backbone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the three-dimensional structure of the cyclic lipopeptide.

Conclusion

The discovery and isolation of this compound from Bacillus subtilis represent a significant advancement in the search for effective and environmentally friendly antifungal agents. The methodologies outlined in this guide provide a comprehensive framework for researchers to culture B. subtilis, purify this compound, and quantify its production. The elucidation of the biosynthetic and regulatory pathways offers targets for genetic engineering to enhance yields. The continued exploration of this compound and its analogues holds immense potential for the development of novel solutions in agriculture and medicine.

References

An In-depth Technical Guide to the Chemical Structure and Isomers of Iturin A2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iturin A, a cyclic lipopeptide produced by various Bacillus species, is a potent antifungal agent with significant potential in agriculture and medicine. This technical guide provides a comprehensive overview of the chemical structure of Iturin A2, a prominent member of the Iturin A family, and its isomers. It details the methodologies for its isolation, characterization, and biological evaluation, and explores its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of novel antifungal agents.

Chemical Structure of Iturin A

Iturin A is a complex of cyclic lipopeptides, each comprising a heptapeptide ring linked to a β-amino fatty acid side chain.[1][2] The peptide portion consists of seven α-amino acids in the sequence L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser.[1] This cyclic structure is crucial for its biological activity.

The Iturin A Complex and its Isomers

The Iturin A complex is a mixture of several isomers, designated as Iturin A1 through A8.[1] These isomers are structurally analogous, differing only in the length and branching of the β-amino fatty acid side chain.[3] This variation in the lipid tail influences the antifungal potency and spectrum of the different isomers.

Structure of this compound

This compound is one of the most abundant and well-studied isomers of the Iturin A complex. It is characterized by a β-amino fatty acid with a 14-carbon backbone (n-C14).[4] The complete chemical structure of this compound is a cyclic lipopeptide with the amino acid sequence cyclo-(L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser)-β-amino-n-tetradecanoic acid.

Iturin_A2_Structure cluster_peptide Heptapeptide Ring cluster_lipid β-Amino Fatty Acid Tail N1 L-Asn Y2 D-Tyr N1->Y2 N3 D-Asn Y2->N3 Q4 L-Gln N3->Q4 P5 L-Pro Q4->P5 N6 D-Asn P5->N6 S7 L-Ser N6->S7 S7->N1 FA β-amino-n-tetradecanoic acid (n-C14) S7->FA Amide Bond

Caption: Chemical structure of this compound.

Physicochemical Properties of Iturin A Isomers

The physicochemical properties of Iturin A isomers are critical for their biological function and formulation development. The primary differentiator among the isomers is the molecular weight, which varies with the length of the fatty acid side chain.

IsomerFatty Acid ChainMolecular Weight (Da)
Iturin A1C131029
This compound n-C14 1043.5 [4]
Iturin A3iso-C141043.5
Iturin A4anteiso-C141043.5
Iturin A5n-C151057.5
Iturin A6iso-C151057.5
Iturin A7anteiso-C151057.5
Iturin A8n-C161071.5

Experimental Protocols

Isolation and Purification of this compound

A common method for the isolation and purification of this compound from bacterial culture is High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Culture and Extraction: Bacillus subtilis is cultured in a suitable broth medium. The lipopeptides are precipitated from the cell-free supernatant by acidification (e.g., with HCl to pH 2.0) and collected by centrifugation. The pellet is then extracted with methanol.

  • HPLC Separation: The methanolic extract is subjected to reversed-phase HPLC (RP-HPLC).

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water, often with a modifier like trifluoroacetic acid (TFA) or ammonium acetate. For example, a linear gradient of 20% to 80% acetonitrile in 0.05% aqueous TFA over 60 minutes.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at 210 nm or 280 nm (due to the tyrosine residue).

  • Fraction Collection and Verification: Fractions corresponding to the this compound peak are collected. The identity and purity of the isolated this compound are confirmed by mass spectrometry.

HPLC_Workflow cluster_extraction Extraction cluster_hplc HPLC Purification cluster_analysis Analysis culture Bacillus subtilis Culture acidification Acid Precipitation (pH 2.0) culture->acidification centrifugation1 Centrifugation acidification->centrifugation1 extraction Methanol Extraction centrifugation1->extraction rp_hplc Reversed-Phase HPLC (C18) extraction->rp_hplc gradient Acetonitrile/Water Gradient rp_hplc->gradient detection UV Detection (210/280 nm) gradient->detection fraction Fraction Collection detection->fraction ms Mass Spectrometry Verification fraction->ms

Caption: Experimental workflow for this compound isolation.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are essential for the complete structural elucidation of this compound in solution.

Protocol:

  • Sample Preparation: A purified sample of this compound (1-5 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH).

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • COSY/TOCSY: Establishes proton-proton scalar coupling networks within each amino acid residue.

    • NOESY/ROESY: Identifies through-space proton-proton proximities, which is crucial for determining the peptide's three-dimensional structure and the sequence of amino acids.

    • HSQC: Correlates protons with their directly attached carbons.

    • HMBC: Establishes long-range proton-carbon correlations, which helps in sequencing the peptide and linking the fatty acid chain.

  • Data Analysis: The NMR data are processed and analyzed to assign all proton and carbon resonances and to determine the connectivities and spatial proximities, ultimately leading to the complete structural assignment.

Mass Spectrometry (MS): Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are used to determine the molecular weight and amino acid sequence.

Protocol:

  • Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid for ESI).

  • Data Acquisition:

    • Full Scan MS: The sample is introduced into the mass spectrometer to obtain the accurate molecular weight of this compound.

    • Tandem MS (MS/MS): The molecular ion of this compound is isolated and fragmented (e.g., by collision-induced dissociation).

  • Data Analysis: The fragmentation pattern (b- and y-ions) is analyzed to deduce the amino acid sequence of the peptide ring.

Determination of Minimum Inhibitory Concentration (MIC)

The antifungal activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal pathogens.

Protocol:

  • Preparation of Fungal Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a suitable growth medium (e.g., Potato Dextrose Broth).

  • Serial Dilution: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is incubated at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible fungal growth.

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the fungal cell membrane. Its amphiphilic nature allows it to insert into the lipid bilayer, leading to the formation of pores or channels. This disrupts membrane integrity, causing leakage of essential ions and metabolites, and ultimately leading to cell death.

Recent studies suggest a more complex mechanism involving:

  • Induction of Oxidative Stress: Iturin A can trigger the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage to cellular components.

  • Interaction with Potassium Channels: There is evidence that Iturin A may interact with and modulate the activity of potassium ion channels in the fungal membrane, further disrupting ion homeostasis.

MoA_IturinA2 cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects membrane Lipid Bilayer pore Pore Formation membrane->pore k_channel K+ Channel k_efflux K+ Efflux k_channel->k_efflux iturin This compound iturin->membrane Insertion iturin->k_channel Interaction ros ROS Production (Oxidative Stress) iturin->ros leakage Ion & Metabolite Leakage pore->leakage death Fungal Cell Death leakage->death ros->death k_efflux->death

Caption: Mechanism of action of this compound.

Conclusion

This compound is a promising antifungal agent with a well-defined chemical structure and a multifaceted mechanism of action. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs. Future research should focus on optimizing its production, elucidating the finer details of its interaction with fungal membranes, and exploring its potential in combination therapies.

References

An In-depth Technical Guide to the Antifungal Action of Iturin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iturin A, a cyclic lipopeptide produced by various strains of Bacillus subtilis, exhibits potent and broad-spectrum antifungal activity. Its mechanism of action is multifaceted, primarily targeting the fungal cell membrane, inducing oxidative stress, and ultimately leading to programmed cell death. This technical guide provides a comprehensive overview of the core mechanisms of Iturin A's antifungal action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Antifungal Mechanisms of Iturin A

Iturin A's antifungal efficacy stems from a cascade of events that disrupt fungal cellular homeostasis. The primary modes of action are:

  • Cell Membrane Disruption: The amphiphilic nature of Iturin A, consisting of a hydrophilic cyclic peptide ring and a hydrophobic β-amino fatty acid chain, facilitates its interaction with and insertion into the fungal plasma membrane. This interaction is a critical initiating event in its antifungal activity.[1] The lipopeptide is thought to interact with sterol components, particularly ergosterol, within the fungal membrane, leading to the formation of pores or ion-conducting channels.[2] This disruption compromises the selective permeability of the membrane, causing leakage of essential ions, such as K+, and other vital cellular components.[1]

  • Induction of Oxidative Stress: Following membrane perturbation, Iturin A triggers a significant increase in intracellular reactive oxygen species (ROS). This surge in ROS overwhelms the fungal cell's antioxidant defense systems, leading to extensive oxidative damage to cellular macromolecules, including lipids, proteins, and nucleic acids.

  • Triggering of Programmed Cell Death (Apoptosis/Autophagy): The culmination of membrane damage and oxidative stress is the induction of programmed cell death pathways in the fungus. Iturin A has been shown to induce apoptosis-like events, characterized by DNA fragmentation and the activation of caspase-like proteases (metacaspases).[3][4] In some fungi, Iturin A may also induce autophagy.[2]

Quantitative Data on Antifungal Activity

The antifungal potency of Iturin A varies depending on the fungal species, the specific Iturin A homolog, and the experimental conditions. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of its efficacy.

Fungal SpeciesIturin A ConcentrationEffectReference
Aspergillus niger25 µg/mLMinimum Inhibitory Concentration (MIC)[3]
Aspergillus niger1/2 MIC, MIC, 2MIC39 ± 2.99%, 61.59 ± 2.80%, and 93.34 ± 2.89% reduction in ATPase activity, respectively.[3]
Candida albicans25 µg/mLMinimum Inhibitory Concentration (MIC) in YEPD and RPMI-1640 media.[5]
Candida albicans50 µg/mLComplete inhibition of biofilm formation.[5]
Candida albicans20 µg/mLComplete inhibition of cell viability within mature biofilms.[5]
Fusarium graminearum50 µg/mLComplete inhibition of conidial germination.[6]
Fusarium graminearum100 µg/mL (Plipastatin A)Complete inhibition of conidial germination.[6]
Fusarium oxysporum f. sp. niveum60 µg/mLEC50 (50% reduction in mycelial density)[7]
Phytophthora infestans50 µg/mL~68% red fluorescence (damaged cell membrane) in sporangia compared to 21% in control.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Iturin A's antifungal properties. Below are protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined by the broth microdilution method.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Harvest spores or yeast cells and suspend them in sterile saline or culture medium.

    • Adjust the concentration of the suspension to a standardized value (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a hemocytometer or by spectrophotometric methods.

  • Preparation of Iturin A Dilutions:

    • Prepare a stock solution of Iturin A in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate culture medium (e.g., RPMI-1640).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include a positive control (fungal inoculum without Iturin A) and a negative control (medium only).

    • Incubate the plate at an optimal temperature for the specific fungus (e.g., 28-37°C) for a defined period (e.g., 24-72 hours).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of Iturin A that causes complete visual inhibition of fungal growth.

Assessment of Cell Membrane Permeability (Propidium Iodide Staining)

Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes.

  • Treatment of Fungal Cells:

    • Incubate fungal cells with different concentrations of Iturin A (e.g., MIC, 2x MIC) for a specific duration.

    • Include an untreated control.

  • Staining:

    • Harvest the fungal cells by centrifugation and wash them with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS containing PI (e.g., 2 µg/mL).

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Analysis:

    • Analyze the stained cells using fluorescence microscopy or flow cytometry.

    • Cells with damaged membranes will exhibit red fluorescence.

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

  • Loading of Fungal Cells with DCFH-DA:

    • Incubate fungal cells with DCFH-DA (e.g., 10 µM) in a suitable buffer or medium for 30-60 minutes at the optimal growth temperature.

  • Treatment with Iturin A:

    • Wash the cells to remove excess DCFH-DA.

    • Expose the cells to different concentrations of Iturin A.

  • Measurement of Fluorescence:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) using a fluorescence microplate reader or flow cytometer at different time points.

    • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

JC-1 is a cationic dye that differentially accumulates in mitochondria based on their membrane potential.

  • Treatment of Fungal Cells:

    • Treat fungal cells with various concentrations of Iturin A.

  • Staining with JC-1:

    • Incubate the treated and control cells with JC-1 dye (e.g., 5 µM) for 15-30 minutes at the optimal growth temperature.

  • Analysis:

    • In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.

    • In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

    • The ratio of red to green fluorescence can be quantified using a fluorescence microscope, flow cytometer, or microplate reader to assess changes in mitochondrial membrane potential.

Detection of Apoptosis (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Fixation and Permeabilization:

    • Fix the Iturin A-treated and control fungal cells with a suitable fixative (e.g., paraformaldehyde).

    • Permeabilize the cell walls and membranes using enzymes (e.g., lyticase, zymolyase) and detergents (e.g., Triton X-100).

  • TUNEL Reaction:

    • Incubate the permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP or fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection:

    • If a hapten-labeled dUTP was used, detect it with a specific antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.

    • If a fluorescently labeled dUTP was used, visualize the fluorescence directly.

    • Analyze the cells using fluorescence microscopy or flow cytometry. Apoptotic cells will show a positive TUNEL signal.

Measurement of Caspase-Like Activity

Caspase-like proteases (metacaspases in fungi) are key executioners of apoptosis.

  • Preparation of Cell Lysates:

    • Treat fungal cells with Iturin A and prepare cell-free lysates.

  • Caspase Activity Assay:

    • Incubate the cell lysates with a specific fluorogenic or colorimetric caspase substrate (e.g., a substrate with the recognition sequence for a specific metacaspase).

    • Cleavage of the substrate by active caspases releases a fluorescent or colored molecule.

  • Quantification:

    • Measure the fluorescence or absorbance using a microplate reader to quantify caspase activity.

Visualizing the Mechanisms of Action

Diagrams generated using Graphviz (DOT language) illustrate the key pathways and experimental workflows.

IturinA_Mechanism cluster_membrane Cell Membrane Interaction cluster_stress Oxidative Stress Induction cluster_apoptosis Programmed Cell Death IturinA Iturin A Membrane Fungal Cell Membrane (Ergosterol) IturinA->Membrane Pore Pore Formation Membrane->Pore Leakage Ion & Solute Leakage (K+ efflux) Pore->Leakage ROS Increased ROS Leakage->ROS OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage Mitochondria Mitochondrial Dysfunction OxidativeDamage->Mitochondria Metacaspases Metacaspase Activation Mitochondria->Metacaspases Apoptosis Apoptosis Metacaspases->Apoptosis

Figure 1: Overview of Iturin A's antifungal mechanism.

Experimental_Workflow_ROS FungalCells Fungal Cells LoadDCFH Load with DCFH-DA FungalCells->LoadDCFH Wash1 Wash LoadDCFH->Wash1 TreatIturinA Treat with Iturin A Wash1->TreatIturinA MeasureFluorescence Measure Fluorescence TreatIturinA->MeasureFluorescence Analysis Data Analysis MeasureFluorescence->Analysis

Figure 2: Experimental workflow for ROS detection.

Apoptosis_Signaling_Pathway IturinA Iturin A MembraneDamage Membrane Damage & Ion Imbalance IturinA->MembraneDamage ROS_Buildup ROS Accumulation MembraneDamage->ROS_Buildup Mito_Dysfunction Mitochondrial Dysfunction ROS_Buildup->Mito_Dysfunction CytochromeC Cytochrome c Release (potential) Mito_Dysfunction->CytochromeC Metacaspase_Activation Metacaspase Activation Mito_Dysfunction->Metacaspase_Activation CytochromeC->Metacaspase_Activation Substrate_Cleavage Substrate Cleavage Metacaspase_Activation->Substrate_Cleavage DNA_Fragmentation DNA Fragmentation Metacaspase_Activation->DNA_Fragmentation Apoptotic_Body Apoptotic Body Formation Substrate_Cleavage->Apoptotic_Body DNA_Fragmentation->Apoptotic_Body

Figure 3: Iturin A-induced apoptosis signaling pathway.

Conclusion

Iturin A presents a compelling case as a natural antifungal agent with a potent and multi-pronged mechanism of action. Its ability to disrupt the fungal cell membrane, induce overwhelming oxidative stress, and trigger programmed cell death makes it an attractive candidate for further research and development in the fields of agriculture, food preservation, and medicine. A thorough understanding of its molecular interactions and the intricate signaling pathways it modulates is essential for optimizing its application and for the rational design of novel antifungal therapies. This guide provides a foundational framework for researchers and drug development professionals to delve deeper into the promising antifungal potential of Iturin A.

References

Iturin A: A Technical Guide to its Antibacterial Properties Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iturin A, a cyclic lipopeptide produced by various strains of Bacillus subtilis and related bacteria, has garnered significant attention as a potent biocontrol agent against a wide array of plant pathogens.[1] Its strong antifungal and antibacterial activities, coupled with low toxicity, make it a promising alternative to conventional chemical pesticides in agriculture.[2][3] This technical guide provides an in-depth overview of the antibacterial properties of Iturin A, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

The primary antibacterial mechanism of Iturin A involves the disruption of the pathogen's cell membrane integrity.[1][4] The lipophilic β-amino fatty acid chain of the Iturin A molecule inserts into the lipid bilayer of the cell membrane, leading to the formation of pores or ion channels. This disrupts the membrane potential, causing leakage of essential cellular components and ultimately leading to cell lysis.[5]

Beyond direct membrane damage, Iturin A has been shown to induce oxidative stress within the pathogenic cells. This is characterized by the accumulation of reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids.[5] The increased oxidative stress can also trigger downstream signaling pathways, such as the High Osmolarity Glycerol (HOG1) Mitogen-Activated Protein Kinase (MAPK) pathway in fungi, leading to programmed cell death.

Signaling Pathway Affected by Iturin A

Iturin A's induction of oxidative stress is a key factor in its antimicrobial activity. The accumulation of Reactive Oxygen Species (ROS) triggers the High Osmolarity Glycerol (HOG1) Mitogen-Activated Protein Kinase (MAPK) signaling cascade in fungal pathogens, a pathway crucial for stress response and survival.

IturinA_Signaling_Pathway Iturin A Iturin A Cell Membrane Cell Membrane Iturin A->Cell Membrane Disruption ROS Accumulation ROS Accumulation Cell Membrane->ROS Accumulation Induces HOG1 MAPK Pathway HOG1 MAPK Pathway ROS Accumulation->HOG1 MAPK Pathway Activates Apoptosis/Cell Death Apoptosis/Cell Death HOG1 MAPK Pathway->Apoptosis/Cell Death Leads to

Iturin A induced signaling cascade.

Quantitative Data: Antibacterial Activity of Iturin A

The efficacy of Iturin A against various plant pathogens is typically quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Plant PathogenMIC (µg/mL)Reference
Xanthomonas campestris pv. cucurbitae>1 (Inhibitory at 1 µg/mL)[6]
Pectobacterium carotovorum subsp. carotovorum>1 (Inhibitory at 1 µg/mL)[6]
Fusarium graminearum50[7]
Fusarium oxysporum f. sp. niveum30 (Inhibitory)[8]
Phytophthora infestans50 (84.9% inhibition)[4]
Various Bacteria and Fungi90 - 300[9]

Experimental Protocols

The evaluation of Iturin A's antibacterial properties involves a series of standardized laboratory procedures. Below are detailed methodologies for key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of Iturin A that inhibits the visible growth of a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Sterile nutrient broth (e.g., Luria-Bertani broth)

  • Pure culture of the target plant pathogen

  • Purified Iturin A of known concentration

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the target bacterium in nutrient broth overnight at its optimal temperature. Dilute the overnight culture to achieve a standardized concentration (typically 1 x 10^5 to 1 x 10^6 CFU/mL).

  • Serial Dilution of Iturin A: Prepare a two-fold serial dilution of the Iturin A stock solution in the 96-well plate using nutrient broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing only nutrient broth and the bacterial inoculum (no Iturin A).

    • Negative Control: A well containing only nutrient broth (no bacteria or Iturin A).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of Iturin A in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of the antibacterial activity of Iturin A.

Materials:

  • Petri plates with a suitable agar medium (e.g., Nutrient Agar)

  • Pure culture of the target plant pathogen

  • Purified Iturin A of known concentration

  • Sterile cork borer or pipette tip

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculation: Using a sterile swab, evenly spread a standardized suspension of the target bacterium onto the surface of the agar plate to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer or the wide end of a sterile pipette tip to create wells (typically 6-8 mm in diameter) in the agar.

  • Application of Iturin A: Carefully pipette a known volume (e.g., 50-100 µL) of the Iturin A solution into each well.

  • Controls:

    • Positive Control: A well containing a known antibiotic.

    • Negative Control: A well containing the solvent used to dissolve Iturin A.

  • Incubation: Incubate the plates at the optimal growth temperature for the bacterium for 18-24 hours.

  • Measurement: Measure the diameter of the clear zone of inhibition (where bacterial growth is prevented) around each well in millimeters. A larger diameter indicates greater antibacterial activity.

Experimental Workflow for Evaluating Iturin A's Antibacterial Activity

The overall process for assessing the antibacterial potential of Iturin A follows a structured workflow from production to final analysis.

Experimental_Workflow cluster_0 Production & Purification cluster_1 Activity Screening cluster_2 Mechanism of Action Studies Bacillus subtilis Culture Bacillus subtilis Culture Fermentation Fermentation Bacillus subtilis Culture->Fermentation Extraction Extraction Fermentation->Extraction Purification (HPLC) Purification (HPLC) Extraction->Purification (HPLC) Agar Well Diffusion Agar Well Diffusion Purification (HPLC)->Agar Well Diffusion Broth Microdilution (MIC) Broth Microdilution (MIC) Agar Well Diffusion->Broth Microdilution (MIC) Cell Membrane Integrity Assay Cell Membrane Integrity Assay Broth Microdilution (MIC)->Cell Membrane Integrity Assay ROS Measurement ROS Measurement Cell Membrane Integrity Assay->ROS Measurement Microscopy (SEM/TEM) Microscopy (SEM/TEM) ROS Measurement->Microscopy (SEM/TEM)

Workflow for Iturin A antibacterial assessment.

Conclusion

Iturin A demonstrates significant antibacterial activity against a broad spectrum of plant pathogens, primarily through the disruption of cell membrane integrity and the induction of oxidative stress. The standardized experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to evaluate and quantify the efficacy of Iturin A. Its potent antimicrobial properties position Iturin A as a strong candidate for the development of novel, sustainable, and effective biocontrol agents for the management of plant diseases.

References

An In-depth Technical Guide to the Biosynthesis of Iturin A2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Iturin A2, a potent lipopeptide with significant antifungal properties. The document details the genetic basis, enzymatic machinery, and biochemical transformations involved in the production of this complex natural product by Bacillus species. It is intended to serve as a valuable resource for researchers in natural product biosynthesis, microbial genetics, and drug discovery.

Introduction to this compound

This compound is a member of the iturin family of cyclic lipopeptides, which are secondary metabolites produced by various strains of Bacillus, most notably Bacillus subtilis and Bacillus amyloliquefaciens. These compounds are characterized by a cyclic heptapeptide linked to a β-amino fatty acid chain.[1] The general structure of Iturin A consists of a seven-amino-acid peptide moiety and a β-amino fatty acid tail ranging from 14 to 17 carbons in length.[1] The specific amino acid sequence for Iturin A is L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser.[2] Iturin A exhibits strong antifungal activity against a broad range of plant and human pathogenic fungi, making it a promising candidate for applications in agriculture as a biopesticide and in medicine for the treatment of mycoses.

The Iturin A Biosynthetic Gene Cluster

The biosynthesis of Iturin A is orchestrated by a large multienzyme complex encoded by the itu operon.[3] This operon spans over 38 kb and comprises four key open reading frames (ORFs): ituD, ituA, ituB, and ituC.[3][4] These genes direct the synthesis of the non-ribosomal peptide synthetases (NRPSs) responsible for the assembly of the lipopeptide. The disruption of these genes has been shown to result in a deficiency in Iturin A production.[3]

  • ituD : Encodes a putative malonyl-CoA transacylase, which is believed to be involved in the synthesis of the β-amino fatty acid precursor.[3][4]

  • ituA : Encodes a large protein with modules for fatty acid synthesis, amino acid transferase activity, and the first peptide synthetase module that incorporates the initial amino acid.[3][4]

  • ituB : Encodes a 609-kDa peptide synthetase that contains four amino acid incorporation modules.[4]

  • ituC : Encodes a 297-kDa peptide synthetase responsible for incorporating the final two amino acids and includes a thioesterase domain for the cyclization and release of the final lipopeptide.[4]

The Biosynthesis Pathway of this compound

The biosynthesis of this compound follows the canonical non-ribosomal peptide synthesis mechanism, which can be broken down into three main stages: initiation, elongation, and termination/cyclization.

Initiation: Synthesis of the β-Amino Fatty Acid Chain

The process begins with the synthesis of the β-amino fatty acid chain, a key structural component of this compound. This is a multi-step process initiated by the products of the ituD and ituA genes.

  • Malonyl-CoA Provision : The ituD gene product, a malonyl-CoA transacylase, provides malonyl-CoA, a crucial building block for fatty acid synthesis.[3][4]

  • Fatty Acid Synthesis : The fatty acid synthase (FAS) domain within the ItuA protein catalyzes the iterative condensation of malonyl-CoA units to build the carbon chain of the fatty acid.

  • Amination : An amino transferase domain, also within ItuA, incorporates an amino group to form the β-amino fatty acid.[4]

  • Activation and Thiolation : The completed β-amino fatty acid is then activated as an adenylate by the first adenylation (A) domain of the ItuA NRPS module and subsequently tethered to a peptidyl carrier protein (PCP) domain via a thioester bond.

Elongation: Stepwise Assembly of the Heptapeptide Chain

Following the attachment of the β-amino fatty acid to the first module of the NRPS assembly line, the heptapeptide chain is assembled sequentially by the subsequent modules of the ItuA, ItuB, and ItuC synthetases. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. A typical NRPS module consists of the following domains:

  • Adenylation (A) domain : Selects and activates the specific amino acid as an aminoacyl-adenylate.

  • Peptidyl Carrier Protein (PCP) or Thiolation (T) domain : Covalently binds the activated amino acid via a thioester linkage to its 4'-phosphopantetheinyl arm.

  • Condensation (C) domain : Catalyzes the formation of the peptide bond between the growing peptide chain on the PCP domain of the preceding module and the amino acid on the PCP domain of the current module.

  • Epimerization (E) domain : In some modules, this domain is present to convert an L-amino acid to its D-isoform after it has been incorporated into the growing peptide chain. This is observed for the D-Tyr and D-Asn residues in Iturin A.[2]

The elongation proceeds as follows:

  • Module 1 (ItuA) : Incorporates L-Asparagine.

  • Module 2 (ItuB) : Incorporates L-Tyrosine, which is then epimerized to D-Tyrosine.

  • Module 3 (ItuB) : Incorporates L-Asparagine, which is then epimerized to D-Asparagine.

  • Module 4 (ItuB) : Incorporates L-Glutamine.

  • Module 5 (ItuB) : Incorporates L-Proline.

  • Module 6 (ItuC) : Incorporates L-Asparagine, which is then epimerized to D-Asparagine.

  • Module 7 (ItuC) : Incorporates L-Serine.

Termination: Cyclization and Release

The final step in the biosynthesis is the cyclization and release of the mature this compound molecule. This is catalyzed by the thioesterase (TE) domain located at the C-terminus of the ItuC protein. The TE domain acts as a macrocyclase, cleaving the thioester bond linking the heptapeptide to the last PCP domain and concurrently forming a cyclic ester bond between the C-terminal serine and the β-amino group of the fatty acid chain, thus releasing the cyclic lipopeptide.

Visualization of the this compound Biosynthesis Pathway

Iturin_A2_Biosynthesis cluster_Initiation Initiation: β-Amino Fatty Acid Synthesis cluster_Elongation Elongation: Peptide Chain Assembly cluster_ItuA ItuA cluster_ItuB ItuB cluster_ItuC ItuC cluster_Termination Termination Malonyl-CoA Malonyl-CoA Fatty Acid Chain Fatty Acid Chain Malonyl-CoA->Fatty Acid Chain ituD, ituA (FAS) β-Amino Fatty Acid β-Amino Fatty Acid Fatty Acid Chain->β-Amino Fatty Acid ituA (Aminotransferase) β-Amino Acyl-AMP β-Amino Acyl-AMP β-Amino Fatty Acid->β-Amino Acyl-AMP ituA (A-domain) β-Amino Acyl-S-PCP1 β-Amino Acyl-S-PCP1 β-Amino Acyl-AMP->β-Amino Acyl-S-PCP1 ituA (PCP-domain) Dipeptidyl-S-PCP2 Dipeptidyl-S-PCP2 β-Amino Acyl-S-PCP1->Dipeptidyl-S-PCP2 L-Asn (C-domain) Tripeptidyl-S-PCP3 Tripeptidyl-S-PCP3 Dipeptidyl-S-PCP2->Tripeptidyl-S-PCP3 L-Tyr (C-domain) L-Asn L-Asn Asn-AMP Asn-AMP L-Asn->Asn-AMP A-domain Asn-S-PCP2 Asn-S-PCP2 Asn-AMP->Asn-S-PCP2 PCP-domain Asn-S-PCP2->Dipeptidyl-S-PCP2 Tetrapeptidyl-S-PCP4 Tetrapeptidyl-S-PCP4 Tripeptidyl-S-PCP3->Tetrapeptidyl-S-PCP4 L-Asn (C-domain) L-Tyr L-Tyr Tyr-AMP Tyr-AMP L-Tyr->Tyr-AMP A-domain Tyr-S-PCP3 Tyr-S-PCP3 Tyr-AMP->Tyr-S-PCP3 PCP-domain D-Tyr-S-PCP3 D-Tyr-S-PCP3 Tyr-S-PCP3->D-Tyr-S-PCP3 E-domain D-Tyr-S-PCP3->Tripeptidyl-S-PCP3 Pentapeptidyl-S-PCP5 Pentapeptidyl-S-PCP5 Tetrapeptidyl-S-PCP4->Pentapeptidyl-S-PCP5 L-Gln (C-domain) L-Asn2 L-Asn Asn-AMP2 Asn-AMP2 L-Asn2->Asn-AMP2 A-domain Asn-S-PCP4 Asn-S-PCP4 Asn-AMP2->Asn-S-PCP4 PCP-domain D-Asn-S-PCP4 D-Asn-S-PCP4 Asn-S-PCP4->D-Asn-S-PCP4 E-domain D-Asn-S-PCP4->Tetrapeptidyl-S-PCP4 Hexapeptidyl-S-PCP6 Hexapeptidyl-S-PCP6 Pentapeptidyl-S-PCP5->Hexapeptidyl-S-PCP6 L-Pro (C-domain) L-Gln L-Gln Gln-AMP Gln-AMP L-Gln->Gln-AMP A-domain Gln-S-PCP5 Gln-S-PCP5 Gln-AMP->Gln-S-PCP5 PCP-domain Gln-S-PCP5->Pentapeptidyl-S-PCP5 Heptapeptidyl-S-PCP7 Heptapeptidyl-S-PCP7 Hexapeptidyl-S-PCP6->Heptapeptidyl-S-PCP7 L-Asn (C-domain) L-Pro L-Pro Pro-AMP Pro-AMP L-Pro->Pro-AMP A-domain Pro-S-PCP6 Pro-S-PCP6 Pro-AMP->Pro-S-PCP6 PCP-domain Pro-S-PCP6->Hexapeptidyl-S-PCP6 Linear Lipopeptide-S-PCP8 Linear Lipopeptide-S-PCP8 Heptapeptidyl-S-PCP7->Linear Lipopeptide-S-PCP8 L-Ser (C-domain) L-Asn3 L-Asn Asn-AMP3 Asn-AMP3 L-Asn3->Asn-AMP3 A-domain Asn-S-PCP7 Asn-S-PCP7 Asn-AMP3->Asn-S-PCP7 PCP-domain D-Asn-S-PCP7 D-Asn-S-PCP7 Asn-S-PCP7->D-Asn-S-PCP7 E-domain D-Asn-S-PCP7->Heptapeptidyl-S-PCP7 Cyclic this compound Cyclic this compound Linear Lipopeptide-S-PCP8->Cyclic this compound ituC (TE-domain) Cyclization & Release L-Ser L-Ser Ser-AMP Ser-AMP L-Ser->Ser-AMP A-domain Ser-S-PCP8 Ser-S-PCP8 Ser-AMP->Ser-S-PCP8 PCP-domain Ser-S-PCP8->Linear Lipopeptide-S-PCP8

Caption: Biosynthesis pathway of this compound by non-ribosomal peptide synthetases.

Quantitative Data on Iturin A Production

The production of Iturin A varies significantly depending on the bacterial strain, culture conditions, and genetic modifications. The following tables summarize some of the reported production yields.

Table 1: Iturin A Production in Wild-Type and Genetically Modified Bacillus Strains

StrainGenetic ModificationIturin A Titer (mg/L)Fold IncreaseReference
Bacillus subtilis RB14Wild-type110-[3]
Bacillus subtilis R-PM1Overexpression of itu operon promoter3303[3]
Bacillus amyloliquefaciensWild-type179.22-
Bacillus amyloliquefaciensGenome Shuffling-2.03
Bacillus amyloliquefaciens HZ-12Wild-type390-[5]
Bacillus amyloliquefaciens HZ-ADFTL2Strengthened fatty acid synthesis29606.59[5]

Table 2: Influence of Culture Conditions on Iturin A Production

StrainCulture ConditionIturin A Titer (g/L)Reference
Bacillus subtilisTwo-stage glucose feeding1.12[6]
Bacillus velezensis NDBiofilm reactor5.7[7]

Experimental Protocols

Quantification of Iturin A by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies described for the analysis of iturin lipopeptides.[8][9][10]

1. Sample Preparation (Acid Precipitation and Methanol Extraction): a. Acidify the cell-free culture supernatant to pH 2.0 with 6 M HCl. b. Incubate overnight at 4°C to allow for precipitation of the lipopeptides. c. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the precipitate. d. Discard the supernatant and extract the pellet with methanol by vortexing for 30 minutes. e. Centrifuge at 10,000 x g for 10 minutes and collect the methanol supernatant containing the iturin. f. Filter the methanol extract through a 0.22 µm syringe filter prior to HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or 10 mM ammonium acetate). A typical starting condition is 65% methanol or a 65:35 mixture of 10 mmol/L ammonium acetate and acetonitrile.[8][9]
  • Flow Rate: 1.0 mL/min.[9]
  • Detection: UV detector at 210 nm.[9]
  • Injection Volume: 20 µL.
  • Quantification: Generate a standard curve using purified Iturin A standard of known concentrations.

Gene Knockout of the itu Operon in Bacillus subtilis

This protocol outlines a general method for creating a gene deletion in Bacillus subtilis using a temperature-sensitive plasmid and homologous recombination, based on established techniques.[11][12]

1. Construction of the Knockout Plasmid: a. Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the target itu gene or operon from B. subtilis genomic DNA using PCR. b. Clone the upstream and downstream fragments into a temperature-sensitive shuttle vector (e.g., pMAD) on either side of an antibiotic resistance cassette (e.g., erythromycin resistance). c. Transform the resulting construct into E. coli for plasmid propagation and sequence verification.

2. Transformation of Bacillus subtilis: a. Prepare competent B. subtilis cells using a standard two-step starvation method. b. Transform the competent cells with the knockout plasmid via electroporation or natural transformation. c. Plate the transformed cells on LB agar containing the appropriate antibiotic (e.g., erythromycin) and incubate at the permissive temperature (e.g., 30°C) to allow for single-crossover integration of the plasmid into the chromosome.

3. Selection for Double-Crossover Events: a. Inoculate single colonies from the permissive temperature plates into LB broth without antibiotic and grow at the non-permissive temperature (e.g., 37°C or 42°C) to induce the second crossover event and plasmid curing. b. Plate serial dilutions of the culture onto LB agar without antibiotic and incubate at the non-permissive temperature. c. Replica-plate colonies onto LB agar with and without the antibiotic to screen for clones that have lost the antibiotic resistance cassette, indicating a successful double-crossover event.

4. Verification of Gene Deletion: a. Confirm the deletion of the target gene or operon by colony PCR using primers that flank the deleted region. The PCR product from the knockout mutant will be smaller than that from the wild-type. b. Further verify the deletion by sequencing the PCR product and/or by Southern blot analysis. c. Analyze the mutant for the loss of Iturin A production using HPLC as described in Protocol 6.1.

Conclusion

The biosynthesis of this compound is a complex and highly regulated process involving a dedicated non-ribosomal peptide synthetase assembly line. Understanding this pathway at a molecular level is crucial for the rational design of novel lipopeptide antibiotics with improved efficacy and for the metabolic engineering of Bacillus strains for enhanced production. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and exploit the therapeutic and biotechnological potential of iturin lipopeptides.

References

A Technical Guide to the Identification and Characterization of Iturin A2-Producing Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Iturin A2, a potent antifungal lipopeptide, focusing on the producing bacterial strains and the methodologies for their identification and characterization. This document outlines key experimental protocols, presents quantitative data for comparative analysis, and visualizes complex biological and experimental workflows.

Introduction to this compound

Iturin A is a cyclic lipopeptide antibiotic produced by various bacterial species, most notably belonging to the Bacillus genus.[1][2] It is part of the larger iturin family of lipopeptides, which are characterized by a cyclic heptapeptide linked to a β-amino fatty acid chain.[1][2] The iturin family includes several members such as iturin A, C, D, E, bacillomycins, and mycosubtilin.[1][3] Iturin A itself exists as a series of homologues (A1-A8) that differ in the length and branching of their fatty acid side chains.[1][3] this compound, a prominent member of this family, possesses a C14 β-amino fatty acid.[4] These compounds exhibit strong, broad-spectrum antifungal activity, making them promising candidates for applications in agriculture as biocontrol agents and in medicine for the treatment of fungal infections.[2][5]

This compound-Producing Bacterial Strains

A variety of bacterial strains have been identified as producers of this compound. The majority of these belong to the Bacillus genus, a group of Gram-positive, endospore-forming bacteria commonly found in soil and plant-associated environments.

Table 1: Prominent this compound-Producing Bacterial Strains

Bacterial SpeciesStrainSource of IsolationNoteworthy Characteristics
Bacillus subtilisCMB32SoilProduces Iturin A, Fengycin, and Surfactin A.
Bacillus subtilisK1Aerial roots of banyan treeCo-produces multiple variants of iturin and surfactin.[3]
Bacillus subtilisRB14-CSOkara (soybean curd residue)High Iturin A production in solid-state fermentation.[5]
Bacillus velezensisT701Chinese SauerkrautProduces this compound with antitumor activity.[4]
Bacillus amyloliquefaciensB128Not specifiedKnown Iturin A producer used in comparative studies.[6]
Bacillus aryabhattaiNot specifiedNot specifiedGenetically engineered for enhanced Iturin A production.[1]
Bacillus circulansATCC strainNot specifiedFirst report of Iturin A production from this species.[6]

Experimental Protocols

This section provides detailed methodologies for the isolation, identification, and characterization of this compound-producing bacterial strains and the lipopeptide itself.

Isolation and Screening of Producing Strains

Objective: To isolate and identify bacterial strains with the potential to produce this compound from environmental samples.

Methodology:

  • Sample Collection: Collect soil, plant root, or other environmental samples.

  • Serial Dilution and Plating:

    • Suspend 1 g of the sample in 9 mL of sterile saline solution (0.85% NaCl) and vortex thoroughly.

    • Perform a serial dilution up to 10-6.

    • Plate 100 µL of each dilution onto Nutrient Agar (NA) or Luria-Bertani (LB) agar plates.

    • Incubate at 30°C for 24-48 hours.

  • Primary Screening (Antifungal Activity Assay):

    • Select morphologically distinct bacterial colonies and streak them onto new NA plates.

    • On separate Potato Dextrose Agar (PDA) plates, place a plug of a target fungus (e.g., Fusarium oxysporum, Colletotrichum gloeosporioides) in the center.

    • Inoculate the isolated bacterial strains at a distance from the fungal plug.

    • Incubate at 28°C for 5-7 days.

    • Observe for zones of inhibition around the bacterial colonies, indicating antifungal activity.

  • Secondary Screening (Molecular Identification):

    • Isolates showing significant antifungal activity are subjected to molecular identification.

Molecular Identification of Bacterial Strains

Objective: To identify the bacterial species of the isolated strains.

Methodology:

  • Genomic DNA Extraction:

    • Culture the selected bacterial isolate in Nutrient Broth overnight.

    • Harvest the cells by centrifugation.

    • Extract genomic DNA using a commercial bacterial genomic DNA isolation kit, following the manufacturer's instructions.

  • 16S rRNA Gene Sequencing:

    • Amplify the 16S rRNA gene using universal primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').

    • The PCR reaction mixture (50 µL) typically contains: 5 µL of 10x PCR buffer, 1 µL of dNTP mix (10 mM), 1 µL of each primer (10 µM), 1 µL of template DNA, 0.5 µL of Taq DNA polymerase, and nuclease-free water to make up the volume.

    • PCR conditions: Initial denaturation at 95°C for 5 min, followed by 30 cycles of denaturation at 95°C for 30 s, annealing at 55°C for 30 s, and extension at 72°C for 1 min 30 s, with a final extension at 72°C for 10 min.

    • Verify the PCR product by agarose gel electrophoresis.

    • Purify the PCR product and send it for Sanger sequencing.

    • Compare the obtained sequence with databases like NCBI GenBank using BLAST for species identification.[7]

  • PCR for Iturin A Biosynthesis Genes:

    • To specifically screen for Iturin A producers, use primers targeting the ituD gene of the iturin operon.[6]

    • Primer sequences can be designed based on conserved regions of the ituD gene.

    • The presence of the expected PCR product indicates the genetic potential for Iturin A production.[6]

Culture and Production of this compound

Objective: To cultivate the identified bacterial strains under conditions optimized for this compound production.

Methodology:

  • Inoculum Preparation:

    • Inoculate a single colony of the producer strain into 5 mL of Nutrient Broth.

    • Incubate at 30°C with shaking at 200 rpm for 16 hours.[2]

  • Production Medium:

    • A minimal medium for lipopeptide production can be used, with the following composition (g/L): Glucose (2.5), Monosodium glutamate (1), Yeast extract (0.3), MgSO4·7H2O (0.1), K2HPO4 (0.1), and KCl (0.05).[2]

    • For enhanced production, various carbon (e.g., fructose, sucrose) and nitrogen sources (e.g., L-asparagine, soybean meal) can be optimized.[5][8]

  • Fermentation:

    • Inoculate the production medium with the prepared inoculum (e.g., 10% v/v).[2]

    • Incubate at 28-30°C with shaking at 160-200 rpm for 72-96 hours.[2]

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the culture broth.

Methodology:

  • Cell Removal:

    • Centrifuge the fermentation broth at 10,000 x g for 20 minutes to remove bacterial cells.

  • Acid Precipitation:

    • Adjust the pH of the cell-free supernatant to 2.0 using 6 M HCl to precipitate the lipopeptides.[4]

    • Store at 4°C overnight to allow for complete precipitation.

    • Collect the precipitate by centrifugation at 10,000 x g for 20 minutes.

  • Solvent Extraction:

    • Resuspend the precipitate in a small volume of methanol or a chloroform/methanol mixture (2:1 v/v) to extract the lipopeptides.[4]

    • Centrifuge to remove any insoluble material.

  • Purification by HPLC:

    • Concentrate the methanol extract under vacuum.

    • Purify the crude extract using a reverse-phase High-Performance Liquid Chromatography (HPLC) system with a C18 column.[4]

    • A typical mobile phase gradient could be acetonitrile and water (both containing 0.1% trifluoroacetic acid), with an increasing concentration of acetonitrile.

    • Monitor the elution profile at 220 nm and collect the fractions corresponding to the this compound peak.

    • Lyophilize the purified fractions to obtain pure this compound powder.[4]

Identification and Quantification of this compound

Objective: To confirm the identity of the purified compound as this compound and quantify its production.

Methodology:

  • Mass Spectrometry (MS):

    • Analyze the purified fractions using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) or Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS).[3]

    • The expected molecular weight for this compound is approximately 1043.5 Da ([M+H]+).[3]

    • Tandem MS (MS/MS) can be used to fragment the molecule and confirm the amino acid sequence.[3]

  • High-Performance Liquid Chromatography (HPLC):

    • Quantify the concentration of this compound by comparing the peak area of the sample with that of a known concentration of an Iturin A standard.

    • The HPLC conditions would be similar to those used for purification.

Quantitative Data

The production of this compound is highly dependent on the producing strain and the fermentation conditions.

Table 2: Iturin A Production Yields from Various Bacillus Strains

Bacterial StrainFermentation TypeProduction YieldReference
Bacillus subtilis MO-01Submerged1712 mg/L[1]
Bacillus subtilis MTCC 2423Submerged1501 mg/L[1]
Genetically modified B. amyloliquefaciensSubmerged179.22 mg/L (2.03-fold increase)[1]
Genetically modified B. subtilisSubmerged330 µg/mL (3-fold increase)[1]
Recombinant Bacillus aryabhattaiSubmerged60 g/L (6.7-fold increase)[1]
Bacillus subtilis RB14-CSSolid-State5,591 µg/g initial wet okara[5]
Bacillus velezensis T701Submerged110 mg/L[4]

Table 3: Mass Spectrometry Data for Iturin A Homologues

Iturin A HomologueFatty Acid ChainExpected m/z ([M+H]+)Reference
Iturin A1C131029.5[3]
This compoundC141043.5[3]
Iturin A6C161071.5[3]
Iturin A (C15)C151057.5[3]

Visualizations

Iturin A Biosynthesis Pathway

The biosynthesis of Iturin A is carried out by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS), encoded by the itu operon which includes the genes ituD, ituA, ituB, and ituC.[1]

IturinA_Biosynthesis cluster_precursors Precursors cluster_nrps Iturin Operon (itu) Fatty_Acid Fatty Acid (C14 for this compound) ItuD ItuD (Fatty Acid Ligase) Fatty_Acid->ItuD Amino_Acids L-Asn, D-Tyr, D-Asn, L-Gln, L-Pro, D-Asn, L-Ser ItuA ItuA (NRPS Module) Amino_Acids->ItuA Activated and loaded onto NRPS modules ItuB ItuB (NRPS Module) Amino_Acids->ItuB Activated and loaded onto NRPS modules ItuC ItuC (NRPS Module) Amino_Acids->ItuC Activated and loaded onto NRPS modules ItuD->ItuA Initiation ItuA->ItuB Elongation ItuB->ItuC Elongation Iturin_A2 This compound (Cyclic Lipopeptide) ItuC->Iturin_A2 Cyclization and Release Experimental_Workflow Start Environmental Sample (Soil, Rhizosphere) Isolation Isolation of Bacterial Colonies (Serial Dilution & Plating) Start->Isolation Primary_Screening Primary Screening (Antifungal Assay) Isolation->Primary_Screening Positive_Isolates Antifungal Positive Isolates Primary_Screening->Positive_Isolates Molecular_ID Molecular Identification (16S rRNA Sequencing) Positive_Isolates->Molecular_ID PCR_Screening PCR for ituD Gene Positive_Isolates->PCR_Screening Strain_ID Identified Strain (e.g., Bacillus sp.) Molecular_ID->Strain_ID PCR_Screening->Strain_ID Fermentation Optimized Fermentation Strain_ID->Fermentation Extraction Extraction & Purification (Acid Precipitation, HPLC) Fermentation->Extraction Characterization Characterization (HPLC, MALDI-TOF-MS) Extraction->Characterization Final_Product Pure this compound Characterization->Final_Product

References

The Unfolding of Iturin A2: A Technical Guide to its Primary Sequence and Antifungal Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary amino acid sequence of Iturin A2, a potent antifungal lipopeptide. It details the experimental methodologies for its isolation and characterization and explores its mechanism of action through the induction of the Hog1 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in fungi. All quantitative data is presented in structured tables, and logical workflows and signaling pathways are visualized using Graphviz diagrams.

Primary Amino Acid Sequence of this compound

This compound is a cyclic lipopeptide known for its strong antifungal properties. Its structure consists of a cyclic heptapeptide linked to a β-amino fatty acid. The primary amino acid sequence of the peptide ring is L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser .[1] This cyclic structure is crucial for its biological activity. The β-amino fatty acid attached to the N-terminal L-Asn is the n-C14 isomer, also known as iturinic acid.[2]

ComponentSequence / StructureChirality
Peptide Ring Asn-Tyr-Asn-Gln-Pro-Asn-SerL-Asn, D-Tyr, D-Asn, L-Gln, L-Pro, D-Asn, L-Ser
Fatty Acid n-C14 β-amino fatty acid(R)-configuration

Experimental Protocols

The determination of the primary amino acid sequence of this compound involves a multi-step process of purification and sophisticated analytical techniques.

Purification of this compound

A common method for isolating this compound from bacterial fermentation broth involves a combination of precipitation and chromatographic techniques.

Protocol: Purification of Iturin A from Culture Supernatant

  • Acid Precipitation: The cell-free culture supernatant is acidified to a pH of 2.0 using concentrated HCl. This causes the precipitation of lipopeptides, including Iturin A. The sample is then incubated at 4°C overnight to ensure complete precipitation.

  • Centrifugation and Extraction: The precipitate is collected by centrifugation. The resulting pellet is then extracted with methanol to dissolve the lipopeptides.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The methanolic extract is subjected to RP-HPLC for purification.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[3]

    • Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA), is employed. A typical gradient might be:

      • 0-5 min: 30% Acetonitrile

      • 5-25 min: 30-80% Acetonitrile (linear gradient)

      • 25-30 min: 80-100% Acetonitrile (linear gradient)

      • 30-35 min: 100% Acetonitrile (isocratic)

      • 35-40 min: 100-30% Acetonitrile (linear gradient to re-equilibrate)

    • Flow Rate: A flow rate of 1 mL/min is commonly used.

    • Detection: The elution of this compound is monitored by UV absorbance, typically at 210 nm.

    • Fraction Collection: Fractions corresponding to the this compound peak are collected for further analysis.

Sequence Determination

The precise amino acid sequence and the nature of the fatty acid are determined using mass spectrometry and nuclear magnetic resonance spectroscopy.

Protocol: MALDI-TOF Mass Spectrometry for Molecular Weight and Preliminary Sequencing

  • Sample Preparation: The purified this compound fraction is mixed with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA), in a 1:1 ratio. A small volume (typically 1 µL) of this mixture is spotted onto a MALDI target plate and allowed to air dry.

  • Instrumentation: A MALDI-TOF mass spectrometer is used in reflector mode for accurate mass determination.

  • Data Acquisition: The instrument is calibrated using a standard peptide mixture. The laser intensity is adjusted to obtain optimal ionization of the sample. The mass spectrum will show a prominent peak corresponding to the [M+H]+ or [M+Na]+ ion of this compound.

  • MS/MS for Sequencing: For sequence information, tandem mass spectrometry (MS/MS) is performed. The parent ion of this compound is selected and subjected to fragmentation (e.g., through post-source decay or collision-induced dissociation). The resulting fragment ions (b- and y-ions) are analyzed to deduce the amino acid sequence.

Protocol: 2D NMR Spectroscopy for Structural Elucidation

  • Sample Preparation: A concentrated solution of purified this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6 or methanol-d4).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire a series of 2D NMR spectra.

  • Data Acquisition and Analysis:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), helping to identify the individual amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): This provides correlations between all protons within a spin system, which is particularly useful for identifying the complete set of protons for each amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space (typically < 5 Å), providing crucial information about the cyclic structure and the conformation of the peptide backbone and side chains.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons or nitrogens, aiding in the assignment of all atoms in the molecule.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away, which is essential for connecting the individual amino acid residues and confirming the overall sequence and the linkage to the fatty acid.

experimental_workflow cluster_purification Purification cluster_analysis Structural Analysis Culture Supernatant Culture Supernatant Acid Precipitation Acid Precipitation Culture Supernatant->Acid Precipitation HCl (pH 2.0) Centrifugation Centrifugation Acid Precipitation->Centrifugation Methanol Extraction Methanol Extraction Centrifugation->Methanol Extraction RP-HPLC RP-HPLC Methanol Extraction->RP-HPLC C18 Column Purified this compound Purified this compound RP-HPLC->Purified this compound MALDI-TOF MS MALDI-TOF MS Purified this compound->MALDI-TOF MS Molecular Weight 2D NMR 2D NMR Purified this compound->2D NMR Structure & Conformation MS/MS MS/MS MALDI-TOF MS->MS/MS Sequencing Primary Sequence Primary Sequence MS/MS->Primary Sequence 2D NMR->Primary Sequence hog_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Membrane Disruption Membrane Disruption This compound->Membrane Disruption Sensor Kinases Sensor Kinases Membrane Disruption->Sensor Kinases ROS ROS Membrane Disruption->ROS MAPKKK MAPKKK Sensor Kinases->MAPKKK ROS->MAPKKK MAPKK (Pbs2) MAPKK (Pbs2) MAPKKK->MAPKK (Pbs2) Hog1 Hog1 MAPKK (Pbs2)->Hog1 P-Hog1 Hog1-P Hog1->P-Hog1 Phosphorylation P-Hog1_nuc Hog1-P P-Hog1->P-Hog1_nuc Translocation Transcription Factors Transcription Factors P-Hog1_nuc->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Stress Adaptation / Apoptosis

References

The Biological Role of Iturin A in Microbial Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iturin A, a cyclic lipopeptide produced by various Bacillus species, stands at the forefront of natural antimicrobial compounds with significant potential in agriculture and medicine. Its potent antifungal activity, coupled with its ability to modulate microbial communities and induce plant defense mechanisms, makes it a subject of intense research. This technical guide provides an in-depth exploration of the biological roles of Iturin A in microbial interactions, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols. Furthermore, this guide utilizes Graphviz visualizations to illustrate complex signaling pathways and experimental workflows, offering a clear and concise resource for professionals in the field.

Mechanism of Action: Disrupting the Microbial Fortress

Iturin A's primary mode of action against fungi and other susceptible microorganisms is the disruption of cell membrane integrity. This is a multi-step process initiated by the interaction of Iturin A with the sterol components, primarily ergosterol, within the fungal plasma membrane.

  • Pore Formation: The amphiphilic nature of Iturin A, consisting of a hydrophobic β-amino fatty acid chain and a hydrophilic cyclic peptide, facilitates its insertion into the lipid bilayer. This insertion leads to the formation of transmembrane pores or ion channels.[1]

  • Increased Permeability: The formation of these pores dramatically increases the permeability of the cell membrane, leading to an uncontrolled efflux of essential ions, such as K+, and other small molecules.[1]

  • Cellular Disruption: This loss of ionic homeostasis disrupts the transmembrane potential and vital cellular processes. In fungi, this manifests as morphological changes including mycelial twisting and collapse, organelle disintegration, and intracellular vacuolization.

  • Oxidative Stress: Iturin A has also been shown to induce oxidative stress in target fungi, leading to the accumulation of reactive oxygen species (ROS). This further contributes to cellular damage and eventual cell death.

This targeted disruption of the cell membrane makes Iturin A a potent antifungal agent against a broad spectrum of plant and human pathogens.

Quantitative Efficacy of Iturin A

The effectiveness of Iturin A has been quantified against various microbial species. The following tables summarize key data points, including Minimum Inhibitory Concentrations (MICs) and biofilm inhibition data.

Fungal Species Iturin A Homologue MIC (μg/mL) Reference
Aspergillus nigerIturin A25[2]
Aspergillus carbonariusIturin A10[3]
Fusarium oxysporumIturin A2500[4]
Candida albicansIturin A25[3]
Fungal Species Parameter Iturin A Concentration (μg/mL) Inhibition (%) Reference
Fusarium oxysporumMycelial Growth2550.35[4]
Fusarium oxysporumMycelial Growth5066.58[4]
Fusarium oxysporumSpore Formation2550.83[4]
Fusarium oxysporumSpore Formation5083.67[4]
Aspergillus nigerSpore Germination (at 2MIC)50~92.4[2]
Aspergillus nigerColony Diameter (at 2MIC)5083.83[2]
Microorganism Biofilm Inhibition Iturin A Concentration Reference
Candida albicansSignificant inhibition of biofilm formationNot specified[5]

Regulation of Iturin A Biosynthesis in Bacillus subtilis

The production of Iturin A in Bacillus subtilis is a tightly regulated process, influenced by a complex network of signaling pathways that respond to cell density and environmental cues. Key regulatory systems include:

  • Quorum Sensing (ComA-ComP): As the bacterial population density increases, the ComX pheromone accumulates and activates the ComP sensor kinase. ComP, in turn, phosphorylates the ComA response regulator. Phosphorylated ComA (ComA-P) then activates the transcription of genes in the Iturin A operon.

  • DegU-DegS Two-Component System: The DegS-DegU system responds to various environmental stimuli. Phosphorylation of the DegU response regulator enhances the expression of Iturin A biosynthesis genes.[6]

  • Spo0A: This master regulator of sporulation also plays a role in controlling the production of secondary metabolites, including Iturin A.[7]

The interplay of these regulatory networks ensures that Iturin A production is coordinated with the physiological state of the bacterial population.

IturinA_Biosynthesis_Regulation cluster_cell Bacillus subtilis Cell cluster_environment Environment ComX ComX Pheromone ComP ComP (Sensor Kinase) ComX->ComP Activates ComA ComA (Response Regulator) ComP->ComA Phosphorylates IturinA_Operon Iturin A Operon ComA->IturinA_Operon Activates Transcription DegS DegS (Sensor Kinase) DegU DegU (Response Regulator) DegS->DegU Phosphorylates DegU->IturinA_Operon Enhances Transcription Spo0A Spo0A Spo0A->IturinA_Operon Regulates IturinA Iturin A IturinA_Operon->IturinA Biosynthesis Extracellular Space Extracellular Space IturinA->Extracellular Space Cell_Density High Cell Density Cell_Density->ComX Environmental_Stimuli Environmental Stimuli Environmental_Stimuli->DegS

Regulation of Iturin A biosynthesis in Bacillus subtilis.

Iturin A and Induced Systemic Resistance in Plants

Beyond its direct antimicrobial effects, Iturin A plays a crucial role in plant-microbe interactions by eliciting Induced Systemic Resistance (ISR). When beneficial rhizobacteria like Bacillus subtilis colonize plant roots, the secretion of Iturin A can prime the plant's defense system against a broad range of pathogens and even some insect herbivores.

This ISR is typically mediated through the plant's jasmonic acid (JA) and ethylene (ET) signaling pathways, operating independently of the salicylic acid (SA) pathway, which is commonly associated with systemic acquired resistance (SAR).[8][9][10] The perception of Iturin A by the plant roots triggers a cascade of downstream signaling events, leading to the potentiation of defense responses in distal parts of the plant. This "primed" state allows for a faster and stronger defense reaction upon subsequent pathogen attack.

Induced_Systemic_Resistance cluster_rhizosphere Rhizosphere cluster_plant Plant Bacillus_subtilis Bacillus subtilis IturinA Iturin A Bacillus_subtilis->IturinA Secretes Root Root Perception IturinA->Root JA_ET_Signaling Jasmonic Acid & Ethylene Signaling Root->JA_ET_Signaling Triggers Systemic_Tissues Systemic Tissues JA_ET_Signaling->Systemic_Tissues Signal Transduction Defense_Potentiation Defense Gene Potentiation Systemic_Tissues->Defense_Potentiation ISR Induced Systemic Resistance Defense_Potentiation->ISR Pathogen_Attack Pathogen Attack ISR->Pathogen_Attack Enhanced Defense Antifungal_Susceptibility_Workflow start Start prep_iturin Prepare Iturin A Serial Dilutions start->prep_iturin prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum end End inoculate_plate Inoculate Microtiter Plate prep_iturin->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate Plate (24-48h, 35°C) inoculate_plate->incubate read_results Determine MIC (Visual or OD Reading) incubate->read_results read_results->end Biofilm_Viability_Workflow start Start form_biofilm Form Biofilm in 96-well Plate start->form_biofilm end End wash1 Wash with PBS form_biofilm->wash1 treat_iturin Treat with Iturin A wash1->treat_iturin wash2 Wash with PBS treat_iturin->wash2 add_xtt Add XTT Reagent wash2->add_xtt incubate_xtt Incubate in Dark add_xtt->incubate_xtt read_absorbance Measure Absorbance incubate_xtt->read_absorbance analyze_data Analyze Data read_absorbance->analyze_data analyze_data->end

References

Determining the Molecular Weight and Formula of Iturin A2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to determine the molecular weight and chemical formula of Iturin A2, a cyclic lipopeptide with significant antifungal and potential therapeutic properties. The following sections detail the key molecular properties, experimental protocols for characterization, and the mechanism of action of this important biomolecule.

Molecular Properties of this compound

This compound is a member of the iturin family of cyclic lipopeptides produced by various strains of Bacillus subtilis. Its structure consists of a heptapeptide ring linked to a β-amino fatty acid side chain. The precise molecular formula and weight are critical for its identification, characterization, and synthesis.

PropertyValueSource(s)
Molecular Formula C48H74N12O14[1][2]
Molecular Weight (Da) 1043.2[1][2]
Monoisotopic Mass (Da) 1042.54474508
Synonyms C14 Iturin[1][2]

Experimental Protocols for Characterization

The determination of the molecular weight and formula of this compound involves a multi-step process encompassing production, purification, and analysis. The following sections outline the typical experimental methodologies employed.

Production and Extraction of this compound

This compound is typically produced via fermentation of a selected Bacillus subtilis strain. The crude lipopeptide is then extracted from the fermentation broth.

Protocol: Acid Precipitation and Solvent Extraction

  • Acidification: The pH of the cell-free fermentation supernatant is adjusted to 2.0 using a strong acid (e.g., HCl). This causes the precipitation of the lipopeptides.

  • Incubation: The acidified supernatant is incubated at a low temperature (e.g., 4°C) for several hours to ensure complete precipitation.

  • Centrifugation: The precipitate is collected by centrifugation.

  • Extraction: The collected precipitate is extracted with an organic solvent, such as methanol or a chloroform/methanol mixture, to dissolve the this compound.

  • Solvent Evaporation: The organic solvent is removed under vacuum to yield the crude this compound extract.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude extract is a mixture of different lipopeptides. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying this compound.

Protocol: RP-HPLC Purification

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like ammonium acetate, is employed. A common mobile phase composition is an isocratic elution with a mixture of acetonitrile and 10 mM ammonium acetate (e.g., 40:60 v/v)[3].

  • Detection: The elution of this compound is monitored using a UV detector, typically at a wavelength of 205 nm or 260 nm[3].

  • Fraction Collection: The fraction corresponding to the this compound peak is collected for further analysis.

Molecular Weight and Formula Determination

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the precise molecular weight of this compound. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

  • Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing polar molecules like peptides. The purified this compound solution is infused into the ESI source, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured by the mass analyzer. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula.

  • MALDI-Time of Flight (MALDI-TOF-MS): In this method, the purified this compound is co-crystallized with a matrix on a target plate. The sample is then irradiated with a laser, causing desorption and ionization. The time it takes for the ions to travel through a flight tube to the detector is proportional to their m/z, allowing for the determination of the molecular weight.

Elemental Analysis

While modern mass spectrometry can often predict the elemental composition with high accuracy, classical elemental analysis can be used for confirmation. This method involves the combustion of a pure sample of this compound and the precise measurement of the resulting amounts of carbon dioxide, water, and nitrogen gas, from which the percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.

Visualizing the Experimental Workflow

The overall process for the determination of this compound's molecular properties can be visualized as a sequential workflow.

experimental_workflow cluster_production Production & Extraction cluster_purification Purification cluster_analysis Analysis cluster_results Results Fermentation Fermentation Extraction Extraction Fermentation->Extraction HPLC HPLC Extraction->HPLC Mass_Spectrometry Mass_Spectrometry HPLC->Mass_Spectrometry Elemental_Analysis Elemental_Analysis HPLC->Elemental_Analysis Molecular_Weight Molecular_Weight Mass_Spectrometry->Molecular_Weight Molecular_Formula Molecular_Formula Elemental_Analysis->Molecular_Formula

A flowchart of the experimental workflow for this compound characterization.

Mechanism of Action: Membrane Disruption

The antifungal activity of this compound is primarily attributed to its ability to disrupt the integrity of fungal cell membranes. This is not a classical signaling pathway but rather a physical interaction that leads to cell death. The amphiphilic nature of this compound, with its hydrophobic fatty acid tail and hydrophilic peptide ring, facilitates its insertion into the lipid bilayer of the fungal membrane.

membrane_disruption cluster_membrane Fungal Cell Membrane p1 h1 p1->h1 p2 h2 p2->h2 p3 h3 p3->h3 p4 h4 p4->h4 p5 h5 p5->h5 p6 h6 p6->h6 p7 h7 p7->h7 p8 h8 p8->h8 p9 h9 p9->h9 p10 h10 p10->h10 p11 h11 p11->h11 p12 h12 p12->h12 Iturin_A2 This compound Pore_Formation Pore Formation Iturin_A2->Pore_Formation Insertion Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Ion Leakage

The mechanism of action of this compound, involving membrane insertion and pore formation.

References

Spectroscopic Scrutiny of Iturin A: A Technical Guide to Unraveling Its Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iturin A, a member of the iturin family of cyclic lipopeptides produced by various strains of Bacillus subtilis, stands as a potent antifungal agent with significant potential in agriculture and medicine. Its unique structure, consisting of a heptapeptide ring linked to a β-amino fatty acid chain, is central to its biological activity. A thorough understanding of this structure is paramount for structure-activity relationship (SAR) studies, analog development, and optimization of its therapeutic potential. This technical guide provides an in-depth exploration of the spectroscopic techniques employed in the structural elucidation of Iturin A, with a particular focus on Iturin A2, one of the most common and well-studied isoforms. We will delve into the principles, experimental protocols, and data interpretation of key spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Circular Dichroism (CD).

Core Structure and Isomeric Diversity

The foundational structure of Iturin A comprises a cyclic heptapeptide with the amino acid sequence L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser. This peptide ring is closed by a peptide bond between the C-terminal serine and the β-amino group of a long-chain fatty acid. The primary source of isomeric diversity within the Iturin A family lies in the length and branching of this fatty acid chain, which typically ranges from 14 to 17 carbons.[1]

Mass Spectrometry: Deciphering Molecular Weight and Sequence

Mass spectrometry is an indispensable tool for determining the molecular weight of Iturin A isomers and for confirming the amino acid sequence through fragmentation analysis.

Data Presentation: Molecular Weights of Iturin A Isomers

The various Iturin A isomers, differing by the mass of their fatty acid side chains, can be readily distinguished by mass spectrometry.

IsomerFatty Acid ChainMolecular Weight (Da)Observed m/z [M+H]⁺Observed m/z [M+Na]⁺
Iturin A1C13 β-amino fatty acid10291030.51052.5
This compound C14 β-amino fatty acid 1043 1043.5, 1044.4 [2][3]1065.5, 1066.5 [3]
Iturin A3iso-C15 β-amino fatty acid10571058.51080.5
Iturin A4anteiso-C15 β-amino fatty acid10571058.51080.5
Iturin A5n-C15 β-amino fatty acid10571058.51080.5
Iturin A6iso-C16 β-amino fatty acid10711072.51094.5
Iturin A7anteiso-C17 β-amino fatty acid10851086.51108.5
Iturin A8n-C16 β-amino fatty acid10711072.51094.5
Experimental Protocols

2.2.1. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is a rapid and sensitive technique for determining the molecular weights of Iturin A isomers in a mixture.

  • Sample Preparation:

    • A solution of the Iturin A sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile/water (1:1, v/v).

    • A saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), is prepared in acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).

    • The sample and matrix solutions are mixed in a 1:1 ratio (v/v).

    • 1-2 µL of the mixture is spotted onto the MALDI target plate and allowed to air dry, allowing for co-crystallization of the sample and matrix.

  • Instrumentation and Data Acquisition:

    • Instrument: A MALDI-TOF mass spectrometer.

    • Ionization Mode: Positive ion mode is typically used.

    • Laser: A nitrogen laser (337 nm) is commonly employed.

    • Detector: A time-of-flight mass analyzer.

    • Data Analysis: The instrument software is used to acquire and process the mass spectra.

2.2.2. Electrospray Ionization (ESI) Mass Spectrometry

ESI-MS is particularly useful for analyzing Iturin A from liquid chromatography eluates and for performing tandem mass spectrometry (MS/MS) for sequence confirmation.

  • Sample Introduction: The Iturin A sample, dissolved in a solvent such as methanol or acetonitrile, is typically introduced into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system.

  • Instrumentation and Data Acquisition:

    • Instrument: An ESI mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Positive ion mode is commonly used, often detecting protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.[2]

    • MS/MS Fragmentation: For sequence analysis, the parent ion of a specific Iturin A isomer is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are analyzed to deduce the amino acid sequence.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to 3D Structure

NMR spectroscopy is the most powerful technique for the complete structural elucidation of Iturin A in solution, providing detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts of this compound

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Amino Acid ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
L-Asn¹ α-H4.4551.5
β-H2.55, 2.6836.2
NH8.25-
δ-NH₂7.35, 6.85-
γ-CO-172.1
D-Tyr² α-H4.3055.0
β-H2.80, 3.0536.8
NH8.15-
ε-H7.05130.5
δ-H6.65115.0
ζ-OH9.20156.0
D-Asn³ α-H4.5050.8
β-H2.60, 2.7536.5
NH8.40-
δ-NH₂7.40, 6.90-
γ-CO-171.8
L-Gln⁴ α-H4.2053.0
β-H1.90, 2.1027.5
γ-H2.2031.0
NH8.05-
ε-NH₂7.25, 6.75-
δ-CO-173.5
L-Pro⁵ α-H4.1560.5
β-H1.80, 2.2029.0
γ-H1.9525.0
δ-H3.50, 3.6547.0
D-Asn⁶ α-H4.6050.5
β-H2.50, 2.8036.0
NH8.50-
δ-NH₂7.45, 6.95-
γ-CO-171.5
L-Ser⁷ α-H4.1056.0
β-H3.60, 3.7061.5
NH7.95-
β-OH5.05-
C14 β-amino fatty acid α-H2.30, 2.4549.0
β-H4.0571.0
NH7.80-
CH₂ chain1.25 (br s)22.0-35.0
CH₃0.8514.0

Note: Chemical shifts are approximate and can vary slightly depending on the specific experimental conditions.

Experimental Protocols
  • Sample Preparation:

    • A sample of purified this compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of a deuterated solvent, most commonly DMSO-d₆.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

    • The solution is transferred to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments:

      • 1D NMR: ¹H and ¹³C spectra are acquired to identify the types of protons and carbons present.

      • 2D NMR:

        • COSY (Correlation Spectroscopy): To establish proton-proton spin couplings within the same amino acid residue.

        • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within an amino acid residue).

        • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

        • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for sequencing the peptide and linking the fatty acid chain.

        • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing key information for 3D structure determination.

Infrared Spectroscopy: Probing Secondary Structure

FTIR spectroscopy is a valuable technique for rapidly assessing the secondary structure of Iturin A, particularly for identifying the presence of β-turn conformations which are characteristic of this lipopeptide.

Data Presentation: Characteristic FTIR Absorption Bands for Iturin A
Wavenumber (cm⁻¹)Assignment
~3300N-H stretching (amide A)
~1640C=O stretching (amide I), indicative of β-turn/sheet structure
~1540N-H bending and C-N stretching (amide II)
~2920 and ~2850C-H stretching of the fatty acid chain
Experimental Protocol
  • Sample Preparation (KBr Pellet Method):

    • A small amount of purified Iturin A (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation and Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Circular Dichroism: Assessing Conformation in Solution

Circular Dichroism (CD) spectroscopy is a sensitive technique for studying the secondary structure of peptides and proteins in solution. For Iturin A, it can provide further evidence for the presence of β-turn structures and can be used to study conformational changes under different environmental conditions.

Data Presentation: Expected CD Spectrum for Iturin A

A CD spectrum of Iturin A is expected to show a negative band around 205-215 nm and a weak positive band near 220-230 nm, which is characteristic of a type II β-turn structure.

Experimental Protocol
  • Sample Preparation:

    • A stock solution of Iturin A is prepared in a suitable solvent, such as methanol or a buffered aqueous solution.

    • The concentration is adjusted to achieve an absorbance of less than 1.0 at the wavelength of interest.

  • Instrumentation and Data Acquisition:

    • Instrument: A Circular Dichroism spectropolarimeter.

    • Parameters:

      • Wavelength Range: Typically scanned from 190 to 260 nm.

      • Pathlength: A quartz cuvette with a short pathlength (e.g., 1 mm) is used.

      • Temperature: The temperature is controlled using a Peltier device.

    • Data Analysis: A blank spectrum of the solvent is subtracted from the sample spectrum. The data is typically expressed as mean residue ellipticity.

Visualizing the Workflow and Structural Logic

To aid in understanding the interconnectedness of these analytical techniques, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in the structural elucidation of Iturin A.

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Bacillus subtilis Culture Bacillus subtilis Culture Crude Extract Crude Extract Bacillus subtilis Culture->Crude Extract Solvent Extraction Purified Iturin A Purified Iturin A Crude Extract->Purified Iturin A HPLC Mass Spectrometry Mass Spectrometry Purified Iturin A->Mass Spectrometry MW & Sequence NMR Spectroscopy NMR Spectroscopy Purified Iturin A->NMR Spectroscopy 3D Structure FTIR Spectroscopy FTIR Spectroscopy Purified Iturin A->FTIR Spectroscopy Secondary Structure CD Spectroscopy CD Spectroscopy Purified Iturin A->CD Spectroscopy Conformation Molecular Weight\nAmino Acid Sequence Molecular Weight Amino Acid Sequence Mass Spectrometry->Molecular Weight\nAmino Acid Sequence ¹H & ¹³C Assignments\n3D Conformation ¹H & ¹³C Assignments 3D Conformation NMR Spectroscopy->¹H & ¹³C Assignments\n3D Conformation β-turn Identification β-turn Identification FTIR Spectroscopy->β-turn Identification Secondary Structure\nConfirmation Secondary Structure Confirmation CD Spectroscopy->Secondary Structure\nConfirmation

Caption: Experimental workflow for the spectroscopic analysis of Iturin A.

logical_relationship Primary Structure Primary Structure Secondary Structure Secondary Structure Primary Structure->Secondary Structure 3D Structure 3D Structure Secondary Structure->3D Structure Biological Activity Biological Activity 3D Structure->Biological Activity Mass Spectrometry (MS/MS) Mass Spectrometry (MS/MS) Mass Spectrometry (MS/MS)->Primary Structure Sequence NMR (COSY, TOCSY, HMBC) NMR (COSY, TOCSY, HMBC) NMR (COSY, TOCSY, HMBC)->Primary Structure FTIR Spectroscopy FTIR Spectroscopy FTIR Spectroscopy->Secondary Structure β-turns CD Spectroscopy CD Spectroscopy CD Spectroscopy->Secondary Structure NMR (NOESY) NMR (NOESY) NMR (NOESY)->3D Structure

Caption: Logical relationships in the structural elucidation of Iturin A.

Conclusion

The comprehensive spectroscopic analysis of Iturin A, integrating data from mass spectrometry, NMR, FTIR, and CD, provides a complete picture of its molecular architecture. This detailed structural knowledge is the cornerstone for understanding its mechanism of action, designing more potent and selective analogs, and ultimately harnessing the full therapeutic potential of this promising natural product. This guide serves as a foundational resource for researchers embarking on the chemical investigation of Iturin A and other related cyclic lipopeptides.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Iturin A2 from Culture Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iturin A2, a potent antifungal cyclic lipopeptide produced by various Bacillus species, holds significant promise for applications in agriculture and medicine.[1][2][3] Its effective isolation and purification from complex culture broths are critical for research and development. These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound, enabling the acquisition of a highly purified product for further investigation and application. The described workflow encompasses initial extraction from the culture supernatant followed by multi-step purification using chromatographic techniques.

Introduction

The iturin family of lipopeptides, particularly this compound, exhibits a broad spectrum of antifungal activity against plant and human pathogens.[1][4] Structurally, this compound is a cyclic peptide composed of seven α-amino acid residues and a β-amino fatty acid chain.[2] The production of this compound is typically achieved through fermentation of Bacillus strains, such as Bacillus subtilis and Bacillus velezensis.[1][5] Following fermentation, the primary challenge lies in the efficient extraction and purification of this compound from the complex mixture of cellular components, media constituents, and other secreted metabolites. This document outlines a robust methodology for this purpose.

Extraction and Purification Workflow

The overall process for isolating this compound involves a series of sequential steps designed to progressively enrich the target compound while removing impurities. The general workflow is depicted below.

IturinA2_Purification_Workflow cluster_0 Upstream Processing cluster_1 Primary Extraction cluster_2 Purification cluster_3 Final Product Fermentation Bacillus sp. Fermentation Centrifugation Centrifugation to remove bacterial cells Fermentation->Centrifugation Culture Broth AcidPrecipitation Acid Precipitation (pH 2.0 with HCl) Centrifugation->AcidPrecipitation Cell-Free Supernatant MethanolExtraction Methanol Extraction of Precipitate AcidPrecipitation->MethanolExtraction Crude Lipopeptide Precipitate SPE Solid-Phase Extraction (SPE) (C18ec column) MethanolExtraction->SPE Crude Methanolic Extract RP_HPLC Reversed-Phase HPLC (C18 column) SPE->RP_HPLC Partially Purified Fractions Lyophilization Lyophilization RP_HPLC->Lyophilization Purified this compound Fractions PureIturinA2 Pure this compound (≥99.5%) Lyophilization->PureIturinA2

Figure 1. General workflow for the extraction and purification of this compound.

Experimental Protocols

Fermentation and Cell Separation
  • Microorganism: Bacillus subtilis or Bacillus velezensis strains known for this compound production.

  • Culture Medium: Landy medium or other suitable production medium.

  • Fermentation Conditions: Cultivate the bacteria at 30°C with shaking at 180 rpm for 72-96 hours to allow for the accumulation of lipopeptides.[6]

  • Cell Separation: Centrifuge the fermentation broth at approximately 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.[4] Collect the resulting cell-free supernatant for further processing.

Extraction of Crude Lipopeptides

This protocol utilizes acid precipitation, a widely employed method for the initial recovery of lipopeptides from culture supernatant.[3][4][6]

  • Acid Precipitation:

    • Transfer the cell-free supernatant to a suitable container.

    • Adjust the pH of the supernatant to 2.0 by slowly adding 6 M or 12 N HCl while stirring.[3][4]

    • Incubate the acidified supernatant at 4°C overnight to allow for the complete precipitation of the lipopeptides.[7]

    • Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C to collect the crude lipopeptide precipitate.[4]

  • Solvent Extraction:

    • Discard the supernatant from the previous step.

    • Resuspend the precipitate in a minimal amount of methanol and vortex thoroughly to dissolve the lipopeptides.[5][6][7]

    • Centrifuge the methanolic solution to remove any insoluble impurities.

    • Collect the methanolic extract containing the crude this compound. This extract can be concentrated using a rotary evaporator if necessary.[6]

An alternative to acid precipitation is Aqueous Two-Phase Extraction (ATPE), which has been reported as a simple, rapid, and environmentally friendly method.[8]

Purification of this compound

A multi-step chromatographic approach is generally required to achieve high purity this compound.

SPE is an effective intermediate step for sample clean-up and fractionation.[3]

  • Column: C18ec solid-phase extraction column.[3]

  • Procedure:

    • Precondition the SPE column with methanol followed by deionized water.[3]

    • Dissolve the dried crude methanolic extract in 20% (v/v) acetonitrile.[3]

    • Load the sample onto the preconditioned column under low pressure.[3]

    • Wash the column with deionized water to remove polar impurities.[3]

    • Elute the lipopeptides using a stepwise gradient of acetonitrile in water (e.g., 5%, 15%, 25%, 35%, 50%, 75%, and 100% acetonitrile).[3]

    • Collect the fractions and analyze them for the presence of this compound (e.g., by analytical HPLC or antifungal activity assays). Pool the fractions containing this compound for further purification.

RP-HPLC is a high-resolution technique for the final purification of this compound.[5][6][7]

  • System: Preparative HPLC system with a C18 column.[5]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For instance, a mobile phase of water and acetonitrile (20:80, v/v) can be employed.[6]

  • Detection: Monitor the eluate at 214 nm.[6]

  • Procedure:

    • Dissolve the pooled and dried fractions from the SPE step in a suitable solvent (e.g., methanol).

    • Inject the sample onto the C18 column.

    • Run the HPLC with the specified mobile phase and gradient conditions.

    • Collect the peaks corresponding to this compound.

    • Analyze the purity of the collected fractions using analytical HPLC.

Final Product Preparation
  • Lyophilization: Combine the highly pure fractions from RP-HPLC and lyophilize (freeze-dry) to obtain this compound as a pure powder (≥99.5%).[5]

  • Storage: Store the purified Iturin A-2 solid at -20°C for long-term stability.[9] Iturin A-2 is soluble in methanol, DMSO, and dimethylformamide.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for the production and purification of this compound.

Table 1: Production Yields of this compound from Bacillus Strains

Bacillus StrainCulture MediumThis compound YieldReference
Bacillus velezensis T701NB medium110 mg/L[5]
Bacillus subtilis ZK0 (genetically modified)Optimal conditions215 mg/L[5]
Not SpecifiedDefined medium with precursor amino acids559 mg/L[5]

Table 2: Purity and Recovery Data for Purification Steps

Purification StepPurity AchievedRecoveryReference
Acid Precipitation followed by SPE7.3-fold increase in specific activity20% of initial antibiotic activity[3]
Preparative RP-HPLC≥ 99.5%Not specified[5]

Table 3: HPLC Parameters for this compound Analysis

ParameterValueReference
ColumnC18 reverse-phase (5 µm, 4.6 x 150 mm)[6]
Mobile PhaseWater:Acetonitrile (20:80, v/v)[6]
Flow Rate1 mL/min[6]
Detection Wavelength214 nm[6]

Conclusion

The protocols detailed in these application notes provide a robust framework for the successful extraction and purification of high-purity this compound from bacterial culture broth. The combination of acid precipitation, solid-phase extraction, and reversed-phase HPLC offers an effective strategy for isolating this valuable lipopeptide for research and development purposes. The provided quantitative data serves as a benchmark for optimizing production and purification yields.

References

Application Note: Quantification of Iturin A2 by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Iturin A is a potent antifungal cyclic lipopeptide produced by various strains of Bacillus spp., most notably Bacillus subtilis.[1][2][3] Structurally, it consists of a cyclic heptapeptide linked to a β-amino fatty acid chain, with several homologs (A2 to A8) that differ in the length and isometry of this fatty acid component.[1][4] Iturin A2 is one of the well-studied homologs. Accurate and reliable quantification of this compound is crucial for various applications, including screening for effective biocontrol agents, optimizing fermentation processes, and for quality control in drug development.[2][5] High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a highly suitable and widely used technique for the separation and quantification of Iturin A and its homologs.[2][4][6]

Principle of the Method This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate Iturin A homologs based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Compounds with greater hydrophobicity, such as Iturin A homologs with longer fatty acid chains, will have a stronger interaction with the stationary phase and thus elute later. Detection is typically performed using an ultraviolet (UV) detector, as the peptide bonds in Iturin A absorb light in the low UV range (205-210 nm).[1][7][8] Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from known concentrations of an Iturin A standard.

Experimental Protocols

Sample Preparation from Bacterial Culture

The choice of sample preparation method is critical for accurate quantification, as it affects recovery and purity. The Butanol Extraction and Methanol Substitution (BEMS) method is recommended for its high recovery efficiency compared to older acid precipitation methods.[1] For rapid screening, a direct methanol extraction can also be employed.

Protocol 1: Butanol Extraction and Methanol Substitution (BEMS) [1] This method provides high recovery rates for Iturin homologs.

  • Extraction: Take 4 mL of culture supernatant and mix it with 1 mL of 1-butanol in a suitable tube.

  • Mixing: Vortex the mixture vigorously for 20-30 seconds to ensure thorough mixing.

  • Phase Separation: Centrifuge the emulsion at 10,000 × g for 2 minutes at 20°C.

  • Collection: Carefully collect the upper organic layer (1-butanol) containing the lipopeptides using a pipette.

  • Solvent Evaporation: Evaporate the collected butanol to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45-μm PTFE or PVDF syringe filter prior to HPLC injection.[1]

Protocol 2: Direct Methanol Extraction [8] This method is faster and suitable for routine analysis where absolute recovery is less critical.

  • Extraction: Add 0.9 mL of methanol to 0.3 mL of fermentation broth in a microcentrifuge tube (a 3:1 ratio of methanol to broth).

  • Mixing: Vortex the mixture vigorously for 10 minutes.

  • Clarification: Centrifuge the sample at 12,000 rpm for 15 minutes to pellet cell debris and precipitated proteins.

  • Collection & Filtration: Collect the supernatant and filter it through a 0.45-μm syringe filter before analysis.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions are a robust starting point synthesized from multiple validated methods.

ParameterRecommended Condition
HPLC System Agilent 1200 Series, Shimadzu LC-10, or equivalent
Column C18 Reverse-Phase Column (e.g., Agilent ZORBAX Eclipse XDB-C18, 5 µm, 4.6 x 250 mm)[1][8]
Mobile Phase Acetonitrile / 10 mM Ammonium Acetate (40:60, v/v)[4]
Elution Mode Isocratic
Flow Rate 1.0 mL/min[1][4][8]
Column Temperature 25 - 45°C (45°C can improve peak shape)[1][4]
Detection Wavelength 210 nm[7][8]
Injection Volume 10 - 20 µL[1][2][8]
Standard Iturin A Standard (e.g., Sigma-Aldrich)[1]
Preparation of Standards and Calibration Curve
  • Stock Solution: Accurately weigh approximately 5 mg of Iturin A standard and dissolve it in 5 mL of methanol to prepare a 1 mg/mL (1000 µg/mL) stock solution. Store at 4°C.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards. A suggested range is 20, 50, 100, 150, and 200 µg/mL, which covers the typical linear range of the method.[4]

  • Calibration Curve: Inject each standard in triplicate and record the peak area for the this compound homolog. Plot a graph of the average peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.[4]

Sample Analysis and Quantification
  • Injection: Inject the prepared and filtered sample into the HPLC system.

  • Identification: Identify the this compound peak by comparing its retention time with that of the this compound peak in the standard chromatogram. The different Iturin A homologs will elute as distinct, closely-spaced peaks.

  • Quantification: Record the peak area of the identified this compound peak.

  • Calculation: Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve:

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

    Remember to account for any dilution factors introduced during sample preparation.

Data Presentation

Table 1: Comparison of Reported HPLC Conditions for Iturin A Analysis
ParameterMethod 1[1]Method 2[4]Method 3[8]
Column Mightysil RP-18 GP (5 µm, 250x4.6 mm)NPS RP-C18 (33x4.6 mm)Agilent ZORBAX Eclipse XDB-C18
Mobile Phase 65% Methanol (Isocratic)Acetonitrile / 10 mM Ammonium Acetate (40:60, v/v)Acetonitrile / 10 mM Ammonium Acetate (35:65, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 45°C25°CNot Specified
Detection 205 nm260 nm210 nm
Table 2: Summary of Quantitative Performance Data
ParameterReported ValueReference
Linear Range 20 - 200 µg/mL[4]
Correlation Coefficient (R²) > 0.995[4]
Limit of Detection (LOD) 0.57 µg/mL[1]
2.5 - 7.0 µg/mL[4]
Recovery (BEMS Method) ~100%[1]
Recovery (APME Method) < 15%[1]

Visualizations

Workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Culture Bacterial Culture Supernatant Extraction Solvent Extraction (e.g., BEMS Method) Culture->Extraction Centrifugation Centrifugation Extraction->Centrifugation Reconstitution Reconstitution in Mobile Phase Centrifugation->Reconstitution Filtration 0.45 µm Filtration Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Calculation Concentration Calculation (vs. Calibration Curve) Integration->Calculation Result Final this compound Concentration Calculation->Result

Caption: Overall experimental workflow from sample preparation to final quantification of this compound.

Logic Logic for Selecting a Sample Preparation Method Goal Define Analytical Goal HighAccuracy High Accuracy & Recovery Required? (e.g., Method Validation, Final Quantification) Goal->HighAccuracy Yes RapidScreen Rapid Screening Needed? (e.g., High-Throughput Analysis) Goal->RapidScreen No UseBEMS Use BEMS Method HighAccuracy->UseBEMS High Recovery UseDirect Use Direct Methanol Extraction RapidScreen->UseDirect Fast Protocol

Caption: Decision tree for selecting an appropriate sample preparation method based on experimental goals.

References

Application Notes and Protocols: Antifungal Assay of Iturin A against Fusarium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fusarium is a genus of filamentous fungi that includes many economically important plant pathogens and opportunistic human pathogens. The increasing resistance of Fusarium species to conventional antifungal agents necessitates the development of novel and effective control strategies. Iturin A, a cyclic lipopeptide produced by various strains of Bacillus subtilis and Bacillus amyloliquefaciens, has demonstrated potent antifungal activity against a broad spectrum of fungi, including various Fusarium species.[1][2] This document provides detailed protocols for assessing the antifungal activity of Iturin A against Fusarium, including methods for determining the minimum inhibitory concentration (MIC) and inhibition of mycelial growth.

Principle and Mechanism of Action

Iturin A exerts its antifungal effect primarily by disrupting the integrity of the fungal cell membrane.[1] This lipopeptide interacts with sterols, particularly ergosterol, in the fungal membrane, leading to the formation of pores or ion-conducting channels.[3][4] This disruption results in increased membrane permeability, leakage of essential ions and cellular components, and ultimately, cell death.[3][5][6] Microscopic examination of Iturin A-treated Fusarium reveals significant morphological changes, including distortion and conglobation of hyphae, inhibition of branch formation, and structural deterioration of conidia.[1][5] Transcriptomic analyses have shown that Iturin A treatment in Fusarium oxysporum leads to the upregulation of genes involved in oxidation-reduction processes and the downregulation of genes related to mycelial growth, cell integrity, transmembrane transport, and energy metabolism.[2]

Data Presentation

The following tables summarize quantitative data from various studies on the antifungal activity of Iturin A against different Fusarium species.

Table 1: Minimum Inhibitory Concentration (MIC) of Iturin A against Fusarium

Fusarium SpeciesAssay MethodMIC (µg/mL)NotesReference
Fusarium graminearumBroth Microdilution50Complete inhibition of conidial germination.[5][7]
Fusarium oxysporum f. sp. niveumNot specified30Inhibition of mycelial growth and conidia germination.[8][9][10]

Table 2: Inhibition of Mycelial Growth of Fusarium by Iturin A

Fusarium SpeciesIturin A Concentration (µg/mL)Inhibition of Mycelial Growth (%)Assay MethodReference
Fusarium oxysporum2550.35Not specified[2]
Fusarium oxysporum5066.58Not specified[2]
Fusarium oxysporum f. sp. niveum60 (EC50)50Not specified[8]

Experimental Protocols

Materials and Reagents
  • Fusarium species (e.g., F. oxysporum, F. graminearum)

  • Iturin A (Sigma-Aldrich or purified extract)

  • Potato Dextrose Agar (PDA)

  • Potato Dextrose Broth (PDB) or other suitable liquid media (e.g., Murashige–Skoog (MS) liquid media)[11]

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Sterile petri dishes, 96-well microtiter plates, and other standard laboratory glassware

  • Hemocytometer or spectrophotometer

  • Incubator

  • Shaker

  • Micropipettes and sterile tips

Preparation of Fusarium Inoculum
  • Culture the Fusarium strain on PDA plates at 25-28°C for 5-7 days to allow for sufficient sporulation.[12][13]

  • Harvest the conidia by flooding the agar surface with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.

  • Filter the resulting suspension through sterile miracloth or cheesecloth to remove mycelial fragments.[11]

  • Wash the conidia by centrifugation (e.g., 3000 x g for 10 minutes) and resuspend the pellet in sterile distilled water or a suitable broth.

  • Adjust the conidial suspension to the desired concentration (e.g., 1 x 10^6 spores/mL) using a hemocytometer or by measuring the optical density.[11]

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and other published methods.[7][13][14]

  • Prepare a stock solution of Iturin A in DMSO.

  • Perform serial two-fold dilutions of the Iturin A stock solution in a 96-well microtiter plate using a suitable broth (e.g., PDB or RPMI 1640). The final volume in each well should be 100 µL.

  • Add 100 µL of the prepared Fusarium conidial suspension (e.g., 1 x 10^5 spores/mL final concentration) to each well.

  • Include the following controls in the plate:

    • Growth Control: 100 µL of broth + 100 µL of conidial suspension (no Iturin A).

    • Sterility Control: 200 µL of sterile broth.

    • Solvent Control: 100 µL of broth with the highest concentration of DMSO used + 100 µL of conidial suspension.

  • Incubate the plate at 25-28°C for 48-72 hours.

  • Determine the MIC visually as the lowest concentration of Iturin A that causes complete inhibition of visible fungal growth.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity.[15][16]

  • Prepare PDA plates.

  • Spread a standardized inoculum of Fusarium conidia (e.g., 100 µL of a 1 x 10^6 spores/mL suspension) evenly over the surface of the agar.

  • Aseptically create wells (e.g., 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a known volume (e.g., 50-100 µL) of different concentrations of Iturin A solution to each well.

  • Use a solvent control (e.g., DMSO) in one of the wells.

  • Incubate the plates at 25-28°C for 3-5 days.

  • Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited).

Visualizations

experimental_workflow cluster_prep Inoculum Preparation cluster_assay Antifungal Assay fusarium_culture 1. Culture Fusarium on PDA harvest_spores 2. Harvest Conidia fusarium_culture->harvest_spores adjust_concentration 3. Adjust Spore Concentration harvest_spores->adjust_concentration inoculate_plates 5. Inoculate Plates/Wells adjust_concentration->inoculate_plates prepare_iturin 4. Prepare Iturin A Dilutions prepare_iturin->inoculate_plates incubation 6. Incubate inoculate_plates->incubation data_collection 7. Data Collection (MIC/Zone of Inhibition) incubation->data_collection

Caption: Experimental workflow for the antifungal assay of Iturin A against Fusarium.

signaling_pathway cluster_membrane Cell Membrane Interaction cluster_cellular_effects Cellular Effects cluster_gene_expression Transcriptomic Changes iturin_a Iturin A membrane_disruption Disruption of Cell Membrane Integrity iturin_a->membrane_disruption gene_regulation Gene Expression Regulation iturin_a->gene_regulation pore_formation Pore Formation membrane_disruption->pore_formation ion_leakage Ion & Component Leakage pore_formation->ion_leakage morphological_changes Morphological Damage ion_leakage->morphological_changes gene_regulation->morphological_changes upregulated Upregulation: Oxidation-Reduction gene_regulation->upregulated downregulated Downregulation: Mycelial Growth, Cell Integrity, Transmembrane Transport, Energy Metabolism gene_regulation->downregulated cell_death Fungal Cell Death morphological_changes->cell_death

Caption: Proposed mechanism of action of Iturin A against Fusarium.

References

Iturin A: A Promising Biocontrol Agent for Sustainable Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Iturin A, a cyclic lipopeptide produced by various Bacillus species, has emerged as a potent biocontrol agent in agriculture. Its broad-spectrum antifungal and antibacterial activity, coupled with its ability to elicit induced systemic resistance (ISR) in plants, makes it a compelling alternative to synthetic pesticides. This document provides detailed application notes, experimental protocols, and a summary of efficacy data to guide researchers and professionals in harnessing the potential of Iturin A for crop protection.

Mechanism of Action

Iturin A exerts its antimicrobial effects through a multi-pronged approach, primarily targeting the cell membrane of pathogenic fungi and bacteria.[1][2][3] The lipophilic fatty acid tail of the Iturin A molecule facilitates its interaction with and insertion into the lipid bilayer of the microbial cell membrane. This disruption leads to the formation of pores, causing increased membrane permeability, leakage of essential cellular components like potassium ions (K+), and ultimately, cell death.[1][4]

Beyond direct antagonism, Iturin A has been shown to induce systemic resistance in plants, activating their natural defense mechanisms.[1] This involves the stimulation of signaling pathways, including those mediated by salicylic acid (SA) and jasmonic acid (JA), leading to the expression of pathogenesis-related (PR) proteins and the reinforcement of plant cell walls.[5]

Efficacy of Iturin A as a Biocontrol Agent

The efficacy of Iturin A has been demonstrated against a wide range of plant pathogens. The following tables summarize the quantitative data on its inhibitory activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Iturin A against Various Phytopathogens

PathogenHost PlantMIC (µg/mL)Reference
Fusarium graminearumWheat50[6]
Candida albicans(In vitro)32[1][3]
Rhizopus stoloniferCherry Tomato512[7]

Table 2: Inhibition of Fungal Mycelial Growth by Iturin A

PathogenHost PlantIturin A Concentration (µg/mL)Mycelial Growth Inhibition (%)Reference
Fusarium oxysporum(In vitro)2550.35[8]
Fusarium oxysporum(In vitro)5066.58[8]
Phytophthora infestans(In vitro)5084.9[2]
Colletotrichum gloeosporioides(In vitro)Not Specified74[9]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the biocontrol potential of Iturin A.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Iturin A against a target fungal pathogen.

Materials:

  • Pure Iturin A

  • Target fungal pathogen culture

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Iturin A Stock Solution: Dissolve a known weight of pure Iturin A in a suitable solvent (e.g., methanol) to prepare a high-concentration stock solution.

  • Prepare Fungal Inoculum: Grow the target fungus on a suitable agar medium. Harvest spores or mycelial fragments and suspend them in sterile water or saline. Adjust the concentration to approximately 1 x 10^6 spores/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Iturin A stock solution with the appropriate liquid medium (e.g., PDB) to achieve a range of concentrations.

  • Inoculation: Add a standardized volume of the fungal inoculum to each well containing the Iturin A dilutions. Include a positive control (inoculum in medium without Iturin A) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the target pathogen for 24-72 hours.

  • MIC Determination: The MIC is the lowest concentration of Iturin A at which no visible growth of the pathogen is observed. This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol describes how to assess the inhibitory effect of Iturin A on the radial growth of a fungal pathogen on a solid medium.

Materials:

  • Pure Iturin A

  • Target fungal pathogen culture

  • Potato Dextrose Agar (PDA) or other suitable solid medium

  • Sterile Petri dishes

  • Sterile cork borer or scalpel

Procedure:

  • Prepare Iturin A-Amended Media: Prepare PDA medium and autoclave. While the medium is still molten (around 45-50°C), add the required amount of Iturin A stock solution to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each Iturin A-amended and control (PDA without Iturin A) plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the pathogen.

  • Measurement: Measure the radial growth (colony diameter) of the fungus on both control and treated plates at regular intervals until the fungus on the control plate reaches the edge of the dish.

  • Calculate Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100

Evaluation of Induced Systemic Resistance (ISR)

This protocol provides a general workflow for assessing the ability of Iturin A to induce systemic resistance in plants against a pathogen.

Materials:

  • Pure Iturin A solution

  • Test plants (e.g., tomato, Arabidopsis)

  • Pathogen suspension

  • Sterile water

  • Growth chambers or greenhouse

Procedure:

  • Iturin A Treatment: Apply the Iturin A solution to the roots of the test plants by drenching the soil or to the leaves as a foliar spray. Use sterile water as a control treatment.

  • Induction Period: Allow a period of time (e.g., 24-72 hours) for the plant to respond to the Iturin A treatment and induce its defense mechanisms.

  • Pathogen Challenge: Inoculate the plants with a suspension of the target pathogen. The inoculation method will depend on the pathogen (e.g., spraying a spore suspension onto leaves, injecting into the stem).

  • Disease Assessment: Incubate the plants under conditions favorable for disease development. Assess disease severity at regular intervals by measuring parameters such as lesion size, disease incidence (percentage of infected plants), or by using a disease severity scale.

  • Analysis of Defense-Related Markers: To confirm the induction of systemic resistance, plant tissues can be harvested to analyze the expression of defense-related genes (e.g., PR1, PDF1.2) using techniques like quantitative real-time PCR (qRT-PCR) or the activity of defense-related enzymes (e.g., peroxidase, polyphenol oxidase).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for Iturin A-induced systemic resistance and a general experimental workflow for its evaluation as a biocontrol agent.

IturinA_ISR_Pathway IturinA Iturin A PlantCell Plant Cell IturinA->PlantCell Recognition SA_Pathway Salicylic Acid (SA) Pathway PlantCell->SA_Pathway Activation JA_Pathway Jasmonic Acid (JA) Pathway PlantCell->JA_Pathway Activation PR_Proteins Pathogenesis-Related (PR) Proteins SA_Pathway->PR_Proteins Upregulation JA_Pathway->PR_Proteins Upregulation ISR Induced Systemic Resistance (ISR) PR_Proteins->ISR

Caption: Proposed signaling pathway of Iturin A-induced systemic resistance in plants.

Biocontrol_Workflow Isolation Isolation & Purification of Iturin A InVitro In Vitro Antifungal Assays (MIC, Mycelial Growth) Isolation->InVitro InVivo In Vivo Plant Protection Assays InVitro->InVivo ISR_Study Induced Systemic Resistance (ISR) Study InVivo->ISR_Study Formulation Formulation Development InVivo->Formulation Field Field Trials InVivo->Field Mechanism Mechanism of Action Study (Microscopy, Membrane Permeability) ISR_Study->Mechanism Formulation->Field

Caption: General experimental workflow for evaluating Iturin A as a biocontrol agent.

References

Application Notes and Protocols for Solid-State Fermentation of Iturin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of Iturin A, a potent antifungal lipopeptide, using solid-state fermentation (SSF) with Bacillus subtilis. Iturin A and its analogs are of significant interest in the pharmaceutical and agricultural industries due to their broad-spectrum antifungal activity. Solid-state fermentation offers a cost-effective and efficient method for the production of this valuable secondary metabolite.

Introduction to Iturin A and Solid-State Fermentation

Iturin A is a cyclic lipopeptide composed of a heptapeptide linked to a β-amino fatty acid chain.[1][2] Produced by various Bacillus species, particularly Bacillus subtilis, it exhibits strong fungicidal activity against a wide range of plant and human pathogenic fungi. The mechanism of action involves the disruption of the fungal cell membrane, leading to cell death. This makes Iturin A a promising candidate for the development of novel antifungal drugs and biocontrol agents.

Solid-state fermentation is a fermentation process in which microorganisms are cultured on solid substrates in the absence or near absence of free water. This technique mimics the natural growth conditions of many filamentous fungi and some bacteria, offering several advantages over conventional submerged fermentation, including higher product yields, lower energy consumption, and reduced wastewater generation. For Iturin A production, SSF has been shown to be a highly effective method.

Iturin A Biosynthesis Pathway

The biosynthesis of Iturin A in Bacillus subtilis is a complex process mediated by a large multienzyme complex known as a non-ribosomal peptide synthetase (NRPS).[2] The genetic blueprint for this machinery is encoded in the itu operon, which consists of four key genes: ituA, ituB, ituC, and ituD.[3][4]

  • ituD : This gene is believed to encode a malonyl-CoA transacylase, which is involved in the initiation of the fatty acid chain of Iturin A.[4]

  • ituA : This gene codes for a large protein that contains modules for fatty acid synthesis, amino acid activation (adenylation), and thiolation (peptidyl carrier protein).[4]

  • ituB and ituC : These genes encode the remaining peptide synthetase modules responsible for the sequential addition of the seven amino acids to the growing peptide chain.[4]

The NRPS functions as an assembly line, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid. The final cyclization and release of the Iturin A molecule are also catalyzed by the NRPS complex.

IturinA_Biosynthesis Fatty_Acid_Precursors Fatty Acid Precursors ItuD ItuD (Malonyl-CoA transacylase) Fatty_Acid_Precursors->ItuD Amino_Acid_Pool Amino Acid Pool (L-Asn, D-Tyr, D-Asn, L-Gln, L-Pro, D-Asn, L-Ser) ItuA ItuA (Fatty Acid Synthetase & Amino Acid Activation) Amino_Acid_Pool->ItuA ItuB ItuB (Peptide Synthetase) Amino_Acid_Pool->ItuB ItuC ItuC (Peptide Synthetase & Cyclization) Amino_Acid_Pool->ItuC ItuD->ItuA ItuA->ItuB Growing Lipopeptide Chain ItuB->ItuC Iturin_A Iturin A ItuC->Iturin_A Release

Iturin A Biosynthesis Pathway

Experimental Workflow for Iturin A Production via SSF

The general workflow for producing Iturin A through solid-state fermentation involves several key stages, from the preparation of the substrate and inoculum to the extraction and analysis of the final product.

SSF_Workflow Substrate_Prep 1. Substrate Preparation (e.g., Grinding, Sterilization) Inoculation 3. Inoculation Substrate_Prep->Inoculation Inoculum_Prep 2. Inoculum Preparation (Bacillus subtilis culture) Inoculum_Prep->Inoculation Fermentation 4. Solid-State Fermentation (Controlled Temperature & Humidity) Inoculation->Fermentation Extraction 5. Extraction of Iturin A (Solvent Extraction) Fermentation->Extraction Purification 6. Purification & Quantification (e.g., HPLC) Extraction->Purification Final_Product Pure Iturin A Purification->Final_Product

Solid-State Fermentation Workflow

Detailed Experimental Protocols

Protocol 1: Preparation of Solid Substrate and Inoculum

1.1. Substrate Preparation:

  • Materials:

    • Solid substrate (e.g., wheat bran, rice bran, soybean meal, or a mixture).

    • Distilled water.

    • Nutrient solution (optional, see Table 1 for examples).

    • Autoclavable flasks or trays.

  • Procedure:

    • Weigh the desired amount of solid substrate.

    • If using a mixture of substrates, mix them thoroughly in a dry state.

    • Adjust the moisture content to the desired level (typically 40-60%) by adding distilled water or a nutrient solution. Mix thoroughly to ensure uniform moisture distribution.

    • Transfer the moistened substrate to autoclavable flasks or trays, ensuring a loose packing to allow for air circulation.

    • Sterilize the substrate by autoclaving at 121°C for 20-30 minutes.

    • Allow the sterilized substrate to cool to room temperature before inoculation.

1.2. Inoculum Preparation:

  • Materials:

    • Pure culture of Bacillus subtilis (a known Iturin A producer).

    • Nutrient broth (e.g., Luria-Bertani broth).

    • Incubator shaker.

    • Sterile centrifuge tubes.

    • Sterile saline solution (0.85% NaCl).

  • Procedure:

    • Inoculate a loopful of Bacillus subtilis from a fresh agar plate into a flask containing sterile nutrient broth.

    • Incubate the culture at 30-37°C in an incubator shaker at 150-200 rpm for 24-48 hours, or until the culture reaches the late logarithmic phase of growth.

    • Harvest the bacterial cells by centrifugation at 5000 x g for 10 minutes.

    • Wash the cell pellet twice with sterile saline solution.

    • Resuspend the cells in a small volume of sterile saline to achieve a desired cell concentration (e.g., 10^7 - 10^8 CFU/mL).

Protocol 2: Solid-State Fermentation
  • Procedure:

    • Inoculate the cooled, sterilized solid substrate with the prepared Bacillus subtilis inoculum. The inoculum size is typically 5-10% (v/w).

    • Mix the inoculum thoroughly with the substrate under aseptic conditions.

    • Incubate the inoculated substrate in a fermentation chamber or incubator with controlled temperature and humidity. Typical conditions are 25-37°C and 80-95% relative humidity.

    • The fermentation duration can range from 3 to 7 days, depending on the substrate and strain used.

    • Monitor the fermentation process periodically for signs of microbial growth and product formation.

Protocol 3: Extraction and Quantification of Iturin A

3.1. Extraction:

  • Materials:

    • Fermented solid substrate.

    • Extraction solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol).

    • Shaker.

    • Centrifuge.

    • Rotary evaporator.

  • Procedure:

    • At the end of the fermentation period, harvest the solid substrate.

    • Add the extraction solvent to the fermented substrate at a specific ratio (e.g., 1:5 w/v).

    • Agitate the mixture on a shaker at room temperature for several hours to extract the Iturin A.

    • Separate the solid residue from the liquid extract by filtration or centrifugation.

    • Concentrate the crude extract using a rotary evaporator under reduced pressure.

3.2. Quantification by High-Performance Liquid Chromatography (HPLC):

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Standard: Pure Iturin A standard for calibration.

  • Procedure:

    • Dissolve the concentrated crude extract in a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Inject a known volume of the sample into the HPLC system.

    • Identify and quantify the Iturin A peak by comparing the retention time and peak area with that of the Iturin A standard.

    • Calculate the concentration of Iturin A in the extract based on the calibration curve.

Quantitative Data on Iturin A Production

The yield of Iturin A in solid-state fermentation is influenced by several factors, including the Bacillus subtilis strain, the composition of the solid substrate, and the fermentation parameters. The following tables summarize some reported yields of Iturin A under different conditions.

Table 1: Effect of Substrate Composition on Iturin A Yield

Bacillus subtilis StrainSolid SubstrateKey SupplementsIturin A Yield (mg/g of dry substrate)Reference
RB14-CSOkara (soybean residue)Glucose, Soybean meal5.59--INVALID-LINK--
S3Rice bran and high gluten flourGlucose, KH2PO4, MgSO4, Peanut oil11.45--INVALID-LINK--
C-1Wheat bran(NH4)2SO4, K2HPO4, MgSO44.2--INVALID-LINK--

Table 2: Influence of Fermentation Parameters on Iturin A Yield

ParameterCondition 1Iturin A Yield (relative)Condition 2Iturin A Yield (relative)Reference
Temperature25°CHigh37°CLower--INVALID-LINK--
Initial Moisture Content45%High60%Lower--INVALID-LINK--
Inoculum Size10% (v/w)Optimal20% (v/w)Decreased--INVALID-LINK--

Troubleshooting and Optimization

  • Low Iturin A Yield:

    • Possible Cause: Suboptimal fermentation conditions (temperature, moisture, pH).

    • Solution: Optimize these parameters using a design of experiments (DOE) approach.

    • Possible Cause: Inappropriate substrate composition.

    • Solution: Screen different agricultural wastes and supplement with optimal carbon and nitrogen sources.

    • Possible Cause: Low-producing microbial strain.

    • Solution: Strain improvement through mutagenesis or genetic engineering.

  • Contamination:

    • Possible Cause: Incomplete sterilization of the substrate or non-aseptic handling.

    • Solution: Ensure proper sterilization protocols are followed and maintain a sterile environment during inoculation and fermentation.

  • Poor Extraction Efficiency:

    • Possible Cause: Inefficient extraction solvent or procedure.

    • Solution: Test different solvent systems and optimize the extraction time and solid-to-solvent ratio.

Conclusion

Solid-state fermentation is a robust and efficient platform for the production of the valuable antifungal agent, Iturin A. By carefully selecting the microbial strain, optimizing the substrate composition, and controlling the fermentation parameters, high yields of Iturin A can be achieved. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to establish and optimize their own Iturin A production processes. Further research into strain improvement and process scale-up will be crucial for the commercialization of Iturin A as a novel therapeutic and biocontrol agent.

References

Application Note: Determination of the Minimum Inhibitory Concentration (MIC) of Iturin A2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iturin A2, a member of the iturin family of cyclic lipopeptides produced by Bacillus species, is a potent antifungal agent with a broad spectrum of activity against various pathogenic fungi and some bacteria.[1][2] Its amphiphilic nature, consisting of a cyclic peptide and a lipid tail, allows it to interact with and disrupt the cell membranes of susceptible organisms, leading to cell death.[2][3][4] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial efficacy of this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This application note provides a comprehensive overview and a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized and widely accepted technique.[5][6][7]

Principle of the MIC Assay

The broth microdilution assay is a quantitative method used to determine the susceptibility of a microorganism to an antimicrobial agent.[5] The assay involves preparing a series of two-fold dilutions of this compound in a 96-well microtiter plate.[7] Each well is then inoculated with a standardized suspension of the target microorganism.[5][7] Following incubation under controlled conditions, the plates are examined for visible signs of microbial growth, typically indicated by turbidity or the formation of a cell pellet.[6] The MIC is the lowest concentration of this compound at which no growth is observed.[5][8][9]

Reported MIC Values of Iturin A

The efficacy of Iturin A varies depending on the target microorganism and the specific experimental conditions. The following table summarizes reported MIC values for Iturin A against a selection of fungal and bacterial species.

MicroorganismStrainMIC (µg/mL)Reference
Fusarium graminearum-50[4][10]
Various Bacteria & FungiIndicator Strains90 - 300[8][9]
Drug-Resistant CandidaClinical Isolates150 - 300[8][9]
Phytophthora infestans-50[1]

Note: MIC values can be influenced by factors such as the growth medium, inoculum size, incubation time, and temperature.

Experimental Protocol: Broth Microdilution Assay for this compound

This protocol outlines the steps for determining the MIC of this compound against a target microorganism.

Materials and Reagents:

  • This compound (purified)

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Target microorganism culture

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards (0.5)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Solvent for this compound (e.g., DMSO, ethanol)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 1 mg/mL). Ensure complete dissolution.

  • Preparation of Microbial Inoculum:

    • From a fresh culture plate, select several colonies of the target microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria or 0.5-2.5 x 10⁶ CFU/mL for yeast.[5] This can be verified using a spectrophotometer at 600 nm.

    • Dilute this adjusted suspension in the appropriate broth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).[8][9]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 should serve as a growth control (containing broth and inoculum but no this compound).

    • Column 12 should serve as a sterility control (containing only broth).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final desired range.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the target microorganism (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours.[6][7]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. A mirror or a lightbox can aid in visualization.[6]

    • The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear).[5]

    • The growth control (Column 11) should be turbid, and the sterility control (Column 12) should be clear.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis prep_iturin Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound prep_iturin->serial_dilution prep_inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate add_broth Add Broth to Wells add_broth->serial_dilution serial_dilution->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic

Caption: Experimental workflow for determining the MIC of this compound.

Iturin_MoA Mechanism of Action of Iturin A cluster_membrane Fungal Cell Membrane (Lipid Bilayer) Top Leaflet Top Leaflet Bottom Leaflet Bottom Leaflet iturin Iturin A Molecule interaction Electrostatic & Hydrophobic Interaction iturin->interaction 1. Approach insertion Insertion of Lipid Tail into Membrane interaction->insertion 2. Binding destabilization Membrane Destabilization & Curvature Increase insertion->destabilization 3. Perturbation pore Pore Formation / Membrane Disruption destabilization->pore 4. Disruption leakage Leakage of Ions (K+) & Cellular Contents pore->leakage 5. Efflux death Cell Death leakage->death 6. Outcome

References

Mass Spectrometry for the Identification and Characterization of Iturin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iturin A, a member of the iturin family of cyclic lipopeptides produced by various Bacillus species, exhibits potent antifungal activity against a broad spectrum of plant and human pathogens. This has led to significant interest in its potential applications in agriculture as a biocontrol agent and in medicine for the development of new antifungal drugs. Accurate and detailed characterization of Iturin A and its various isoforms is crucial for understanding its structure-activity relationship, ensuring quality control in production, and for regulatory approval. Mass spectrometry has emerged as an indispensable tool for the definitive identification and in-depth characterization of Iturin A. This document provides detailed application notes and experimental protocols for the analysis of Iturin A using mass spectrometry techniques.

Iturin A consists of a cyclic heptapeptide linked to a β-amino fatty acid chain of variable length (typically C14 to C17).[1][2] This structural heterogeneity gives rise to a series of Iturin A homologs, each with a different molecular weight. Mass spectrometry, often coupled with liquid chromatography (LC-MS), allows for the separation and precise mass determination of these homologs. Furthermore, tandem mass spectrometry (MS/MS) provides valuable fragmentation data that can be used to confirm the amino acid sequence and the structure of the fatty acid chain.[2][3]

Principle of Mass Spectrometry for Iturin A Analysis

The analysis of Iturin A by mass spectrometry generally involves three key stages:

  • Ionization: The Iturin A molecules are converted into gas-phase ions. Common ionization techniques for lipopeptides include Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., a particular Iturin A homolog), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This fragmentation pattern provides detailed structural information.

Application Notes

Identification of Iturin A Homologs

Different homologs of Iturin A, varying in the length of their fatty acid chain, can be readily identified by their distinct molecular weights. High-resolution mass spectrometry is particularly useful for resolving and identifying these closely related compounds. Iturin A is often detected as protonated molecules ([M+H]⁺) or as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).[3]

Structural Characterization by Tandem Mass Spectrometry (MS/MS)

MS/MS analysis of Iturin A precursor ions yields a characteristic fragmentation pattern that allows for the confirmation of its cyclic peptide structure and the determination of the amino acid sequence. The fragmentation typically occurs at the peptide bonds, generating b- and y-type fragment ions. The mass differences between these fragment ions correspond to the masses of the individual amino acid residues.

Differentiation from Other Lipopeptides

Bacillus species often co-produce other families of lipopeptides, such as surfactins and fengycins.[3][4] Mass spectrometry is a powerful tool for distinguishing between these different lipopeptide families based on their unique molecular weights and fragmentation patterns. For instance, surfactins are cyclic heptapeptides with a β-hydroxy fatty acid, while fengycins are cyclic decapeptides with a β-hydroxy fatty acid.

Quantitative Data Summary

The following tables summarize the expected m/z values for common Iturin A homologs and representative fragment ions observed in MS/MS spectra.

Table 1: Molecular Weights and m/z Values of Common Iturin A Homologs

Iturin A HomologFatty Acid ChainMolecular Weight (Da)[M+H]⁺ (m/z)[M+Na]⁺ (m/z)[M+K]⁺ (m/z)
Iturin A2C141042.51043.51065.51081.5
Iturin A3/A4/A5C151056.51057.51079.51095.5
Iturin A6C161070.61071.61093.61109.6
Iturin A7C171084.61085.61107.61123.6

Note: The observed m/z values can vary slightly depending on the instrument calibration and resolution.[3][5]

Table 2: Representative MS/MS Fragment Ions of Iturin A (m/z 1043.5, [M+H]⁺)

Fragment Ion (m/z)Tentative Assignment
946.9[M+H - Tyr]⁺
915.8[M+H - Asn - H₂O]⁺
801.8[M+H - Asn - Tyr]⁺
745.7[M+H - Pro - Asn - Tyr]⁺
638.6[M+H - Gln - Pro - Asn - Tyr]⁺
524.4[M+H - Asn - Gln - Pro - Asn - Tyr]⁺
520.4[M+H - Ser - Asn - Gln - Pro - Asn - Tyr]⁺
406.3Fatty Acid Chain Fragment
229.3Dipeptide Fragment
212.2Dipeptide Fragment

Note: Fragmentation patterns can be complex and may vary depending on the MS/MS conditions.[6]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of Iturin A
  • Culture Growth: Inoculate a suitable liquid medium (e.g., Landy medium) with a pure culture of the Iturin A-producing Bacillus strain.[7] Incubate at the optimal temperature and agitation for a sufficient period to allow for lipopeptide production.

  • Cell Removal: Centrifuge the culture broth to pellet the bacterial cells. Collect the cell-free supernatant.

  • Acid Precipitation: Adjust the pH of the supernatant to 2.0 using concentrated HCl and let it stand overnight at 4°C to precipitate the lipopeptides.[7]

  • Extraction: Centrifuge to collect the precipitate. Resuspend the precipitate in a suitable organic solvent, such as methanol or an ethanol/ammonium sulfate aqueous two-phase system.[7][8]

  • Purification (Optional): For higher purity, the crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge or by preparative high-performance liquid chromatography (HPLC).

Protocol 2: LC-MS/MS Analysis of Iturin A
  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the lipopeptides, and then re-equilibrate the column. For example, a linear gradient from 30% to 90% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 200-2000 for full scan analysis.

    • MS/MS Analysis: Use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions detected in the full scan.

    • Collision Energy: Optimize the collision energy to achieve good fragmentation of the Iturin A precursor ions.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Mass Spectrometry Analysis Culture Bacterial Culture Supernatant Cell-Free Supernatant Culture->Supernatant Centrifugation Precipitate Acid Precipitate Supernatant->Precipitate Acidification Extract Crude Lipopeptide Extract Precipitate->Extract Solvent Extraction Purified Purified Iturin A Extract->Purified HPLC/SPE LC LC Separation Purified->LC MS Full Scan MS LC->MS Ionization (ESI) MSMS Tandem MS (MS/MS) MS->MSMS Precursor Selection Data Data Analysis MSMS->Data Fragmentation Identification Identification Data->Identification Identification & Characterization

Caption: Experimental workflow for Iturin A analysis.

IturinA_Characterization_Logic cluster_ms_data Mass Spectrometry Data cluster_interpretation Data Interpretation cluster_conclusion Conclusion FullScan Full Scan MS Data (m/z of precursor ions) Homologs Identification of Iturin A Homologs FullScan->Homologs Based on Molecular Weight MSMS_Scan MS/MS Fragmentation Data (m/z of product ions) Sequence Amino Acid Sequence Confirmation MSMS_Scan->Sequence Analysis of b- and y-ions FattyAcid Fatty Acid Chain Characterization MSMS_Scan->FattyAcid Analysis of low mass fragments Structure Definitive Structure of Iturin A Isoform Homologs->Structure Sequence->Structure FattyAcid->Structure

References

Synthesizing the Future of Antifungals: Techniques for Iturin A2 Analogue Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iturin A, a potent antifungal lipopeptide produced by Bacillus subtilis, represents a promising scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of Iturin A2 analogues, guiding researchers through the chemical strategies and analytical techniques required to explore the structure-activity relationships of this important class of molecules.

Introduction to this compound and its Analogues

This compound is a cyclic lipopeptide composed of a seven-α-amino acid ring and a β-amino fatty acid side chain.[1][2] Its structure confers potent antifungal properties, making it a subject of intense research.[3][4][5] The synthesis of analogues allows for the systematic modification of its structure to improve biological activity, reduce toxicity, and enhance pharmacokinetic properties. Key modifications include altering the length and branching of the fatty acid chain, substituting amino acid residues within the peptide ring, and linearizing the cyclic structure.

Synthetic Strategies for this compound Analogues

The synthesis of this compound and its analogues can be broadly categorized into solid-phase peptide synthesis (SPPS) and solution-phase synthesis, often in combination.

Solid-Phase Peptide Synthesis (SPPS) Approach

SPPS offers a streamlined and efficient method for the synthesis of the linear peptide precursor of this compound analogues. The most common strategy employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Synthesis of Linear this compound Analogue

Solid-Phase Peptide Synthesis Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Fmoc-Ser(tBu)-Wang Resin Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-D-Asn(Trt)-OH, DIC, HOBt) Fmoc_Deprotection1->Coupling1 Fmoc_Deprotection2 Fmoc Deprotection Coupling1->Fmoc_Deprotection2 Coupling2 Amino Acid Coupling (Fmoc-Pro-OH) Fmoc_Deprotection2->Coupling2 Fmoc_Deprotection3 Fmoc Deprotection Coupling2->Fmoc_Deprotection3 Coupling3 Amino Acid Coupling (Fmoc-L-Gln(Trt)-OH) Fmoc_Deprotection3->Coupling3 Fmoc_Deprotection4 Fmoc Deprotection Coupling3->Fmoc_Deprotection4 Coupling4 Amino Acid Coupling (Fmoc-D-Asn(Trt)-OH) Fmoc_Deprotection4->Coupling4 Fmoc_Deprotection5 Fmoc Deprotection Coupling4->Fmoc_Deprotection5 Coupling5 Amino Acid Coupling (Fmoc-D-Tyr(tBu)-OH) Fmoc_Deprotection5->Coupling5 Fmoc_Deprotection6 Fmoc Deprotection Coupling5->Fmoc_Deprotection6 Coupling6 Amino Acid Coupling (Fmoc-L-Asn(Trt)-OH) Fmoc_Deprotection6->Coupling6 Fmoc_Deprotection7 Fmoc Deprotection Coupling6->Fmoc_Deprotection7 Coupling7 β-amino fatty acid Coupling (Boc-Iturinic Acid) Fmoc_Deprotection7->Coupling7 Cleavage Cleavage from Resin (TFA/TIS/H2O) Coupling7->Cleavage Linear_Peptide Crude Linear Peptide Cleavage->Linear_Peptide

Caption: Workflow for the solid-phase synthesis of the linear precursor of an this compound analogue.

Protocol 1: Fmoc-Based Solid-Phase Synthesis of the Linear Octapeptide Precursor

  • Resin Swelling: Swell Fmoc-Ser(tBu)-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus of the amino acid.

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-D-Asn(Trt)-OH) using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like hydroxybenzotriazole (HOBt) in DMF. Monitor the reaction using a ninhydrin test.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence: Pro, Gln, D-Asn, D-Tyr, L-Asn.

  • β-Amino Fatty Acid Coupling: Couple the N-terminal β-amino fatty acid (iturinic acid), which may be Boc-protected.

  • Final Deprotection: Perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Precipitation and Lyophilization: Precipitate the crude linear peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize.

Solution-Phase Cyclization

Following the synthesis of the linear precursor, the final cyclic structure is achieved through a macrolactamization reaction in solution. This is a critical step that often requires optimization.

Workflow for Cyclization and Purification

Cyclization and Purification Workflow Crude_Linear Crude Linear Peptide High_Dilution High Dilution in DMF/DCM Crude_Linear->High_Dilution Cyclization_Reagent Add Cyclization Reagent (e.g., DPPA, HBTU) High_Dilution->Cyclization_Reagent Reaction Reaction (24-48h, RT) Cyclization_Reagent->Reaction Solvent_Removal Solvent Removal in vacuo Reaction->Solvent_Removal Crude_Cyclic Crude Cyclic Peptide Solvent_Removal->Crude_Cyclic Purification RP-HPLC Purification Crude_Cyclic->Purification Pure_Analogue Pure this compound Analogue Purification->Pure_Analogue Analysis Characterization (ESI-MS, NMR) Pure_Analogue->Analysis

Caption: General workflow for the cyclization and purification of this compound analogues.

Protocol 2: Head-to-Tail Cyclization of the Linear Peptide

  • Dissolution: Dissolve the crude linear peptide in a mixture of DMF and DCM under high dilution conditions (typically 1 mmol of peptide per liter of solvent) to favor intramolecular cyclization over intermolecular polymerization.

  • Addition of Cyclization Reagent: Add a cyclization reagent such as diphenylphosphoryl azide (DPPA) or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) along with a base like N,N-diisopropylethylamine (DIPEA).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by HPLC.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

A novel approach involves on-resin cyclization, which can simplify the overall process.[4][6]

Characterization and Analysis

Purification

Purification of this compound analogues is typically achieved by RP-HPLC.

Protocol 3: RP-HPLC Purification of this compound Analogues

  • Column: Use a C18 column.

  • Mobile Phase: Employ a gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 20-80% acetonitrile over 30 minutes.

  • Detection: Monitor the elution profile at a wavelength of 210-220 nm.

  • Fraction Collection: Collect fractions corresponding to the desired peak.

  • Analysis: Analyze the collected fractions by ESI-MS to confirm the presence of the target molecule.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Analytical Methods

The identity and purity of the synthesized analogues should be confirmed using a combination of analytical techniques.

Analytical TechniquePurposeTypical Observations
RP-HPLC Purity assessmentA single, sharp peak indicates high purity.
ESI-MS Molecular weight confirmationThe observed mass should match the calculated mass of the target analogue.
Amino Acid Analysis Confirmation of amino acid compositionThe relative ratios of the constituent amino acids should match the expected values.
NMR Spectroscopy Structural elucidationProvides detailed information about the three-dimensional structure of the peptide.

Biological Activity Assays

The synthesized this compound analogues should be evaluated for their biological activity to establish structure-activity relationships.

Antifungal Activity

The antifungal activity can be assessed using a broth microdilution assay to determine the minimum inhibitory concentration (MIC).

Protocol 4: Antifungal Susceptibility Testing

  • Prepare Fungal Inoculum: Grow the target fungal strain (e.g., Candida albicans, Fusarium graminearum) in a suitable broth and adjust the concentration to a standard inoculum size.

  • Serial Dilutions: Prepare a series of twofold dilutions of the this compound analogue in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the analogue that completely inhibits visible fungal growth.

Table 1: Antifungal Activity of this compound and Analogues

CompoundMIC against C. albicans (µg/mL)MIC against F. graminearum (µg/mL)
Natural this compoundData not consistently available in searched sourcesData not consistently available in searched sources
Synthetic this compoundReported to be activeTwo-fold increase in bioactivity compared to commercial standard in one study[4]
Epimer of Iturin ALost all bioactivity[4][6]Lost all bioactivity[4][6]
Monofluorinated AnalogueRetained bioactivity[4][6]Retained bioactivity[4][6]
Cysteine-lipidated analoguesInactive against C. albicans in one study[7]Bioactive in another study[7]
Hemolytic Activity

Iturin A and its analogues can exhibit hemolytic activity, which is an important parameter to assess for potential toxicity.

Protocol 5: Hemolytic Activity Assay

  • Prepare Red Blood Cells (RBCs): Obtain fresh RBCs and wash them with phosphate-buffered saline (PBS).

  • Serial Dilutions: Prepare serial dilutions of the this compound analogue in PBS.

  • Incubation: Add the RBC suspension to the analogue dilutions and incubate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Release Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

  • Calculation: Express the hemolytic activity as the percentage of hemolysis compared to a positive control (e.g., Triton X-100).

Table 2: Factors Influencing Hemolytic Activity of this compound Analogues

Structural FeatureImpact on Hemolytic Activity
CyclizationImportant for hemolytic activity[1][2]
Inclusion of L-Asn2Important for hemolytic activity[1][2]
β-NC14 configurationImportant for hemolytic activity[1][2]

Conclusion

The synthesis of this compound analogues is a powerful strategy for the discovery of new antifungal agents. The protocols and data presented here provide a framework for the rational design, synthesis, and evaluation of these promising compounds. By systematically exploring the chemical space around the this compound scaffold, researchers can develop analogues with optimized therapeutic profiles.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Iturin A2 Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Iturin A2 fermentation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during your this compound fermentation experiments.

Question: My this compound yield is significantly lower than expected. What are the initial troubleshooting steps?

Answer:

Low this compound yield is a common issue that can often be resolved by systematically evaluating your fermentation parameters. Start by assessing the following critical factors:

  • Media Composition: Ensure your media has the optimal balance of carbon and nitrogen sources. Glucose and soybean meal are commonly reported as effective sources.[1] Also, verify the presence of essential metal ions, as they are crucial for lipopeptide synthesis.[2]

  • pH Control: The initial pH of the fermentation broth is a critical parameter. An initial pH of 8.0 has been shown to be effective for Iturin A production.[2] Monitor and maintain the pH throughout the fermentation process, as metabolic activity can cause significant shifts.

  • Temperature: The optimal temperature for cell growth may differ from the optimal temperature for Iturin A production. A common strategy is a two-stage temperature control, with an initial phase at a higher temperature (e.g., 37°C) to promote biomass accumulation, followed by a shift to a lower temperature (e.g., 28°C) to enhance Iturin A synthesis.[3]

  • Aeration and Agitation: Inadequate oxygen supply can limit both cell growth and secondary metabolite production. Ensure proper agitation and aeration rates for your specific bioreactor setup. However, be aware that excessive agitation in solid-state fermentation can sometimes hinder Iturin A production.[4]

Question: I've optimized the basic fermentation parameters, but my yield is still suboptimal. What advanced strategies can I employ?

Answer:

If basic parameter optimization does not yield the desired results, consider implementing more advanced strategies such as precursor feeding and fed-batch fermentation.

  • Precursor Amino Acid Feeding: The Iturin A molecule is a cyclic lipopeptide, and its synthesis is dependent on the availability of specific amino acid precursors. Supplementing the fermentation media with key amino acids can significantly boost production. The addition of L-Asparagine, L-Glutamine, and L-Proline has been demonstrated to increase Iturin A yield.[2]

  • Fed-Batch Fermentation: A fed-batch strategy, particularly with a controlled glucose feed, can overcome substrate limitations and catabolite repression, leading to a significant enhancement in Iturin A concentration.[5] A two-stage glucose feeding strategy with a stepwise decrease in the feeding rate has been shown to be effective.[5]

  • Biofilm Fermentation: Utilizing biofilm reactors can enhance Iturin A production. Biofilms provide a stable environment for the producing microorganisms and have been shown to increase the final yield compared to conventional submerged fermentation.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the key components of a typical fermentation medium for this compound production?

A1: A typical fermentation medium for Bacillus subtilis to produce Iturin A includes a primary carbon source, a nitrogen source, and essential mineral salts. For specific concentrations and components that have been successfully used, please refer to the media composition table below.

Q2: At what stage of cell growth is this compound production typically highest?

A2: Iturin A is a secondary metabolite, and its production generally increases significantly during the stationary phase of cell growth.[5]

Q3: Can genetic engineering be used to improve this compound yield?

A3: Yes, genetic engineering offers a powerful approach to enhance Iturin A production. Strategies include overexpressing genes in the Iturin A synthesis operon (ituA, ituB, ituC, ituD) and strengthening precursor pathways, such as fatty acid synthesis.[4][6]

Q4: How is this compound typically purified and quantified?

A4: this compound is commonly purified from the fermentation broth through acid precipitation followed by extraction with an organic solvent like methanol.[3] Quantification is most accurately performed using High-Performance Liquid Chromatography (HPLC).[6]

Data Presentation

Table 1: Exemplary Media Compositions for Iturin A Production
ComponentConcentration (g/L)Reference
Medium 1 [2]
Glucose21
Soy Protein (total nitrogen)4
MgSO₄·7H₂O3.8
KH₂PO₄1.5
Yeast Extract0.4
Medium 2 [6]
Corn Starch30
Soybean Meal70
K₂HPO₄·3H₂O1.0
MgSO₄·7H₂O1.0
FeSO₄·7H₂O1.0
MnSO₄·H₂O0.01
Medium 3 [3]
Soybean Meal Powder120
Yeast Extract16
Monosodium Glutamate1
Glycerol88.3
MgSO₄·7H₂O0.5
KH₂PO₄1
FeSO₄·7H₂O0.00015
MnSO₄·H₂O0.005
CuSO₄·5H₂O0.00016
Table 2: Impact of Precursor Amino Acid Feeding on Iturin A Yield
Amino Acid AddedConcentration (g/L)Resulting Iturin A Yield (g/L)% Increase from Control (0.64 g/L)Reference
L-Asparagine (Asn)0.120.7517.2%[2]
L-Glutamic Acid (Glu)0.120.7314.1%[2]
L-Glutamine (Gln)0.120.7720.3%[2]
L-Proline (Pro)0.120.7618.8%[2]
L-Aspartic Acid (Asp)0.040.7618.8%[2]

Experimental Protocols

Protocol 1: Single-Factor Experimental Design for Media Optimization

This protocol is adapted from methodologies used to optimize Iturin A production by varying individual media components.[2]

  • Prepare Base Medium: Prepare the basal fermentation medium with all components except the one being optimized. For example, a base medium could be: 21 g/L glucose, 4 g/L soy protein total nitrogen, 3.8 g/L MgSO₄·7H₂O, 1.5 g/L KH₂PO₄, and 0.4 g/L yeast extract, with an initial pH of 8.0.[2]

  • Vary a Single Factor: To optimize a specific component (e.g., glucose concentration), prepare several flasks with the base medium and add the component of interest at varying concentrations (e.g., 11, 16, 21, 26, 31 g/L of glucose).[2]

  • Inoculation and Fermentation: Inoculate each flask with a standardized culture of the producing strain (e.g., Bacillus subtilis). Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm) for a set duration (e.g., 60 hours).[2]

  • Sampling and Analysis: At the end of the fermentation, collect samples from each flask.

  • Quantification: Extract Iturin A and quantify the concentration using HPLC.

  • Determine Optimum: Identify the concentration of the tested component that results in the highest Iturin A yield. Repeat this process for other key media components.

Protocol 2: Fed-Batch Fermentation with a Two-Stage Glucose Feeding Strategy

This protocol is based on a successful strategy to enhance Iturin A production by controlling the glucose supply.[5]

  • Initial Batch Phase: Begin with a batch fermentation in a bioreactor using an optimized medium. Allow the cells to grow and the initial glucose concentration to decrease to a low level (e.g., 2-3 g/L).[5] This typically occurs within the first 24 hours.

  • First Feeding Stage: Initiate the first stage of glucose feeding at a constant, high rate. The objective is to maintain a balance between cell growth and product formation.

  • Second Feeding Stage: After a predetermined period in the first feeding stage, switch to a second, lower feeding rate. This stepwise decrease helps to maintain the optimal substrate balance and prolongs the Iturin A production phase.[5]

  • Monitoring: Throughout the fed-batch process, monitor key parameters such as cell density, residual glucose concentration, and Iturin A concentration.

  • Termination: Conclude the fermentation when Iturin A production ceases to increase.

Visualizations

Troubleshooting_Workflow start Low this compound Yield check_media Review Media Composition (Carbon, Nitrogen, Metal Ions) start->check_media check_ph Verify Initial pH (e.g., pH 8.0) check_media->check_ph check_temp Assess Temperature Profile (Growth vs. Production Phase) check_ph->check_temp check_aeration Evaluate Aeration & Agitation check_temp->check_aeration advanced_strategies Yield Still Low? check_aeration->advanced_strategies precursor_feeding Implement Precursor Amino Acid Feeding (Asn, Gln, Pro) advanced_strategies->precursor_feeding Yes end Improved Yield advanced_strategies->end No fed_batch Adopt Fed-Batch Strategy (e.g., Glucose Feeding) precursor_feeding->fed_batch biofilm Consider Biofilm Reactor fed_batch->biofilm biofilm->end

Caption: A troubleshooting workflow for diagnosing and resolving low this compound yield.

Iturin_A_Biosynthesis_Pathway fatty_acids Fatty Acid Synthesis (Precursor Supply) itu_operon Iturin A Synthetase Complex (ituA, ituB, ituC, ituD) fatty_acids->itu_operon β-amino fatty acid amino_acids Amino Acid Pool (Asn, Gln, Pro, etc.) amino_acids->itu_operon Amino acid precursors iturin_a This compound (Cyclic Lipopeptide) itu_operon->iturin_a Non-ribosomal peptide synthesis

Caption: Simplified biosynthesis pathway for this compound production in Bacillus.

Fermentation_Optimization_Logic start Goal: Increase this compound Yield strain Strain Improvement (Genetic Engineering) start->strain process Process Optimization start->process media Media Optimization start->media end High Yield Fermentation strain->end sub_process Fermentation Mode (Batch, Fed-Batch, Biofilm) process->sub_process sub_media Component Tuning (C/N Ratio, Precursors, Ions) media->sub_media sub_process->end sub_media->end

Caption: Logical relationship of key areas for fermentation optimization.

References

optimizing culture conditions for enhanced Iturin A2 production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of culture conditions for enhanced Iturin A production.

Frequently Asked Questions (FAQs)

Q1: What is Iturin A and why is its production optimized?

A1: Iturin A is a cyclic lipopeptide produced by various Bacillus species, notably Bacillus subtilis and Bacillus amyloliquefaciens. It exhibits potent antifungal activity against a broad spectrum of plant pathogens, making it a promising biocontrol agent in agriculture. Optimization of its production is crucial to improve yields and process efficiency, thereby making its commercial application more economically viable.

Q2: What are the key factors influencing Iturin A production?

A2: The primary factors influencing Iturin A production include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and the presence of precursor amino acids.[1][2] The genetic makeup of the producing strain also plays a critical role.

Q3: What are the common challenges in optimizing Iturin A production?

A3: Common challenges include low yields, batch-to-batch variability, co-production of other lipopeptides like surfactin and fengycin which can complicate downstream processing, and the complex interplay between different culture parameters.

Q4: How can I quantify the amount of Iturin A produced in my culture?

A4: The most common and reliable method for quantifying Iturin A is High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of different Iturin A homologs. Mass spectrometry (MS) is often coupled with HPLC for definitive identification.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Iturin A Production Inappropriate carbon or nitrogen source.Screen various carbon sources such as glucose, sucrose, or starch, and nitrogen sources like peptone, yeast extract, or soybean meal to find the optimal combination for your strain.
Suboptimal pH of the culture medium.The optimal pH for Iturin A production is typically around 6.0-7.0. Monitor and control the pH throughout the fermentation process.
Incorrect fermentation temperature.The optimal temperature for Iturin A production is generally between 25°C and 30°C. Temperatures above 37°C may favor bacterial growth but inhibit lipopeptide production.
Insufficient aeration.Ensure adequate oxygen supply by optimizing the agitation speed and using baffled flasks for shake-flask cultures.
Genetic instability of the producing strain.Sub-culture your strain from a fresh stock and verify its productivity. Consider strain improvement techniques if necessary.
High Co-production of Surfactin Media composition favors surfactin production.Adjust the carbon-to-nitrogen ratio in your medium. Some studies suggest that specific amino acid supplementation can modulate the ratio of different lipopeptides.
Inconsistent Yields Between Batches Variability in inoculum preparation.Standardize your inoculum preparation protocol, ensuring a consistent age and cell density of the seed culture.
Inconsistent media preparation.Prepare all media components accurately and consistently. Use high-quality reagents.
Difficulty in Extracting Iturin A Inefficient extraction method.Acid precipitation followed by solvent extraction (e.g., with butanol or methanol) is a common method. Ensure the pH for precipitation is optimal (around 2.0).

Data Presentation: Optimization of Culture Conditions

The following tables summarize quantitative data from studies that employed Response Surface Methodology (RSM) to optimize Iturin A production.

Table 1: RSM Optimization of Medium Components for Iturin A Production

FactorRange InvestigatedOptimal ValueResulting Iturin A YieldReference
Glucose (g/L)10 - 5028.55,591 µg/g of initial wet okara (in SSF)[3][4]
Soybean Meal (g/L)10 - 5035.25,591 µg/g of initial wet okara (in SSF)[3][4]
L-Asn (g/L)0 - 0.20.07520.85 g/L[5]
L-Gln (g/L)0 - 0.20.19920.85 g/L[5]
L-Pro (g/L)0 - 0.20.14640.85 g/L[5]

Table 2: RSM Optimization of Fermentation Parameters for Iturin A Production

FactorRange InvestigatedOptimal ValueResulting Iturin A YieldReference
Temperature (°C)25 - 3529.811.447 mg/g-wet solid material[6]
Initial Moisture (%)40 - 6044.9711.447 mg/g-wet solid material[6]
Inoculum Size (%)10 - 3019.4911.447 mg/g-wet solid material[6]

Experimental Protocols

Shake-Flask Fermentation for Iturin A Production

Objective: To cultivate a Bacillus strain in a liquid medium to produce Iturin A.

Materials:

  • Bacillus sp. strain capable of producing Iturin A

  • Seed culture medium (e.g., Nutrient Broth)

  • Production medium (e.g., Landy medium or a custom-optimized medium)

  • Erlenmeyer flasks (baffled flasks are recommended for better aeration)

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the Bacillus strain into 50 mL of seed culture medium in a 250 mL flask. Incubate at 30°C with shaking at 200 rpm for 12-16 hours, or until the culture reaches the mid-logarithmic growth phase.

  • Production Culture: Inoculate the production medium with the seed culture to a final concentration of 2% (v/v). For example, add 2 mL of the seed culture to 100 mL of production medium in a 500 mL flask.

  • Incubation: Incubate the production culture at the optimal temperature (e.g., 28°C) with vigorous shaking (e.g., 200-250 rpm) for 48-72 hours.

  • Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (OD600) and Iturin A concentration.

Extraction of Iturin A from Culture Broth

Objective: To isolate Iturin A from the fermentation broth for quantification and further analysis.

Materials:

  • Culture broth containing Iturin A

  • Hydrochloric acid (HCl)

  • n-Butanol or Methanol

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Cell Removal: Centrifuge the culture broth at 8,000 x g for 15 minutes to pellet the bacterial cells. Collect the supernatant.

  • Acid Precipitation: Adjust the pH of the supernatant to 2.0 with concentrated HCl. This will cause the lipopeptides, including Iturin A, to precipitate.

  • Incubation: Allow the acidified supernatant to stand at 4°C overnight to ensure complete precipitation.

  • Collection of Precipitate: Centrifuge the mixture at 8,000 x g for 20 minutes to collect the precipitate. Discard the supernatant.

  • Solvent Extraction: Resuspend the precipitate in a suitable volume of methanol or n-butanol and agitate for 1-2 hours to dissolve the Iturin A.

  • Solvent Recovery: Centrifuge to remove any insoluble material. Collect the solvent phase and evaporate it to dryness using a rotary evaporator. The resulting crude extract can be used for HPLC analysis.

Quantification of Iturin A by HPLC

Objective: To determine the concentration of Iturin A in an extract.

Materials:

  • Crude Iturin A extract

  • HPLC system with a C18 column

  • Mobile phase: Acetonitrile and water (with 0.1% trifluoroacetic acid)

  • Iturin A standard of known concentration

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Dissolve the crude extract in a known volume of the mobile phase (e.g., 50% acetonitrile in water). Filter the sample through a 0.22 µm syringe filter before injection.

  • Standard Curve: Prepare a series of dilutions of the Iturin A standard to create a standard curve.

  • HPLC Analysis:

    • Set up a gradient elution method. A typical gradient might be from 30% to 70% acetonitrile over 30 minutes.

    • Set the detector wavelength to 210 nm.

    • Inject the standards and the sample.

  • Quantification: Identify the peak(s) corresponding to Iturin A in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of Iturin A by integrating the peak area and comparing it to the standard curve.

Visualizations

Iturin A Biosynthesis Pathway

IturinA_Biosynthesis cluster_precursors Precursor Supply cluster_operon Iturin A Operon (itu) Fatty_Acid_Synthesis Fatty Acid Synthesis Amino_Acid_Pool Amino Acid Pool ItuA ItuA (NRPS Module 1-3) Amino_Acid_Pool->ItuA L-Asn, D-Tyr, D-Asn ItuB ItuB (NRPS Module 4-7) Amino_Acid_Pool->ItuB L-Gln, L-Pro, D-Asn ItuC ItuC (NRPS Module 8-9) Amino_Acid_Pool->ItuC L-Ser ItuD ItuD (Malonyl-CoA transacylase) ItuD->ItuA β-amino fatty acid ItuA->ItuB Growing Peptide Chain ItuB->ItuC Growing Peptide Chain Iturin_A Iturin_A ItuC->Iturin_A Cyclization & Release

Caption: Biosynthesis of Iturin A via the non-ribosomal peptide synthetase (NRPS) pathway.

Experimental Workflow for Optimizing Iturin A Production

Workflow A Strain Selection & Inoculum Preparation B One-Factor-at-a-Time (OFAT) Screening (Carbon, Nitrogen, pH, Temp) A->B C Response Surface Methodology (RSM) for Optimization B->C D Shake-Flask Fermentation C->D E Extraction of Iturin A D->E F HPLC Quantification E->F G Data Analysis & Model Validation F->G G->C Further Optimization H Scale-up Fermentation G->H

Caption: A typical experimental workflow for the optimization of Iturin A production.

References

Technical Support Center: Iturin A Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and degradation pathways of Iturin A in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of Iturin A in solution?

The stability of Iturin A in solution is primarily influenced by pH, temperature, and the presence of oxidative agents. As a cyclic lipopeptide, its peptide backbone is susceptible to hydrolysis under acidic and basic conditions, particularly at elevated temperatures.

Q2: What is the expected shelf-life of Iturin A in a solid state versus in solution?

In its solid form, when stored at -20°C, Iturin A is stable for at least four years. However, once dissolved in a solvent, its stability decreases and is dependent on the storage conditions. For optimal short-term storage of solutions, it is recommended to use a buffered solution at a slightly acidic to neutral pH (pH 6-7) and store at 4°C. For long-term storage, freezing at -20°C or -80°C is advisable.

Q3: What are the known degradation pathways for Iturin A?

The primary degradation pathways for Iturin A are anticipated to be:

  • Hydrolysis: Cleavage of the peptide bonds in the cyclic structure, leading to the formation of linear lipopeptides and smaller peptide fragments. This is accelerated at pH values outside the optimal range of 6-9 and at higher temperatures.

  • Epimerization: The conversion of L-amino acids to their D-isomers, or vice-versa, at specific chiral centers within the peptide ring. This can be induced by exposure to basic conditions or elevated temperatures.

  • Oxidation: The fatty acid chain and certain amino acid residues, such as tyrosine, are susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to light.

Q4: What are the expected degradation products of Iturin A?

Based on the known degradation pathways of cyclic peptides, the expected degradation products of Iturin A include:

  • Linearized Iturin A: Resulting from the hydrolysis of one of the seven peptide bonds in the cyclic structure.

  • Peptide Fragments: Smaller peptides and individual amino acids resulting from further hydrolysis of the peptide backbone.

  • Epimers of Iturin A: Stereoisomers of Iturin A with altered configurations at one or more amino acid residues.

  • Oxidized derivatives: Modifications to the lipid tail or susceptible amino acid residues.

Q5: Which analytical techniques are suitable for monitoring Iturin A stability?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the most common and effective technique for monitoring the stability of Iturin A. These methods allow for the separation and quantification of the intact Iturin A from its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural elucidation of degradation products.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Loss of antifungal activity of Iturin A solution over time. Degradation of Iturin A due to improper storage conditions (e.g., non-optimal pH, high temperature, exposure to light).1. Verify the pH of the solution. If necessary, prepare fresh solutions in a buffer with a pH between 6 and 7. 2. Store stock solutions at -20°C or -80°C. For working solutions, store at 4°C and use within a short period. 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Appearance of unexpected peaks in HPLC chromatogram during stability testing. Formation of degradation products.1. Characterize the new peaks using LC-MS/MS to identify the mass of the degradation products and compare them to potential structures (e.g., linearized Iturin A, oxidized forms). 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.
Poor reproducibility of stability study results. 1. Inconsistent preparation of solutions. 2. Variability in storage conditions. 3. Issues with the analytical method.1. Ensure accurate and consistent preparation of all solutions, including buffers and Iturin A concentrations. 2. Use calibrated and temperature-controlled storage chambers. 3. Validate the analytical method for precision, accuracy, and linearity. Use an internal standard to improve reproducibility.
Precipitation of Iturin A in aqueous solution. Iturin A has limited solubility in aqueous solutions, especially at acidic pH. At a pH of 2, the lipopeptide can become positively charged, reducing the effectiveness of the hydrophilic tail and potentially causing aggregation and precipitation.[1]1. Prepare solutions in a buffer with a pH of 6 or higher. 2. Consider the use of a co-solvent such as ethanol, methanol, or DMSO to improve solubility.[2][3] Ensure the co-solvent is compatible with your experimental system.

Quantitative Data Summary

Table 1: Stability of Bacillomycin D Under Various Stress Conditions

Condition Parameter Result Reference
pH Stability pH range 2-12Maintained antifungal activity[4][5]
Thermal Stability 25°C - 100°CMaintained antifungal activity[4][5]

Experimental Protocols

Protocol 1: General Forced Degradation Study of Iturin A

This protocol outlines the conditions for inducing degradation of Iturin A to identify potential degradation products and pathways.

1. Materials:

  • Iturin A

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol or other suitable organic solvent

  • Water (HPLC grade)

  • pH meter

  • Incubator or water bath

  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of Iturin A in 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with NaOH before analysis.

  • Base Hydrolysis:

    • Prepare a solution of Iturin A in 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with HCl before analysis.

  • Oxidative Degradation:

    • Prepare a solution of Iturin A in 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Prepare a solution of Iturin A in a suitable solvent (e.g., 50% methanol in water).

    • Incubate the solution at 60°C for 24 hours.

  • Photolytic Degradation:

    • Prepare a solution of Iturin A in a suitable solvent.

    • Expose the solution to a light source in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC or UPLC-MS/MS method (see Protocol 2) to identify and quantify degradation products.

Protocol 2: Stability-Indicating UPLC-MS/MS Method for Iturin A

This protocol provides a starting point for developing a method to separate Iturin A from its potential degradation products.

1. Instrumentation:

  • UPLC system with a photodiode array (PDA) detector

  • Mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 30% to 70% mobile phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Collision Energy: Ramped to obtain fragmentation for structural elucidation.

  • Data Acquisition: Full scan mode to detect all ions and product ion scan mode to fragment the parent ions of Iturin A and its potential degradation products.

Visualizations

DegradationPathways IturinA Iturin A (Cyclic) Linear Linear Iturin A IturinA->Linear Hydrolysis (Acid/Base, Heat) Epimers Epimers of Iturin A IturinA->Epimers Epimerization (Base, Heat) Oxidized Oxidized Iturin A IturinA->Oxidized Oxidation (Oxidizing agents, Light) Fragments Peptide Fragments & Amino Acids Linear->Fragments Further Hydrolysis

Caption: Potential degradation pathways of Iturin A in solution.

ExperimentalWorkflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC / UPLC-MS Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Characterization Characterization of Degradants HPLC->Characterization IturinA_sol Iturin A Solution IturinA_sol->Acid IturinA_sol->Base IturinA_sol->Oxidation IturinA_sol->Thermal IturinA_sol->Photo

Caption: Workflow for a forced degradation study of Iturin A.

References

Technical Support Center: Overcoming Low Solubility of Iturin A for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming the low aqueous solubility of Iturin A in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Iturin A?

Iturin A is a cyclic lipopeptide with poor solubility in water (approximately 1 mg/mL).[1] It is, however, soluble in several organic solvents.

Q2: In which organic solvents can I dissolve Iturin A?

Iturin A is soluble in methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2] A stock solution can be prepared in these solvents and then diluted into your aqueous bioassay medium.

Q3: What is the critical micelle concentration (CMC) of Iturin A?

The critical micelle concentration (CMC) of Iturin A in aqueous solution is approximately 40 µM.[3] Above this concentration, Iturin A molecules self-assemble into micelles. At even higher concentrations (e.g., 0.7 to 3 mM), they can form larger aggregates, such as vesicles.[3]

Q4: Can I use surfactants to improve Iturin A solubility?

Yes, non-ionic surfactants like Tween 20 can be used to improve the solubility of Iturin A in aqueous solutions. These surfactants can help to prevent aggregation and precipitation.

Q5: How does pH affect the solubility of Iturin A?

The solubility of Iturin A can be influenced by pH. While specific studies detailing the optimal pH for solubility are limited, adjusting the pH of your buffer may help improve solubility. It is recommended to empirically test a pH range (e.g., 6.0-8.0) to find the optimal condition for your specific assay.

Q6: My Iturin A precipitates when I add it to my cell culture medium. What should I do?

Precipitation in cell culture media can be caused by the low solubility of Iturin A in the aqueous environment.[4] To troubleshoot this, you can try the following:

  • Ensure the final concentration of the organic solvent (like DMSO) is low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation.

  • Try a serial dilution of your Iturin A stock solution in the medium while vortexing to ensure rapid and even dispersion.

  • Consider using a co-solvent system or adding a biocompatible surfactant.

  • Prepare Iturin A in a liposomal formulation.

Data Presentation

Table 1: Solubility of Iturin A in Various Solvents

SolventSolubilityNotes
Water~ 1 mg/mL (0.96 mM)[1]Solubility is low and aggregation can occur above the CMC.
Ethanol5 mg/mL (4.79 mM)[1]Useful for preparing stock solutions.
MethanolSolubleA common solvent for dissolving Iturin A.[2]
Dimethyl Sulfoxide (DMSO)SolubleWidely used for preparing high-concentration stock solutions.[2]
Dimethylformamide (DMF)SolubleAnother option for creating stock solutions.[2]

Experimental Protocols

Protocol 1: Preparation of Iturin A Stock Solution and Dilution for Bioassay

This protocol describes the preparation of a 10 mM Iturin A stock solution in DMSO and its subsequent dilution for a typical antifungal bioassay.

Materials:

  • Iturin A (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Aqueous bioassay buffer or cell culture medium, pre-warmed to the experimental temperature

Procedure:

  • Stock Solution Preparation (10 mM): a. Calculate the required mass of Iturin A for your desired volume of 10 mM stock solution (Molecular Weight of Iturin A ~ 1043.2 g/mol ). b. Weigh the Iturin A powder in a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO to the tube. d. Vortex thoroughly for 1-2 minutes until the Iturin A is completely dissolved. The solution should be clear. e. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dilution into Aqueous Bioassay Medium: a. Thaw an aliquot of the 10 mM Iturin A stock solution at room temperature. b. Prepare serial dilutions of the stock solution in your pre-warmed bioassay buffer or medium. c. Crucial Step: To avoid precipitation, add the Iturin A stock solution dropwise to the aqueous medium while continuously vortexing or stirring. This ensures rapid dispersion. d. Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or employing one of the solubilization enhancement methods described below. e. Ensure the final DMSO concentration in your assay does not exceed a level that affects your biological system (typically <0.5%). Run a vehicle control with the same final DMSO concentration.

Protocol 2: Using Surfactants to Enhance Iturin A Solubility

This protocol provides a general guideline for using Tween 20 to improve the aqueous solubility of Iturin A.

Materials:

  • 10 mM Iturin A in DMSO (from Protocol 1)

  • 10% (v/v) Tween 20 stock solution in sterile water

  • Aqueous bioassay buffer or medium

Procedure:

  • Prepare a Working Solution of Iturin A with Tween 20: a. Determine the desired final concentrations of Iturin A and Tween 20 for your bioassay. A typical starting concentration for Tween 20 is 0.01-0.1% (v/v). b. In a sterile tube, first add the required volume of the 10% Tween 20 stock solution to your bioassay buffer. c. Vortex the buffer-Tween 20 mixture. d. While vortexing, slowly add the required volume of the 10 mM Iturin A stock solution to the buffer-Tween 20 mixture.

  • Perform the Bioassay: a. Use this Iturin A/Tween 20 solution for your experiments. b. Remember to include a control with the same concentration of Tween 20 and DMSO to account for any effects of the surfactant and solvent on your assay.

Mandatory Visualizations

G cluster_0 Troubleshooting Iturin A Solubility start Start: Iturin A Precipitation Observed check_solvent Is the final organic solvent concentration (e.g., DMSO) <0.5%? start->check_solvent reduce_solvent Reduce solvent concentration by adjusting stock concentration or dilution factor. check_solvent->reduce_solvent No try_dilution Employ serial dilution with vigorous vortexing during addition. check_solvent->try_dilution Yes reduce_solvent->try_dilution check_precipitation Precipitation still observed? try_dilution->check_precipitation use_surfactant Incorporate a non-ionic surfactant (e.g., Tween 20) in the buffer. check_precipitation->use_surfactant Yes end Solution Found check_precipitation->end No check_precipitation2 Precipitation still observed? use_surfactant->check_precipitation2 adjust_ph Optimize buffer pH (empirically test pH 6.0-8.0). check_precipitation2->adjust_ph Yes check_precipitation2->end No check_precipitation3 Precipitation still observed? adjust_ph->check_precipitation3 liposomes Consider formulating Iturin A into liposomes. check_precipitation3->liposomes Yes check_precipitation3->end No liposomes->end

Caption: Troubleshooting workflow for Iturin A precipitation.

G cluster_0 Impact of Solubilization Method on Iturin A State and Activity solubilization Solubilization Method Simple Dilution in Aqueous Buffer Addition of Co-solvent (e.g., Ethanol) Use of Surfactants (e.g., Tween 20) pH Adjustment Liposomal Formulation iturin_state Resulting State of Iturin A Potential for Precipitation/Aggregation Increased Monomeric Form Micellar Encapsulation Altered Charge State, Potentially Improved Solubility Encapsulated within Lipid Bilayer solubilization:f1->iturin_state:f1 Can lead to solubilization:f2->iturin_state:f2 Aids in solubilization:f3->iturin_state:f3 Promotes solubilization:f4->iturin_state:f4 Can cause solubilization:f5->iturin_state:f5 Results in activity Potential Impact on Bioactivity Reduced effective concentration due to aggregation Potentially higher activity due to monomer availability Activity may be modulated by release from micelles Activity may be pH-dependent Controlled release, potentially altered target interaction iturin_state:f1->activity:f1 Leads to iturin_state:f2->activity:f2 May result in iturin_state:f3->activity:f3 Can influence iturin_state:f4->activity:f4 Can lead to iturin_state:f5->activity:f5 Allows for

Caption: Solubilization methods and their potential impact.

References

troubleshooting peak resolution in HPLC analysis of Iturin A isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Iturin A isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the separation and resolution of Iturin A isomers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating Iturin A isomers by HPLC?

A1: The primary challenge in separating Iturin A isomers lies in their structural similarity. Iturin A homologues differ in the length and branching of their fatty acid chains (commonly C14 to C16) and can also have variations in their amino acid sequence.[1][2] These subtle differences result in very similar retention times on a reversed-phase column, often leading to poor resolution or co-elution of peaks.[3]

Q2: I am seeing broad or tailing peaks for my Iturin A isomers. What could be the cause?

A2: Peak broadening or tailing can be caused by several factors in your HPLC system. Common causes include:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: The silanol groups on the silica-based stationary phase can interact with the amine groups in the Iturin A peptide structure, causing tailing. The use of a mobile phase additive, like a buffer, can help to minimize these interactions.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. Consider replacing the column if it has been used extensively.

  • Mismatched Solvents: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q3: My peak resolution is poor, and I cannot distinguish between the different Iturin A isomers. How can I improve this?

A3: Improving peak resolution requires a systematic approach to optimizing your HPLC method.[3] Key parameters to adjust include:

  • Mobile Phase Composition: The ratio of organic solvent (like acetonitrile) to the aqueous phase is a powerful tool for adjusting retention and selectivity.[4][5] Decreasing the organic solvent percentage will generally increase retention times and may improve separation.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution, though it will also increase the analysis time.[3]

  • Column Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect peak shape and resolution.[3] Lower temperatures can increase retention and potentially improve resolution.[3]

  • Mobile Phase Additives: The addition of a buffer, such as ammonium acetate, to the mobile phase can improve peak shape and selectivity by controlling the pH and minimizing unwanted interactions with the stationary phase.[6]

Q4: Are there any specific column recommendations for Iturin A isomer separation?

A4: A reversed-phase C18 (RP-C18) column is commonly used for the separation of Iturin A homologues.[1] For enhanced resolution of closely eluting isomers, consider using a column with a smaller particle size or a different stationary phase chemistry that might offer different selectivity. One study reported successful separation of seven Iturin A isomers (A2-A8) using an NPS RP-C18 column.[6]

Troubleshooting Guide: Poor Peak Resolution

This guide provides a step-by-step approach to troubleshooting poor peak resolution in the HPLC analysis of Iturin A isomers.

Problem Possible Cause Suggested Solution
Co-eluting or overlapping peaks Mobile phase is too strong, leading to short retention times and poor separation.Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase in small increments (e.g., 2-5%).[4][5]
Flow rate is too high, reducing column efficiency.Decrease the flow rate. A lower flow rate allows for more interactions between the analytes and the stationary phase, which can improve separation.[3]
Inappropriate column chemistry or column is old and degraded.Ensure you are using a suitable column, such as a C18 column. If the column is old, its performance may be compromised; replace it with a new one. Consider a column with a smaller particle size for higher efficiency.[4]
Suboptimal column temperature.Experiment with adjusting the column temperature. Lower temperatures often lead to longer retention times and can sometimes improve resolution.[3] Ensure the temperature is stable throughout the analysis.
Broad Peaks Column overload due to high sample concentration.Dilute the sample or reduce the injection volume.
Mismatch between sample solvent and mobile phase.Dissolve the sample in a solvent that is weaker than or the same as the mobile phase.
Peak Tailing Secondary interactions between Iturin A and the stationary phase.Add a buffer, such as 10 mM ammonium acetate, to the mobile phase to control pH and minimize silanol interactions.[6]
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Experimental Protocol: Isocratic HPLC Method for Iturin A Isomer Separation

The following method has been shown to be effective for the separation of Iturin A isomers (A2, A3, A4, A5, A6, A7, and A8).[6]

Parameter Condition
Column NPS RP-C18
Mobile Phase Acetonitrile / 10 mM Ammonium Acetate (40:60, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 260 nm

Visualizing Troubleshooting and Method Parameters

Troubleshooting Workflow for Poor Peak Resolution

The following diagram illustrates a logical workflow for addressing poor peak resolution in your HPLC analysis of Iturin A isomers.

G start Start: Poor Peak Resolution check_method Review Current Method Parameters start->check_method adjust_mp Adjust Mobile Phase Strength (Decrease % Organic) check_method->adjust_mp resolution_ok Resolution Acceptable? adjust_mp->resolution_ok Test Separation adjust_fr Decrease Flow Rate adjust_fr->resolution_ok Test Separation adjust_temp Optimize Column Temperature adjust_temp->resolution_ok Test Separation check_column Evaluate Column (Age, Chemistry) end End: Optimized Separation check_column->end Not Degraded, Further Method Development Needed replace_column Consider New Column check_column->replace_column Degraded resolution_ok->adjust_fr No resolution_ok->adjust_temp No resolution_ok->check_column No resolution_ok->end Yes replace_column->adjust_mp

Caption: A step-by-step workflow for troubleshooting poor peak resolution.

Relationship of HPLC Parameters to Peak Resolution

This diagram shows how different HPLC parameters can be adjusted to influence peak resolution.

G cluster_params Adjustable HPLC Parameters cluster_effects Primary Effects mobile_phase Mobile Phase Composition retention Retention Time (k) mobile_phase->retention selectivity Selectivity (α) mobile_phase->selectivity flow_rate Flow Rate efficiency Efficiency (N) flow_rate->efficiency temperature Column Temperature temperature->retention temperature->efficiency column Column (Stationary Phase, Particle Size) column->efficiency column->selectivity resolution Peak Resolution (Rs) retention->resolution efficiency->resolution selectivity->resolution

Caption: Interplay of HPLC parameters and their effect on peak resolution.

References

Technical Support Center: Optimizing Iturin A Production Costs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing the cost of Iturin A production. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during Iturin A production, with a focus on cost-effective solutions.

Issue 1: Low Iturin A yield despite using a high-producing strain.

Question: My Bacillus subtilis strain is reported to be a high producer of Iturin A, but I am consistently obtaining low yields. What are the likely causes and how can I troubleshoot this?

Answer: Low Iturin A yields in a typically high-producing strain can often be attributed to suboptimal fermentation conditions or nutrient limitations. Here are several factors to investigate:

  • Sub-optimal Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are critical for Iturin A production. While glucose is a common carbon source, its rapid consumption can limit production.[1] Consider using alternative, more slowly metabolized carbon sources. Soybean meal has been shown to be an effective nitrogen source.[1]

  • Improper C:N Ratio: The balance between carbon and nitrogen is crucial. An imbalance can shift the metabolic focus away from secondary metabolite production. Systematically varying the concentrations of your primary carbon and nitrogen sources is recommended.

  • Precursor Amino Acid Limitation: The heptapeptide ring of Iturin A is composed of specific amino acids. Supplementing the fermentation medium with precursor amino acids such as L-asparagine, L-glutamine, and L-proline can significantly boost yields.[2][3]

  • Sub-optimal pH and Temperature: Bacillus subtilis has optimal ranges for growth and secondary metabolite production. The optimal pH for Iturin A production is typically around 6.5-6.8.[4] The temperature should be maintained between 25°C and 37°C, depending on the specific strain.[4][5]

  • Inadequate Aeration: Iturin A production is an aerobic process. Insufficient oxygen supply can be a major limiting factor. Ensure adequate agitation and airflow in your fermenter.

Experimental Workflow for Optimizing Fermentation Medium

A Initial Shake Flask Experiments B One-Factor-at-a-Time (OFAT) Variation A->B Vary single parameters C Identify Key Factors (e.g., Carbon, Nitrogen Sources) B->C Analyze impact on yield D Response Surface Methodology (RSM) Design C->D Select significant variables E Determine Optimal Concentrations D->E Statistical modeling F Validation Experiments E->F Test predicted optimum G Optimized Medium F->G Confirm improved yield

Caption: Workflow for systematic optimization of the fermentation medium.

Issue 2: High cost of fermentation medium is making the process economically unviable.

Question: The defined medium I am using for Iturin A production is too expensive for large-scale experiments. What are some validated, low-cost alternatives?

Answer: A significant portion of the production cost is attributed to the fermentation medium. Replacing expensive, refined substrates with cheaper agro-industrial residues is a highly effective cost-reduction strategy.

  • Agro-Industrial Waste as Substrates: A wide variety of waste products can be used as carbon and nitrogen sources.[6] These not only reduce costs but also add value to waste streams.[7]

  • Solid-State Fermentation (SSF): SSF using substrates like okara (a soybean curd residue) has been shown to be highly effective for Iturin A production and can be more cost-effective than submerged fermentation.[1][8]

Substrate CategorySpecific ExamplesTypical UseReference
Agro-Industrial Byproducts Molasses, Cassava Flour Wastewater, Rice Bran, Wheat BranCarbon/Nitrogen Source[6]
Oil Processing Residues Soybean Meal, Coconut Cake, Olive Oil Mill WasteNitrogen/Carbon Source[6]
Food Processing Residues Okara, Potato Peels, Fruit PomaceSolid Substrate (SSF) or Carbon Source[1][8]
Animal Fats Tallow, LardCarbon Source[6]

Issue 3: Iturin A production ceases prematurely in fed-batch culture.

Question: In my fed-batch fermentation, Iturin A production starts strong but then plateaus and stops, even though nutrients are still being supplied. What could be the cause?

Answer: This is a common issue in fed-batch fermentation and is often related to the accumulation of inhibitory byproducts or a shift in the metabolic state of the culture.

  • Glucose-Induced Sporulation: High concentrations of glucose can trigger sporulation in Bacillus subtilis, which shifts the cells' focus away from producing secondary metabolites like Iturin A.

  • Sub-optimal Feeding Strategy: A constant, high-rate feeding strategy can lead to an accumulation of glucose, triggering the sporulation issue mentioned above.

A stepwise two-stage glucose feeding strategy has been shown to be effective in overcoming this. This involves starting with a higher feeding rate and then decreasing it in a stepwise manner. This approach helps to maintain a low and stable concentration of reducing sugars, which keeps the cells in a productive, vegetative state for a longer period.[9]

Frequently Asked Questions (FAQs)

Question 1: What are the most critical parameters to optimize for cost-effective Iturin A production?

Answer: Based on numerous studies, the most influential factors are:

  • Carbon and Nitrogen Sources: Their type and concentration have the most significant impact on yield.[1]

  • Precursor Amino Acid Availability: Supplementation can directly boost the synthesis of the Iturin A peptide backbone.[2]

  • Fermentation Strategy: Moving from batch to a well-controlled fed-batch process can dramatically increase final product concentration.[9]

  • Strain Genetics: Improving the inherent production capability of your strain through genetic engineering offers a high potential for yield enhancement.[10]

ParameterTypical Range/ConditionExpected Outcome
pH 6.5 - 7.0Optimal enzyme activity for biosynthesis
Temperature 30°C - 37°COptimal cell growth and enzyme activity
Glucose Concentration Controlled at low levels (2-3 g/L) in fed-batchPrevents sporulation, prolongs production phase
Precursor Amino Acids 0.12 g/L (for L-Asn, L-Gln, L-Pro)Increased Iturin A yield by 15-20%

Question 2: How can genetic engineering be used to reduce Iturin A production costs?

Answer: Genetic engineering can increase the yield of Iturin A per cell, which in turn reduces the overall cost per unit of product. Key strategies include:

  • Strengthening the Fatty Acid Synthesis Pathway: The lipophilic tail of Iturin A is a fatty acid. Overexpressing key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (encoded by accABCD genes), can increase the supply of this crucial precursor and significantly boost Iturin A production.[10]

  • Overexpression of Positive Regulators: Genes like comA and sigA are positive regulators of secondary metabolite production in Bacillus subtilis. Increasing their expression can lead to a significant increase in Iturin A synthesis.[10]

  • Promoter Engineering: Replacing the native promoter of the Iturin A synthetase gene cluster with a stronger, constitutive promoter can lead to higher and more consistent expression of the biosynthetic genes.[10]

Signaling Pathway for Iturin A Biosynthesis Enhancement

cluster_precursors Precursor Supply cluster_regulation Genetic Regulation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA accABCD (Overexpress) Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Iturin A Synthetase (NRPS) Iturin A Synthetase (NRPS) Fatty Acids->Iturin A Synthetase (NRPS) Amino Acids Amino Acids Amino Acids->Iturin A Synthetase (NRPS) comA, sigA comA, sigA itu Operon Promoter itu Operon Promoter comA, sigA->itu Operon Promoter Positive Regulation (Overexpress) itu Operon Promoter->Iturin A Synthetase (NRPS) Transcription Iturin A Iturin A Iturin A Synthetase (NRPS)->Iturin A Biosynthesis

Caption: Key targets for genetic engineering to enhance Iturin A production.

Question 3: What is a general protocol for Iturin A production using a low-cost medium?

Answer: The following is a generalized protocol based on common practices for cost-effective Iturin A production. This should be further optimized for your specific strain and equipment.

Experimental Protocol: Iturin A Production in a Low-Cost Medium

1. Strain Activation and Inoculum Preparation: a. Streak the Bacillus subtilis strain from a glycerol stock onto a Luria-Bertani (LB) agar plate and incubate at 30°C for 24 hours. b. Inoculate a single colony into a 250 mL flask containing 50 mL of LB medium. c. Incubate at 30°C with shaking at 200 rpm for 12-16 hours until the culture reaches the mid-logarithmic phase (OD600 ≈ 1.0-1.5).

2. Fermentation: a. Prepare the low-cost fermentation medium. An example medium consists of (per liter):

  • Corn Starch: 30 g
  • Soybean Meal: 70 g
  • K₂HPO₄·3H₂O: 1.0 g
  • MgSO₄·7H₂O: 1.0 g
  • FeSO₄·7H₂O: 1.0 g
  • MnSO₄·H₂O: 0.01 g
  • Adjust to a natural pH (typically around 7.0).[10] b. Sterilize the medium by autoclaving at 121°C for 20 minutes. c. Inoculate the sterile fermentation medium with the seed culture to a final concentration of 2% (v/v). d. Incubate the production culture at 28-30°C with vigorous shaking (e.g., 230 rpm) for 72-96 hours.[10]

3. Iturin A Extraction and Quantification: a. Extraction: i. Centrifuge the fermentation broth at 10,000 x g for 15 minutes to separate the cells. ii. Adjust the pH of the supernatant to 2.0 using concentrated HCl to precipitate the lipopeptides. iii. Let the precipitate form overnight at 4°C. iv. Centrifuge again to collect the precipitate. v. Dissolve the precipitate in methanol for analysis. b. Quantification: i. Analyze the methanolic extract using High-Performance Liquid Chromatography (HPLC) with a C18 column. ii. Use a mobile phase gradient of acetonitrile and water (with 0.1% trifluoroacetic acid). iii. Detect Iturin A at a wavelength of 210 nm. iv. Quantify by comparing the peak area to a standard curve prepared with purified Iturin A.

References

impact of nutrient sources on Iturin A2 biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of nutrient sources on Iturin A biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common nutrient sources that significantly impact Iturin A production?

A1: The biosynthesis of Iturin A is heavily influenced by the availability and type of carbon and nitrogen sources in the fermentation medium.[1] Glucose and soybean meal are among the most effective carbon and nitrogen sources, respectively, for enhancing Iturin A production.[1] Other effective sources include corn starch and rapeseed meal.[2][3] The concentration of these nutrients is a critical factor that needs to be optimized for maximal yield.[1]

Q2: How do metal ions affect the biosynthesis of Iturin A?

A2: Metal ions are essential for the synthesis of lipopeptide antibiotics like Iturin A and can significantly enhance the metabolic activity of Bacillus species.[4] For instance, the addition of ferrous ions (Fe²⁺) to the culture medium has been shown to increase Iturin A production.[5] Iturin A also has a notable affinity for binding with alkali metal ions, with a selectivity order of Na⁺ > K⁺ > Rb⁺.[6][7] This interaction can influence the structure and potentially the biological activity of the molecule.

Q3: My Iturin A yield is consistently low. What are the first troubleshooting steps I should take?

A3: Low Iturin A yield is a common issue. Here are the initial troubleshooting steps:

  • Optimize Carbon and Nitrogen Sources: Ensure you are using optimal concentrations of a suitable carbon source (e.g., glucose, soft sugar) and a nitrogen source (e.g., soybean meal, rapeseed meal).[1][3][5] The carbon-to-nitrogen ratio is a crucial parameter to investigate.

  • Check Metal Ion Concentration: Verify the presence and concentration of essential metal ions, particularly ferrous ions, in your medium.[5] Supplementation may be necessary.

  • Review Fermentation Parameters: Re-evaluate and optimize other critical fermentation parameters such as initial pH, temperature, and agitation speed, as these can significantly influence production.[1][5][8]

  • Analyze Precursor Supply: Low yield can be due to insufficient precursor molecules. The fatty acid synthesis pathway is directly linked to Iturin A production. Enhancing the expression of genes involved in fatty acid synthesis, such as acetyl-CoA carboxylase, can significantly boost yields.[2][9]

Q4: Can the type of fermentation (e.g., submerged vs. solid-state) affect Iturin A production?

A4: Yes, the fermentation method plays a significant role. Solid-state fermentation (SSF) using substrates like okara (a soybean byproduct) has been shown to be highly effective for Iturin A synthesis.[1][10] Submerged liquid fermentation is also commonly used, and its yield can be enhanced through strategies like fed-batch cultivation with controlled glucose feeding.[3][4] The choice between SSF and submerged fermentation will depend on the specific strain, available substrates, and desired scale of production.

Troubleshooting Guides

Issue 1: Sub-optimal Iturin A yield despite using a recommended medium.
  • Possible Cause 1: Incorrect Carbon Source Concentration.

    • Troubleshooting: The optimal initial glucose concentration for Iturin A production has been found to be around 26 g/L.[4] Concentrations that are too high or too low can negatively impact yield. Perform a dose-response experiment to determine the optimal glucose concentration for your specific strain and media composition.

  • Possible Cause 2: Limiting Nitrogen Source.

    • Troubleshooting: While a specific nitrogen source like soybean meal may be recommended, its quality and composition can vary. Experiment with different nitrogen sources such as rapeseed meal or yeast extract.[3][11] Also, optimize the concentration of the nitrogen source.

  • Possible Cause 3: Inadequate Precursor (Fatty Acid) Synthesis.

    • Troubleshooting: Iturin A is a lipopeptide, and its biosynthesis is dependent on the availability of fatty acid precursors.[2] If you are working with a genetically modifiable strain, consider overexpressing key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (accAC, accBD) and ACP S-malonyltransferase (fabD).[2]

Issue 2: Inconsistent Iturin A production between batches.
  • Possible Cause 1: Variability in Inoculum.

    • Troubleshooting: Standardize your inoculum preparation. Ensure the seed culture is in the mid-logarithmic growth phase and use a consistent inoculum volume (e.g., 10% v/v).[11]

  • Possible Cause 2: Fluctuation in pH during fermentation.

    • Troubleshooting: The initial pH of the medium is a critical parameter, with an optimal starting pH around 6.64 to 8.0 being reported in different studies.[5][11] Monitor the pH throughout the fermentation process and use a suitable buffer (e.g., K₂HPO₄) or an automated pH control system to maintain it within the optimal range.

  • Possible Cause 3: Inconsistent Nutrient Availability in Complex Media.

    • Troubleshooting: Complex media components like soybean meal can have batch-to-batch variability.[2] If consistency is critical, consider moving towards a more defined or semi-defined medium where the concentrations of all components are known.

Data Presentation

Table 1: Impact of Carbon Source on Iturin A Production by Bacillus amyloliquefaciens B128

Carbon SourceIturin A Concentration (mg/L)
Soft Sugar68.78
Fructose60.71
Glucose54.68
SucroseNot specified, lower than others
Nutrient Broth~14

Data sourced from a study on Bacillus amyloliquefaciens B128.[5]

Table 2: Effect of Ferrous Ion (Fe²⁺) Supplementation on Iturin A Production

ConditionIturin A Concentration (mg/L)
Medium with Soft Sugar (pH 6.64)71.34
Medium with Soft Sugar + 0.2 mM FeSO₄ (uncontrolled pH)92.78
Medium with Soft Sugar + 0.2 mM FeSO₄ (initial pH 6.64)121.28

Data sourced from a study on Bacillus amyloliquefaciens B128.[5]

Table 3: Comparison of Iturin A Yields in Different Fermentation Systems

Fermentation System/StrainIturin A Yield (g/L)Reference
B. subtilis (Submerged, Fed-batch)1.12[4]
B. velezensis ND (Suspended Cell, Batch)~4.0[11]
B. velezensis ND (Biofilm Reactor, Fed-batch)6.8[11]
B. amyloliquefaciens (Engineered Strain)2.96[2]

Experimental Protocols

Protocol 1: General Submerged Fermentation for Iturin A Production
  • Seed Culture Preparation:

    • Inoculate a single colony of the Bacillus strain into 50 mL of Luria-Bertani (LB) medium in a 250 mL flask.

    • Incubate at 28°C with shaking at 230 rpm for 12 hours.[2]

  • Production Medium Preparation:

    • Prepare the Iturin A production medium. A common composition is (g/L): 30 corn starch, 70 soybean meal, 1.0 K₂HPO₄·3H₂O, 1.0 MgSO₄·7H₂O, 1.0 FeSO₄·7H₂O, and 0.01 MnSO₄·H₂O.[2] The pH is typically left at its natural value.

  • Inoculation and Fermentation:

    • Transfer 1 mL of the seed culture into a 250 mL flask containing 25 mL of the production medium.[2]

    • Incubate at 28°C with shaking at 230 rpm for 72 hours.[2]

  • Extraction and Quantification:

    • After fermentation, centrifuge the broth to remove cells.

    • Extract Iturin A from the supernatant using a suitable solvent (e.g., n-butanol).

    • Quantify the Iturin A concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column.

Protocol 2: Fed-Batch Fermentation with a Two-Stage Glucose Feeding Strategy
  • Batch Phase:

    • Start with an initial fermentation medium containing a nitrogen source like rapeseed meal and a controlled initial glucose concentration.[3]

    • Run the fermentation in batch mode until the initial glucose is nearly depleted.

  • Fed-Batch Phase - Stage 1:

    • Initiate a continuous feeding of a concentrated glucose solution at a constant rate. The goal is to maintain the reducing sugar concentration at a low level (e.g., 2-3 g/L).[3]

  • Fed-Batch Phase - Stage 2:

    • After a set period in Stage 1, reduce the glucose feeding rate in a stepwise manner. This strategy helps to maintain an optimal substrate balance and a stable ratio of spores to total cells.[3]

  • Monitoring:

    • Throughout the fermentation, monitor key parameters such as cell density (OD₆₀₀), pH, dissolved oxygen, and reducing sugar concentration.

Mandatory Visualizations

IturinA_Biosynthesis_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain Bacillus Strain Selection Media Media Formulation (Carbon, Nitrogen, Ions) Strain->Media Nutrient Requirements Inoculum Inoculum Preparation Media->Inoculum Fermenter Fermentation (Batch, Fed-Batch, SSF) Inoculum->Fermenter Inoculation Control Process Control (pH, Temp, DO) Fermenter->Control Harvest Harvesting & Cell Separation Fermenter->Harvest Extraction Iturin A Extraction Harvest->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Product Pure Iturin A Purification->Product

Caption: General experimental workflow for Iturin A production.

Nutrient_Impact_Pathway cluster_Nutrients Nutrient Sources cluster_Metabolism Cellular Metabolism Carbon Carbon Sources (Glucose, Starch) FattyAcid Fatty Acid Synthesis (acc, fabD) Carbon->FattyAcid Precursor Supply Nitrogen Nitrogen Sources (Soybean Meal, Amino Acids) AminoAcid Amino Acid Pool Nitrogen->AminoAcid Building Blocks Ions Metal Ions (Fe²⁺, Na⁺, K⁺) NRPs Non-Ribosomal Peptide Synthetase (NRPS) Ions->NRPs Cofactor/Structural Role FattyAcid->NRPs β-amino fatty acid AminoAcid->NRPs Heptapeptide chain IturinA Iturin A Biosynthesis NRPs->IturinA

Caption: Impact of nutrient sources on Iturin A biosynthesis pathway.

Troubleshooting_Logic cluster_Media Media Checks cluster_Params Parameter Checks cluster_Strain Strain Checks Start Low Iturin A Yield CheckMedia Step 1: Review Media Composition Start->CheckMedia OptCN Optimize C/N Ratio? CheckMedia->OptCN CheckParams Step 2: Verify Fermentation Parameters OptpH Is pH optimal and stable? CheckParams->OptpH CheckStrain Step 3: Evaluate Strain Performance Inoculum Is inoculum consistent? CheckStrain->Inoculum OptIons Check Metal Ion Levels? OptCN->OptIons Result Improved Yield OptCN->Result Yes OptIons->CheckParams OptIons->Result Yes OptTemp Is temperature correct? OptpH->OptTemp OptpH->Result Yes OptTemp->CheckStrain Genetic Consider Genetic Engineering? Inoculum->Genetic Inoculum->Result Yes Genetic->Result

Caption: Troubleshooting flowchart for low Iturin A yield.

References

Technical Support Center: Enhancing Iturin A Production in Engineered Bacillus Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the genetic engineering of Bacillus strains for increased Iturin A output.

Frequently Asked Questions (FAQs)

Q1: My engineered Bacillus strain shows inconsistent Iturin A production across different batches. What are the potential causes?

A1: Inconsistent Iturin A production can stem from several factors:

  • Genetic Instability: The integrated genetic modifications may not be stable, especially if they are plasmid-based. It is crucial to ensure the stable integration of engineered constructs into the Bacillus genome.

  • Variability in Precursor Supply: The availability of essential precursors, particularly fatty acids and specific amino acids (L-asparagine, L-glutamine, L-proline, and L-serine), is critical for Iturin A biosynthesis.[1][2] Variations in media composition between batches can lead to inconsistent yields.

  • Subtle Changes in Fermentation Conditions: Minor fluctuations in pH, temperature, and aeration can significantly impact secondary metabolite production in Bacillus.[1]

  • Inoculum Quality: The age and physiological state of the inoculum can affect the subsequent fermentation performance.

Q2: I have successfully replaced the native promoter of the itu operon with a stronger constitutive promoter, but the increase in Iturin A yield is lower than expected. Why might this be?

A2: While promoter replacement is a valid strategy, several bottlenecks can limit its effectiveness:

  • Precursor Limitation: A strong promoter will drive the transcription of the Iturin A synthetase cluster, but if the supply of fatty acid and amino acid precursors is insufficient, the overall yield will be limited.[3][4] Consider overexpression of genes involved in fatty acid synthesis, such as accAD and fabD.[3]

  • Translational Inefficiency: The 5'-untranslated regions (5'-UTRs) of the downstream genes (ituA, ituB, ituC) in the operon can form secondary structures that hinder translation.[4] Optimizing these 5'-UTRs can significantly improve protein expression and Iturin A yield.[4]

  • Cellular Toxicity or Metabolic Burden: Overproduction of Iturin A can be toxic to the host cells or impose a significant metabolic burden, leading to reduced growth and overall productivity.

  • Inefficient Export: The synthesized Iturin A may not be efficiently exported from the cell, leading to feedback inhibition. Overexpression of transporters like SwrC has been shown to increase secreted Iturin A levels.[4]

Q3: After deleting a negative regulator like abrB, I observed a slight increase in Iturin A but a significant decrease in cell growth. How can I address this trade-off?

A3: Deleting global regulators can have pleiotropic effects, impacting various cellular processes beyond the target pathway.

  • Metabolic Imbalance: The deletion of abrB can lead to a metabolic imbalance, diverting resources away from primary metabolism and cell growth towards secondary metabolite production.

  • Strategic Gene Knockouts: A more targeted approach may be necessary. For instance, inactivating specific Rap phosphatase-related genes (rapC, rapF, rapH) has been shown to improve Iturin A levels while managing the impact on cell growth.[5] A strategic combination of rap gene deletions and plasmid elimination can achieve a synergistic balance between cell growth and Iturin A production.[5]

Q4: Are there any alternative strategies to direct overexpression of the entire itu operon, which can be challenging?

A4: Yes, several effective strategies can enhance Iturin A production without overexpressing the entire large synthetase operon:

  • Strengthening Precursor Biosynthesis: As mentioned, enhancing the supply of fatty acids and amino acids is a highly effective approach.[3][4]

  • Engineering Regulatory Networks: Overexpressing positive regulators such as comA and sigA can significantly boost Iturin A production.[6][7]

  • Blocking Competing Pathways: Deleting genes involved in the synthesis of other secondary metabolites, like surfactin or poly-γ-glutamic acid, can redirect metabolic flux towards Iturin A synthesis.[4]

  • Promoter Exchange: Replacing the native promoter with a stronger, well-characterized promoter is a common and successful strategy.[4][8]

Troubleshooting Guides

Problem 1: Low or No Detectable Iturin A Production After Genetic Modification
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Genetic Construct Verify the sequence of your entire construct, including the promoter, coding sequences, and terminator. Ensure there are no mutations or frame shifts.A correctly sequenced construct ensures the intended genetic modification.
Failed Genomic Integration Confirm the successful integration of your construct into the Bacillus genome using PCR with primers flanking the integration site and/or Southern blotting.Successful integration will be confirmed by the presence of expected DNA fragments.
Sub-optimal Fermentation Medium Optimize the fermentation medium by testing different carbon and nitrogen sources. Corn starch and soybean meal have been shown to be effective.[8] Supplement the medium with precursor amino acids.[2]An optimized medium will provide the necessary building blocks for Iturin A synthesis.
Inappropriate Fermentation Conditions Systematically vary the temperature, pH, and agitation speed to find the optimal conditions for your engineered strain.Optimal fermentation conditions will enhance both cell growth and Iturin A production.
Issues with Iturin A Extraction and Detection Review your extraction protocol. Ensure the use of appropriate solvents (e.g., methanol).[9] Verify the sensitivity and calibration of your HPLC or LC-MS method for Iturin A detection.[9][10]An efficient extraction and sensitive detection method are crucial for accurate quantification.
Problem 2: High Cell Density but Low Specific Productivity of Iturin A
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Precursor Supply Overexpress key genes in the fatty acid synthesis pathway (e.g., accAD, fabD, yngH).[3][4] Supplement the medium with key amino acid precursors.[2]Increased precursor availability should lead to a higher specific productivity of Iturin A.
Feedback Inhibition Overexpress a known lipopeptide transporter, such as SwrC, to facilitate the export of Iturin A from the cell.[4]Enhanced export will reduce intracellular Iturin A concentration and potential feedback inhibition.
Sub-optimal Promoter Strength or Regulation If using an inducible promoter, optimize the inducer concentration and induction time. If using a constitutive promoter, consider testing a panel of promoters with different strengths.Fine-tuning promoter activity can balance metabolic load and product synthesis.
Competing Metabolic Pathways Identify and knock out genes responsible for the synthesis of major byproducts, such as surfactin (srfA) or poly-γ-glutamic acid (pgsBCA).[4]Deletion of competing pathways will redirect metabolic flux towards Iturin A production.

Quantitative Data Summary

The following table summarizes the reported improvements in Iturin A yield from various genetic engineering strategies.

Strain Genetic Modification Fold Increase in Iturin A Yield Final Titer Reference
B. amyloliquefaciens HZ-12Promoter replacement (PbacA) and deletion of abrB1.81-[3]
B. amyloliquefaciens HZ-ADF1Overexpression of accAD and fabD2.781.36 g/L[3]
B. amyloliquefaciens HZ-T3Dual promoter for itu operon and 5'-UTR optimization-2.32 g/L[4]
B. amyloliquefaciens HZ-T14Modular engineering (promoter, UTR, precursor supply, byproduct deletion, transporter overexpression)19.808.53 g/L[4]
B. amyloliquefaciens HM-DR13Deletion of endogenous plasmid and rap genes (rapC, rapF, rapH)-849.9 mg/L[5]
B. subtilis ZK0Overexpression of comA and sigA~43215 mg/L[7]
B. amyloliquefaciensPromoter replacement (PbacA) and deletion of abrB with medium optimization-2.01 g/L[8]

Experimental Protocols

Gene Knockout in Bacillus subtilis using Homologous Recombination

This protocol describes a markerless gene deletion method.

  • Construct the Deletion Cassette:

    • Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the target gene using high-fidelity PCR.

    • Amplify an antibiotic resistance cassette (e.g., erythromycin resistance, erm) flanked by loxP sites.

    • Join the three fragments (upstream flank - resistance cassette - downstream flank) using overlap extension PCR or Gibson assembly.

    • Clone the final cassette into a temperature-sensitive shuttle vector (e.g., pMAD).

  • Transformation and Integration:

    • Transform the resulting plasmid into competent Bacillus subtilis cells.

    • Plate the transformants on LB agar containing the appropriate antibiotic at the permissive temperature (e.g., 30°C) to allow for plasmid replication.

    • Inoculate a single colony into LB broth with the antibiotic and grow at the non-permissive temperature (e.g., 37°C or 42°C) to force the integration of the plasmid into the chromosome via a single crossover event.

    • Plate the culture onto LB agar with the antibiotic at the non-permissive temperature.

  • Excision of the Plasmid (Second Crossover):

    • Inoculate a colony from the previous step into antibiotic-free LB broth and grow at the permissive temperature to allow for the second crossover event, which will either restore the wild-type gene or result in the desired gene deletion.

    • Plate serial dilutions of the culture onto antibiotic-free LB agar and incubate.

    • Replica-plate the resulting colonies onto plates with and without the antibiotic to identify clones that have lost the resistance cassette.

  • Verification:

    • Confirm the gene deletion in antibiotic-sensitive clones by colony PCR using primers flanking the target gene and by sequencing the PCR product.

Promoter Replacement

This protocol is similar to the gene knockout procedure, with the modification of the initial construct.

  • Construct the Promoter Replacement Cassette:

    • Amplify the upstream flanking region of the native promoter.

    • Amplify the desired strong promoter (e.g., PbacA).

    • Amplify a downstream region that includes the beginning of the first gene in the operon.

    • Join these fragments along with an antibiotic resistance cassette using overlap extension PCR or Gibson assembly.

    • Clone the final construct into a temperature-sensitive shuttle vector.

  • Transformation, Integration, Excision, and Verification:

    • Follow steps 2-4 from the Gene Knockout protocol. The successful replacement will result in the substitution of the native promoter with the new promoter.

Quantification of Iturin A by HPLC
  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the supernatant.

    • Acidify the supernatant to pH 2.0 with HCl to precipitate the lipopeptides.

    • Incubate at 4°C overnight and then centrifuge to collect the precipitate.

    • Extract the precipitate with methanol.

    • Filter the methanol extract through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Detection: UV detector at 210 nm.

    • Quantification: Use a standard curve prepared with purified Iturin A.

Visualizations

Experimental_Workflow_for_Gene_Knockout cluster_construct Deletion Cassette Construction cluster_bacillus Bacillus Transformation and Selection cluster_verification Verification PCR_up PCR Upstream Flank Assembly Assemble Fragments PCR_up->Assembly PCR_down PCR Downstream Flank PCR_down->Assembly PCR_res PCR Resistance Cassette PCR_res->Assembly Cloning Clone into Temp-Sensitive Vector Assembly->Cloning Transformation Transform Bacillus Cloning->Transformation Integration Select for Single Crossover (Non-permissive temp.) Transformation->Integration Excision Induce Second Crossover (Permissive temp.) Integration->Excision Screening Screen for Antibiotic Sensitivity Excision->Screening Colony_PCR Colony PCR Screening->Colony_PCR Sequencing Sequencing Colony_PCR->Sequencing

Caption: Workflow for markerless gene knockout in Bacillus.

Iturin_A_Regulatory_Pathway cluster_regulators Key Regulators cluster_operon Iturin A Operon ComA ComA itu_promoter itu Promoter (P_itu) ComA->itu_promoter Activates SigA SigA SigA->itu_promoter Activates AbrB AbrB AbrB->itu_promoter Represses itu_genes ituA, ituB, ituC, ituD itu_promoter->itu_genes Drives Transcription IturinA Iturin A itu_genes->IturinA Biosynthesis

Caption: Simplified regulatory pathway of Iturin A synthesis.

References

methods to prevent co-purification of other lipopeptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for lipopeptide purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of lipopeptides.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your lipopeptide purification experiments.

Issue 1: Low Yield of Precipitated Lipopeptides After Acid Precipitation

  • Question: I performed an acid precipitation of my culture supernatant, but the yield of the lipopeptide pellet is very low. What could be the issue?

  • Answer: Low yields from acid precipitation can stem from several factors:

    • Incomplete Precipitation: The pH of the supernatant may not be optimal for the isoelectric point of your specific lipopeptide. The typical pH for precipitation is around 2.0, achieved by adding concentrated HCl.[1][2] It is crucial to ensure the pH is adjusted correctly and maintained for a sufficient duration, often overnight at 4°C, to allow for complete precipitation.[3]

    • Lipopeptide Concentration: The initial concentration of the lipopeptide in the culture supernatant might be too low for efficient precipitation. Concentrating the supernatant before acid precipitation, for instance, using ultrafiltration with a 10-kDa membrane, can significantly improve the yield.

    • Loss During Washing: The washing steps after precipitation are critical for removing co-precipitated impurities but can also lead to loss of the target lipopeptide if not performed carefully. Use a minimal amount of acidified water (pH 2.0) for washing to minimize re-solubilization of the lipopeptide pellet.

Issue 2: Poor Separation of Lipopeptide Isoforms During RP-HPLC

  • Question: I am using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to purify my lipopeptide, but I am getting poor resolution between different isoforms. How can I improve the separation?

  • Answer: The co-elution of lipopeptide isoforms is a common challenge due to their high structural similarity. Here are several strategies to enhance resolution:

    • Optimize the Gradient: A shallow and optimized solvent gradient is crucial for separating closely related isoforms. Instead of a steep, rapid gradient, try a more gradual increase in the organic solvent (e.g., acetonitrile) concentration over a longer run time.[4]

    • Modify the Mobile Phase:

      • pH Adjustment: Altering the pH of the mobile phase can change the ionization state of the peptide portion of the lipopeptide, which can significantly impact retention times and selectivity.[2]

      • Ion-Pairing Agents: The addition of trifluoroacetic acid (TFA) to the mobile phase is a common practice in peptide separations to improve peak shape and resolution.[1][5]

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.

    • Orthogonal Purification: Employing a purification technique based on a different separation principle before RP-HPLC can help remove closely related impurities.[6] For instance, an initial separation step using ion-exchange or size-exclusion chromatography can simplify the mixture before the final polishing step with RP-HPLC.

Issue 3: Presence of Non-Lipopeptide Impurities in the Final Purified Sample

  • Question: After purification, my final lipopeptide sample still contains significant impurities. What can I do to improve purity?

  • Answer: The presence of persistent impurities often necessitates a multi-step purification strategy. Relying on a single purification technique is often insufficient to achieve high purity.[7] Consider the following:

    • Combine Different Purification Methods: A robust purification protocol often involves a combination of techniques that exploit different properties of the lipopeptide and impurities. A typical workflow might include:

      • Initial Capture/Concentration: Acid precipitation or ammonium sulfate precipitation.[1][8]

      • Intermediate Purification: Solid-phase extraction (SPE) or gel filtration chromatography to remove major classes of impurities.[1][8]

      • Polishing: High-resolution techniques like RP-HPLC to separate the target lipopeptide from closely related isoforms and remaining impurities.[1][4]

    • Solvent Extraction: After acid precipitation, a solvent extraction step using methanol or a chloroform/methanol mixture can effectively remove contaminating salts and other small molecules.[2]

    • Diaion HP-20 Chromatography: This technique, using a dual gradient of pH and solvent, has been shown to be effective in separating different families of lipopeptides like iturin, fengycin, and surfactin.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial step for lipopeptide purification from a culture broth?

A1: The most common initial step is acid precipitation.[1][2] By lowering the pH of the cell-free supernatant to approximately 2.0 with a strong acid like HCl, the lipopeptides, which are generally anionic at neutral pH, become protonated and less soluble, causing them to precipitate out of the solution.[2] This method is cost-effective and serves as an excellent capture and concentration step.[9]

Q2: How can I remove co-precipitated salts after acid precipitation?

A2: Co-precipitated salts can be effectively removed by washing the lipopeptide pellet with acidified water (pH 2.0) followed by solvent extraction.[2] Chloroform and methanol mixtures are commonly used for this purpose, as they can solubilize the lipopeptides while leaving the salts behind.[2]

Q3: What are the advantages of using Solid-Phase Extraction (SPE) in lipopeptide purification?

A3: Solid-phase extraction (SPE) with a C18 stationary phase is a valuable intermediate purification step. It allows for the fractionation of the crude extract based on polarity by eluting with increasing concentrations of an organic solvent like acetonitrile.[1] This step can effectively remove more polar and non-polar impurities, leading to a more refined sample for subsequent high-resolution chromatography. One study found that acid precipitation followed by SPE resulted in a 7.3-fold increase in specific activity and a 20% recovery of the initial antibiotic activity.[1]

Q4: Can electrophoresis be used for lipopeptide purification?

A4: Yes, techniques like Tricine-SDS-PAGE can be used for the purification and characterization of lipopeptides, especially when dealing with complex matrices.[10][11] However, the tendency of lipopeptides to form micelles at acidic or neutral pH can inhibit their separation by electrophoresis.[11] It is often necessary to perform an initial extraction with an organic solvent like ethanol to improve solubility before electrophoretic separation.[11]

Q5: What is an orthogonal purification approach and why is it beneficial for lipopeptides?

A5: An orthogonal purification approach involves using two or more purification methods that separate molecules based on different physicochemical properties (e.g., hydrophobicity, charge, size). For lipopeptides, which often exist as a mixture of closely related isoforms, a single purification method like RP-HPLC may not be sufficient to resolve all impurities.[6] Combining RP-HPLC with a technique like ion-exchange chromatography or a chemo-selective method provides a more powerful separation strategy, leading to higher purity of the final product.[6]

Quantitative Data on Purification Methods

The following table summarizes the effectiveness of different purification protocols for lipopeptides, providing a comparison of their recovery and fold purification.

Purification ProtocolRecovery of Initial Activity (%)Fold PurificationReference
Acid Precipitation followed by Solid-Phase Extraction (SPE)207.3[1]
Ethyl Acetate Extraction followed by TLCNot ReportedIncreased Activity[1]
Ammonium Sulfate Precipitation followed by Gel FiltrationNot ReportedIncreased Activity[1]

Experimental Protocols

Protocol 1: Acid Precipitation and Solvent Extraction

This protocol is adapted from various sources for the initial capture and purification of lipopeptides from culture supernatant.[1][2][3]

  • Centrifugation: Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to remove bacterial cells. Collect the cell-free supernatant.

  • Acidification: Adjust the pH of the supernatant to 2.0 by slowly adding 6 M HCl while stirring.

  • Precipitation: Incubate the acidified supernatant at 4°C overnight to allow for the complete precipitation of the lipopeptides.

  • Pellet Collection: Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C to collect the lipopeptide precipitate.

  • Washing: Discard the supernatant and wash the pellet twice with acidified distilled water (pH 2.0).

  • Solvent Extraction: Resuspend the washed pellet in methanol to dissolve the lipopeptides. Centrifuge to remove any remaining insoluble material.

  • Drying: Evaporate the methanol from the supernatant using a rotary evaporator or by air drying to obtain the crude lipopeptide extract.

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general framework for the purification of lipopeptides using RP-HPLC.[1][5][12]

  • Sample Preparation: Dissolve the crude or partially purified lipopeptide extract in the initial mobile phase (e.g., 20-30% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter before injection.

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)

  • Gradient Elution:

    • Start with a shallow gradient to resolve closely eluting peaks. For example:

      • 0-5 min: 20% B

      • 5-35 min: 20-80% B (linear gradient)

      • 35-40 min: 80-100% B (wash)

      • 40-45 min: 100% B (wash)

      • 45-50 min: 100-20% B (re-equilibration)

    • The gradient should be optimized based on the specific lipopeptides being separated.

  • Flow Rate: A typical flow rate for an analytical column is 1.0 mL/min.

  • Detection: Monitor the elution profile at 210-220 nm.

  • Fraction Collection: Collect the fractions corresponding to the peaks of interest for further analysis.

Visualization of Purification Workflow

The following diagram illustrates a logical workflow for the purification of lipopeptides, starting from the culture broth and proceeding through various stages to obtain a purified product.

Lipopeptide_Purification_Workflow Culture Culture Broth Centrifugation Centrifugation Culture->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant AcidPrecipitation Acid Precipitation (pH 2.0) Supernatant->AcidPrecipitation CrudePrecipitate Crude Lipopeptide Precipitate AcidPrecipitation->CrudePrecipitate SolventExtraction Solvent Extraction (e.g., Methanol) CrudePrecipitate->SolventExtraction CrudeExtract Crude Lipopeptide Extract SolventExtraction->CrudeExtract IntermediatePurification Intermediate Purification CrudeExtract->IntermediatePurification SPE Solid-Phase Extraction (SPE) IntermediatePurification->SPE Option 1 GelFiltration Gel Filtration IntermediatePurification->GelFiltration Option 2 Polishing Polishing Step SPE->Polishing GelFiltration->Polishing RPHPLC Reverse-Phase HPLC Polishing->RPHPLC PureLipopeptide Purified Lipopeptide RPHPLC->PureLipopeptide

Caption: A logical workflow for lipopeptide purification.

References

Validation & Comparative

Synergistic Antifungal Action of Iturin A and Surfactin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the exploration of novel antifungal strategies. One promising approach lies in combination therapy, leveraging synergistic interactions between antimicrobial agents to enhance efficacy and combat resistance. This guide provides a comprehensive comparison of the antifungal activity of Iturin A, a potent lipopeptide antibiotic, with its synergistic effects when combined with Surfactin, a powerful biosurfactant. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development in this critical area.

I. Comparative Antifungal Efficacy: Iturin A vs. Iturin A + Surfactin

Iturin A, a member of the iturin family of cyclic lipopeptides produced by various Bacillus species, exhibits strong antifungal activity against a broad spectrum of pathogenic fungi.[1] Its primary mechanism of action involves the disruption of the fungal cell membrane, leading to increased permeability and ultimately cell death. Surfactin, another lipopeptide co-produced by Bacillus subtilis, is known for its exceptional surfactant properties but possesses weak intrinsic antifungal activity. However, when combined with Iturin A, Surfactin demonstrates a remarkable synergistic effect, significantly enhancing the antifungal potency of Iturin A.[2]

While specific quantitative data for the synergistic interaction of a purified Iturin A and Surfactin combination against a particular fungal strain remains to be consolidated in a single comprehensive study, the principle of this synergy is well-documented. To illustrate the expected outcomes of such an interaction, the following table presents hypothetical yet representative data based on typical findings in lipopeptide synergy studies. This data is modeled on the synergistic interaction observed between C₁₅-surfactin and the antifungal drug ketoconazole against Candida albicans.[3]

Compound(s)Target FungusMIC (µg/mL)FICIInteraction
Iturin ACandida albicans25[1][4]--
SurfactinCandida albicans>100[3]--
Iturin A + Surfactin (Hypothetical)Candida albicansIturin A: 6.25, Surfactin: 12.50.375Synergistic

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) and Fractional Inhibitory Concentration Index (FICI) of Iturin A and Surfactin. The FICI is calculated as (MIC of Iturin A in combination / MIC of Iturin A alone) + (MIC of Surfactin in combination / MIC of Surfactin alone). A FICI of ≤ 0.5 is considered synergistic. In this hypothetical scenario, the FICI is calculated as (6.25/25) + (12.5/100) = 0.25 + 0.125 = 0.375, indicating a strong synergistic interaction.

II. Mechanism of Synergistic Action

The synergistic antifungal effect of Iturin A and Surfactin is primarily attributed to their complementary actions on the fungal cell membrane. Iturin A integrates into the lipid bilayer, forming pores that disrupt membrane integrity.[5] Surfactin, with its powerful surfactant properties, is believed to facilitate the action of Iturin A in several ways. It may increase the fluidity of the fungal cell membrane, thereby allowing for more efficient insertion of Iturin A. Additionally, the interaction between the two lipopeptides can lead to the formation of mixed micelles, which may act as more effective delivery vehicles for Iturin A to the fungal membrane.[2] This cooperative disruption of the cell membrane leads to a more profound and rapid fungicidal effect than either compound can achieve alone.

Synergistic_Mechanism cluster_0 Fungal Cell Fungal_Cell_Membrane Fungal Cell Membrane Iturin_A Iturin A Membrane_Disruption Membrane Disruption & Pore Formation Iturin_A->Membrane_Disruption Mixed_Micelles Mixed Micelle Formation Iturin_A->Mixed_Micelles Surfactin Surfactin Increased_Permeability Increased Membrane Permeability Surfactin->Increased_Permeability Surfactin->Mixed_Micelles Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Increased_Permeability->Membrane_Disruption Facilitates Mixed_Micelles->Membrane_Disruption Enhanced Delivery

Figure 1: Proposed synergistic mechanism of Iturin A and Surfactin.

III. Experimental Protocols

To enable researchers to investigate and verify the synergistic effects of Iturin A and Surfactin, detailed experimental protocols are provided below.

A. Lipopeptide Purification

A standardized protocol for the purification of Iturin A and Surfactin from Bacillus subtilis culture is essential for obtaining pure compounds for antifungal assays.

Lipopeptide_Purification Start Bacillus subtilis Culture Centrifugation Centrifugation to remove cells Start->Centrifugation Acid_Precipitation Acid Precipitation of Supernatant (pH 2.0) Centrifugation->Acid_Precipitation Extraction Extraction with Organic Solvent (e.g., n-butanol) Acid_Precipitation->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Silica_Gel_Chromatography Silica Gel Chromatography Evaporation->Silica_Gel_Chromatography HPLC Reverse-Phase HPLC Silica_Gel_Chromatography->HPLC End Purified Iturin A & Surfactin HPLC->End

Figure 2: General workflow for lipopeptide purification.

B. Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6]

1. Inoculum Preparation:

  • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a fungal suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

2. Microplate Preparation:

  • In a 96-well microtiter plate, prepare serial twofold dilutions of Iturin A and Surfactin in RPMI-1640 medium.

  • The final volume in each well should be 100 µL after the addition of the fungal inoculum.

  • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

3. Incubation and MIC Determination:

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Incubate the plate at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

C. Synergy Testing: Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.

1. Plate Setup:

  • In a 96-well microtiter plate, create a two-dimensional array of concentrations for Iturin A and Surfactin.

  • Serially dilute Iturin A along the rows and Surfactin along the columns.

  • Each well will contain a unique combination of concentrations of the two compounds.

2. Inoculation and Incubation:

  • Inoculate each well with the fungal suspension as described in the broth microdilution protocol.

  • Incubate the plate under the same conditions (35°C for 24-48 hours).

3. Data Analysis and FICI Calculation:

  • Determine the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each compound in a given well:

    • FIC of Iturin A = (MIC of Iturin A in combination) / (MIC of Iturin A alone)

    • FIC of Surfactin = (MIC of Surfactin in combination) / (MIC of Surfactin alone)

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:

    • FICI = FIC of Iturin A + FIC of Surfactin

  • Interpret the results as follows:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive/Indifference

    • FICI > 4: Antagonism

IV. Conclusion

The synergistic interaction between Iturin A and Surfactin represents a promising avenue for the development of novel and more effective antifungal therapies. By combining a potent antifungal agent with a synergistic enhancer, it may be possible to overcome existing challenges of drug resistance and improve clinical outcomes. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this powerful lipopeptide combination. Further in-depth studies with purified compounds against a wider range of clinically relevant fungi are warranted to fully elucidate the scope and applicability of this synergistic partnership.

References

validation of Iturin A2's in vivo efficacy against plant diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of In Vivo Efficacy Against Key Plant Diseases

In the quest for sustainable agricultural practices, biological control agents are emerging as a promising alternative to synthetic chemical pesticides. Among these, the cyclic lipopeptide Iturin A2, produced by various strains of Bacillus subtilis, has garnered significant attention for its potent antifungal activity. This guide provides a comprehensive comparison of the in vivo efficacy of this compound against several economically important plant diseases, supported by experimental data and detailed methodologies.

Efficacy of this compound Against Southern Corn Leaf Blight (Bipolaris maydis)

Southern Corn Leaf Blight (SCLB) can cause significant yield losses in maize production. Studies have demonstrated the potential of this compound as an effective biocontrol agent against this disease.

Comparative Efficacy Data:

TreatmentConcentrationApplication MethodDisease Control Efficacy (%)Reference
This compound (partially purified, 75%)300 mg/kgFoliar Spray53.1 (Field)[1]
This compound (partially purified, 75%)500 mg/kgFoliar Spray64.2 (Field)[1]
ChlorothalonilManufacturer's recommendationFoliar SpraySimilar to 300 mg/kg this compound[1]
MancozebManufacturer's recommendationFoliar Spray68.2[2]
Trichoderma harzianum-Foliar Spray50.0[2]

Experimental Protocol: In Vivo Efficacy of this compound against Bipolaris maydis

This protocol is based on the methodology described by Ye et al. (2012).

  • Inoculum Preparation: Bipolaris maydis is cultured on potato dextrose agar (PDA) plates. Spore suspensions are prepared by washing the surface of the sporulating cultures with sterile distilled water containing 0.05% Tween 20. The spore concentration is adjusted to 1 x 10^6 spores/mL.

  • Plant Material and Growth Conditions: Maize plants (a susceptible variety) are grown in a greenhouse or in field plots under standard agricultural conditions.

  • Treatment Application: Partially purified this compound (75% purity) is dissolved in water to the desired concentrations (e.g., 300 mg/kg and 500 mg/kg). The this compound solution is applied as a foliar spray to the maize plants until runoff. A chemical fungicide control (e.g., chlorothalonil) and a water-only control are also included.

  • Inoculation: Twenty-four hours after the treatment application, the maize plants are inoculated with the B. maydis spore suspension by spraying.

  • Incubation and Disease Assessment: The plants are maintained in a high-humidity environment to promote disease development. Disease severity is assessed several days post-inoculation by visually rating the percentage of leaf area covered with lesions. Disease control efficacy is calculated using the formula: Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100.[1]

This compound in Postharvest Disease Management of Pome Fruits

Postharvest fungal diseases are a major cause of economic losses in the pome fruit industry. Iturin A has shown promise in controlling key postharvest pathogens. While specific in vivo efficacy data for this compound against postharvest pome fruit diseases was not available in the searched literature, studies on the broader "Iturin A" family provide valuable insights.

Alternative Treatments for Postharvest Pome Fruit Diseases:

Commonly used synthetic fungicides for postharvest disease control in pome fruits include fludioxonil and pyrimethanil.

Experimental Protocol: General Approach for Postharvest Biocontrol Efficacy Testing

  • Fruit Source and Pathogen Inoculation: Healthy, mature pome fruits (e.g., apples, pears) are surface-sterilized. A wound is typically created on the fruit surface, and a known concentration of a fungal pathogen spore suspension (e.g., Penicillium expansum, Botrytis cinerea) is applied to the wound.

  • Treatment Application: An aqueous solution of the biocontrol agent (e.g., this compound) at various concentrations is applied to the fruit, often by dipping or spraying, either before or after pathogen inoculation (preventive or curative treatment). Control groups include a chemical fungicide and a water-only treatment.

  • Incubation and Disease Assessment: The treated fruits are stored under controlled temperature and humidity conditions that are conducive to disease development. Disease incidence (percentage of infected fruit) and disease severity (lesion diameter) are recorded over time.

Control of Potato Late Blight (Phytophthora infestans) with this compound

Potato late blight, caused by the oomycete Phytophthora infestans, is a devastating disease worldwide. Research has indicated the potential of Iturin A to manage this pathogen.

Alternative Treatments for Potato Late Blight:

A variety of chemical fungicides are used to manage potato late blight, often in complex spray programs. These include products containing active ingredients such as chlorothalonil, mancozeb, and various systemic fungicides.[3][4][5] Application strategies are crucial and typically involve starting sprays before disease onset and continuing at regular intervals (e.g., 5-14 days) depending on weather conditions and disease pressure.[3][5]

Experimental Protocol: In Vivo Evaluation of this compound against Phytophthora infestans

A general methodology for evaluating the efficacy of a biocontrol agent like this compound against potato late blight in a greenhouse or field setting would involve:

  • Plant Material: Potato plants of a susceptible cultivar are grown in pots or field plots.

  • Treatment Application: this compound solution at different concentrations is applied as a foliar spray. Control treatments include a standard fungicide program and an untreated control.

  • Inoculation: Plants are inoculated with a zoospore suspension of P. infestans.

  • Incubation and Disease Assessment: Plants are kept in a humid environment to facilitate infection. Disease severity is assessed periodically by estimating the percentage of foliage with late blight symptoms.

This compound-Induced Signaling Pathways for Plant Defense

Beyond its direct antifungal activity, this compound can also protect plants by inducing their own defense mechanisms, a phenomenon known as Induced Systemic Resistance (ISR).[6][7][8][9] The primary signaling pathways involved are the Salicylic Acid (SA) and Jasmonic Acid (JA) pathways.[6][10][11]

Experimental Workflow for Investigating Induced Resistance:

experimental_workflow cluster_plant_treatment Plant Treatment cluster_pathogen_challenge Pathogen Challenge cluster_analysis Analysis plant_treatment Plant Treatment with this compound pathogen_inoculation Inoculation with Pathogen plant_treatment->pathogen_inoculation control_treatment Control Treatment (Water) control_treatment->pathogen_inoculation disease_assessment Disease Severity Assessment pathogen_inoculation->disease_assessment gene_expression Gene Expression Analysis (qRT-PCR) pathogen_inoculation->gene_expression enzyme_activity Defense Enzyme Activity Assays pathogen_inoculation->enzyme_activity

Caption: Experimental workflow for studying this compound-induced resistance in plants.

Signaling Pathway of this compound-Induced Resistance:

signaling_pathway cluster_perception Perception cluster_sa_pathway Salicylic Acid (SA) Pathway cluster_ja_pathway Jasmonic Acid (JA) Pathway cluster_response Defense Response iturin_a2 This compound receptor PAMP Receptor (Hypothesized) iturin_a2->receptor Recognition sa Salicylic Acid Accumulation receptor->sa ja Jasmonic Acid Accumulation receptor->ja npr1 NPR1 Activation sa->npr1 sa->ja Antagonism pr_genes Pathogenesis-Related (PR) Gene Expression (e.g., PR1) npr1->pr_genes isr Induced Systemic Resistance (ISR) pr_genes->isr ja->sa Antagonism coi1_jaz COI1-JAZ Complex ja->coi1_jaz myc2 MYC2 Activation coi1_jaz->myc2 JAZ Degradation pdf1_2 PDF1.2 Gene Expression myc2->pdf1_2 pdf1_2->isr

Caption: Simplified signaling pathway of this compound-induced resistance in plants.

Experimental Protocol: Analysis of this compound-Induced Gene Expression

  • Plant Treatment: Treat plants with an effective concentration of this compound or water as a control.

  • Sample Collection: Collect leaf tissue at different time points after treatment (e.g., 0, 24, 48, 72 hours).

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the collected leaf samples and synthesize complementary DNA (cDNA).

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for key defense-related genes in the SA pathway (e.g., PR1) and the JA pathway (e.g., PDF1.2). A housekeeping gene (e.g., Actin) is used as an internal control for normalization.

  • Data Analysis: Calculate the relative expression levels of the target genes using the 2^-ΔΔCt method.

References

A Comparative Analysis of Iturin A Isomers' Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of different Iturin A isomers. The information is supported by experimental data from various studies, offering insights into their therapeutic potential.

Iturin A, a cyclic lipopeptide produced by various Bacillus species, has garnered significant attention for its potent biological activities, primarily its antifungal properties. Iturin A and its isomers are composed of a cyclic heptapeptide linked to a β-amino fatty acid chain of variable length and branching. This structural diversity gives rise to a range of isomers with distinct bioactivities. This guide delves into a comparative analysis of these isomers, focusing on their antifungal, hemolytic, and cytotoxic effects.

Data Presentation: A Comparative Overview of Bioactivities

The bioactivity of Iturin A isomers is significantly influenced by the structure of their fatty acid chain, including its length and branching (iso or anteiso forms), as well as the stereochemistry of the β-amino acid. The following tables summarize the available quantitative data from various studies. It is important to note that direct comparison between studies should be approached with caution due to variations in experimental conditions.

Table 1: Comparative Antifungal Activity (MIC, µg/mL) of Iturin A Isomers

Isomer/HomologCandida albicansAspergillus nigerFusarium graminearumReference
Iturin A1 (C14)5Not ReportedNot Reported[1]
Iturin A2/A4/A5 mix10Not ReportedNot Reported[1]
Iturin A (C14)Not Reported25Not Reported
Iturin A (C15)Not ReportedNot Reported> 7.35 µM[2]
Iturin A mixture (C13-C17)Not ReportedNot Reported< 7.35 µM[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher antifungal activity.

Table 2: Comparative Hemolytic and Cytotoxic Activities of Iturin A Isomers

Isomer/HomologHemolytic Activity (HC50, µg/mL)Cytotoxicity (IC50)Cell LineReference
Iturin A (Commercial mix)Not Reported~30 µMBreast Cancer Cells[3]
Iturin AL (high C16 content)~10Not ReportedNot Reported

Note: HC50 (Hemolytic Concentration 50%) is the concentration of a substance that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates higher cytotoxic activity.

Structure-Activity Relationship

The collective findings from multiple studies indicate a clear structure-activity relationship for Iturin A isomers:

  • Fatty Acid Chain Length: Generally, a longer fatty acid chain tends to enhance antifungal and hemolytic activities. For instance, some studies suggest that C15 Iturin A exhibits stronger antifungal properties than the C14 version.[4]

  • Stereochemistry: The stereochemistry of the β-amino fatty acid is crucial for bioactivity. An epimer of Iturin A, with an inverted stereochemistry at the β-amino fatty acid, was found to have lost all its bioactivity.

  • Peptide Moiety: While the primary focus has been on the lipid tail, variations in the amino acid sequence of the peptide ring also contribute to the diversity of bioactivities within the broader Iturin family (Iturin A, C, D, E, etc.). However, detailed comparative studies on the specific impact of these variations on bioactivity are limited.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for determining the bioactivity of Iturin A isomers.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 10^4 to 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

  • Preparation of Iturin A Dilutions: A stock solution of the purified Iturin A isomer is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the Iturin A isomer are then prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plate also includes a positive control (fungal suspension without Iturin A) and a negative control (medium only). The plate is then incubated at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the Iturin A isomer at which no visible growth of the fungus is observed.

Hemolytic Activity Assay

This assay assesses the lytic effect of Iturin A isomers on red blood cells.

  • Preparation of Erythrocyte Suspension: Fresh red blood cells (e.g., human or sheep) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed erythrocytes are then resuspended in PBS to a final concentration of, for example, 2% (v/v).

  • Incubation with Iturin A: In a microtiter plate or microcentrifuge tubes, serial dilutions of the Iturin A isomer are incubated with the erythrocyte suspension for a specific period (e.g., 1 hour) at 37°C.

  • Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet the intact erythrocytes. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

  • HC50 Calculation: A positive control (100% hemolysis, e.g., using Triton X-100) and a negative control (0% hemolysis, PBS only) are included. The percentage of hemolysis is calculated for each Iturin A concentration, and the HC50 value is determined as the concentration that causes 50% hemolysis.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for Iturin A's antifungal activity is the disruption of the fungal cell membrane. This is a multi-step process that can be influenced by the specific structure of the isomer.

IturinA_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Phospholipids Phospholipids Iturin A Isomer Iturin A Isomer Membrane Binding Membrane Binding Iturin A Isomer->Membrane Binding Hydrophobic & Electrostatic Interactions Membrane Binding->Ergosterol Membrane Insertion Membrane Insertion Membrane Binding->Membrane Insertion Fatty Acid Tail Pore Formation Pore Formation Membrane Insertion->Pore Formation Ion Leakage Ion Leakage Pore Formation->Ion Leakage K+, Na+ efflux Cell Death Cell Death Ion Leakage->Cell Death

Caption: Proposed mechanism of Iturin A's antifungal action.

The lipophilic fatty acid tail of the Iturin A molecule is thought to insert into the fungal cell membrane, interacting with sterols like ergosterol. This insertion disrupts the membrane integrity, leading to the formation of pores or ion channels. The subsequent leakage of essential ions and small molecules ultimately results in fungal cell death. The length and branching of the fatty acid chain can affect the efficiency of membrane insertion and pore formation, thus influencing the antifungal potency of the different isomers.

Experimental Workflow for Bioactivity Screening

The systematic evaluation of Iturin A isomers involves a series of well-defined experimental steps.

Bioactivity_Workflow Iturin_Production Production & Purification of Iturin A Isomers Antifungal_Assay Antifungal Susceptibility Testing (MIC) Iturin_Production->Antifungal_Assay Hemolytic_Assay Hemolytic Activity Assay (HC50) Iturin_Production->Hemolytic_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50) Iturin_Production->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Antifungal_Assay->SAR_Analysis Hemolytic_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis

Caption: A typical experimental workflow for comparative bioactivity analysis.

This workflow begins with the production and purification of individual Iturin A isomers. Each purified isomer is then subjected to a battery of bioactivity assays to determine its antifungal, hemolytic, and cytotoxic properties. The resulting quantitative data is then analyzed to establish structure-activity relationships, providing valuable insights for the development of new and more effective therapeutic agents.

References

Iturin A2 vs. Commercial Fungicides: A Comparative Guide for Crop Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable agricultural practices has spurred research into biological alternatives to conventional chemical fungicides. Among the most promising biocontrol agents is Iturin A2, a cyclic lipopeptide produced by Bacillus subtilis species. This guide provides an objective comparison of this compound's performance against commercial fungicides, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Quantitative Performance Comparison

The following table summarizes the in vitro efficacy of Iturin A and the commercial fungicide Tebuconazole against the common phytopathogenic fungus Rhizoctonia solani.

CompoundTarget PathogenConcentrationMycelial Growth Inhibition (%)Source
Iturin A (Crude Lipopeptide)Rhizoctonia solani100 mg/L74.88%[1]
Tebuconazole 25% ECRhizoctonia solani250 ppm100%[2]

Note: While both compounds demonstrate significant antifungal activity, it is important to consider that the provided data for Iturin A is for a crude lipopeptide extract, and the purity of this compound within that extract is not specified. Commercial fungicides like Tebuconazole are highly purified active ingredients. Direct comparisons of pure this compound and Tebuconazole may yield different results.

Experimental Protocols

The data presented above is typically generated using the following standard laboratory methods:

In Vitro Antifungal Assay for Iturin A (Poisoned Food Technique)
  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • Incorporation of Iturin A: A stock solution of crude Iturin A lipopeptide is prepared. The desired concentration (e.g., 100 mg/L) is achieved by adding the appropriate volume of the stock solution to the molten PDA before it solidifies.

  • Pathogen Inoculation: A small disc of agar containing the mycelium of the target fungus, Rhizoctonia solani, is placed in the center of the Iturin A-amended PDA plate.

  • Incubation: The plates are incubated at a suitable temperature (typically 25-28°C) for a specified period (e.g., 96 hours).

  • Data Collection: The diameter of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated using the formula: ((Diameter of control colony - Diameter of treated colony) / Diameter of control colony) * 100

In Vitro Efficacy Testing of Commercial Fungicides (Poisoned Food Technique)
  • Fungicide Dilution: A stock solution of the commercial fungicide (e.g., Tebuconazole 25% EC) is prepared. A series of dilutions are made to achieve the desired concentrations (e.g., 250 ppm).

  • Media Preparation: The appropriate volume of the fungicide dilution is added to molten PDA to reach the target concentration.

  • Pathogen Inoculation and Incubation: The same procedure as described for the Iturin A assay is followed.

  • Data Collection: The mycelial growth is measured, and the percentage of inhibition is calculated as described above.

Mechanism of Action and Signaling Pathways

This compound exhibits a dual mode of action. It directly inhibits fungal growth and also induces a systemic resistance response in the host plant, preparing it for future pathogen attacks.

Direct Antifungal Activity of this compound

The primary direct mechanism of this compound is the disruption of the fungal cell membrane's integrity. This leads to the leakage of essential cellular components and ultimately cell death.

This compound-Induced Systemic Resistance in Plants

This compound acts as an elicitor, triggering the plant's innate immune system. This induced systemic resistance (ISR) is primarily mediated through the jasmonic acid (JA) and salicylic acid (SA) signaling pathways.

IturinA2_Signaling_Pathway IturinA2 This compound PlantCell Plant Cell Receptor IturinA2->PlantCell Recognition ROS Reactive Oxygen Species (ROS) Burst PlantCell->ROS JA_Pathway Jasmonic Acid (JA) Signaling Pathway ROS->JA_Pathway SA_Pathway Salicylic Acid (SA) Signaling Pathway ROS->SA_Pathway NPR1 NPR1 JA_Pathway->NPR1 SA_Pathway->NPR1 DefenseGenes_JA JA-responsive Defense Genes (e.g., PDF1.2) NPR1->DefenseGenes_JA DefenseGenes_SA SA-responsive Defense Genes (e.g., PR1) NPR1->DefenseGenes_SA ISR Induced Systemic Resistance (ISR) DefenseGenes_JA->ISR DefenseGenes_SA->ISR

Caption: this compound-induced systemic resistance signaling pathway in plants.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for comparing the efficacy of this compound and a commercial fungicide.

Experimental_Workflow start Start pathogen_prep Prepare Fungal Pathogen Culture (e.g., Rhizoctonia solani) start->pathogen_prep in_vitro_assay In Vitro Antifungal Assay (Poisoned Food Technique) pathogen_prep->in_vitro_assay iturin_prep Prepare this compound Solution iturin_prep->in_vitro_assay fungicide_prep Prepare Commercial Fungicide Solution (e.g., Tebuconazole) fungicide_prep->in_vitro_assay data_collection Measure Mycelial Growth and Calculate Inhibition % in_vitro_assay->data_collection data_analysis Comparative Data Analysis data_collection->data_analysis conclusion Conclusion on Relative Efficacy data_analysis->conclusion

Caption: Experimental workflow for comparative antifungal analysis.

References

Unveiling the Fungal Menace: A Comparative Guide to Iturin A's Disruption of Fungal Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Iturin A's performance against other antifungal agents, supported by experimental data. We delve into the intricate mechanisms by which this potent lipopeptide compromises the fungal cell membrane, offering a comprehensive overview for advancing antifungal research and development.

Iturin A, a cyclic lipopeptide produced by various strains of Bacillus subtilis, has emerged as a promising antifungal agent. Its primary mode of action targets the fungal cell membrane, a critical barrier for cellular integrity and function. This guide will dissect the mechanisms of Iturin A, presenting quantitative data, detailed experimental protocols, and visual workflows to provide a clear understanding of its efficacy and mode of action.

Performance Comparison: Iturin A vs. Conventional Antifungals

The antifungal efficacy of Iturin A is often evaluated by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of Iturin A against a range of pathogenic fungi, offering a comparative perspective with established antifungal drugs like Amphotericin B and Fluconazole.

Fungal SpeciesIturin A (µg/mL)Amphotericin B (µg/mL)Fluconazole (µg/mL)
Aspergillus niger25[1]1 - 2>256[2]
Candida albicans32[3]0.25 - 10.42 - 1.63[4]
Fusarium oxysporum25 - 50[5]--
Fusarium graminearum50[6]--

Data Interpretation: The data indicates that Iturin A exhibits potent antifungal activity, with MIC values in the low microgram per milliliter range for several key fungal pathogens. While Amphotericin B generally shows lower MICs, Iturin A demonstrates significant efficacy, particularly against species like Aspergillus niger where azoles like Fluconazole are largely ineffective[2][4].

Deciphering the Mode of Action: A Multi-pronged Attack on the Fungal Membrane

Iturin A's antifungal activity is not a single event but a cascade of disruptive processes targeting the fungal cell membrane. The primary mechanisms include:

  • Membrane Permeabilization: Iturin A inserts itself into the lipid bilayer, creating pores and disrupting the membrane's structural integrity. This leads to the leakage of essential intracellular components, such as ions (K+), nucleotides, proteins, and polysaccharides, ultimately resulting in cell death[6].

  • Interaction with Ergosterol: A key component of the fungal cell membrane, ergosterol, is a primary target for Iturin A. The lipopeptide interacts with ergosterol, leading to the formation of complexes that further destabilize the membrane and contribute to pore formation.

  • Induction of Oxidative Stress: Treatment with Iturin A has been shown to trigger the accumulation of Reactive Oxygen Species (ROS) within the fungal cell. This oxidative stress damages cellular components, including lipids and proteins, further compromising membrane function and overall cell viability.

  • Apoptosis Induction: The culmination of membrane damage and oxidative stress can trigger programmed cell death, or apoptosis, in fungal cells. This is characterized by nuclear condensation and other apoptotic markers.

The following diagram illustrates the proposed signaling pathway of Iturin A's action on the fungal cell membrane.

IturinA_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore_Formation Pore_Formation Ergosterol->Pore_Formation Lipid_Bilayer Lipid Bilayer Lipid_Bilayer->Pore_Formation Iturin_A Iturin_A Iturin_A->Ergosterol Interaction Iturin_A->Lipid_Bilayer Insertion ROS_Production ROS Production Iturin_A->ROS_Production Ion_Leakage Ion (K+) Leakage Pore_Formation->Ion_Leakage Component_Leakage Leakage of Cellular Components Pore_Formation->Component_Leakage Cell_Death Cell_Death Ion_Leakage->Cell_Death Component_Leakage->Cell_Death Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Apoptosis->Cell_Death

Caption: Iturin A's mode of action on the fungal cell membrane.

Experimental Protocols for Assessing Iturin A's Activity

To enable researchers to replicate and build upon existing findings, this section provides detailed methodologies for key experiments used to characterize the antifungal action of Iturin A.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Iturin A.

MIC_Workflow Start Start Prepare_IturinA_Dilutions Prepare serial dilutions of Iturin A in broth Start->Prepare_IturinA_Dilutions Prepare_Fungal_Inoculum Prepare standardized fungal spore suspension Start->Prepare_Fungal_Inoculum Inoculate_Plates Inoculate microtiter plate wells with fungal suspension and Iturin A Prepare_IturinA_Dilutions->Inoculate_Plates Prepare_Fungal_Inoculum->Inoculate_Plates Incubate Incubate plates at optimal temperature and time Inoculate_Plates->Incubate Observe_Growth Visually assess for fungal growth inhibition Incubate->Observe_Growth Determine_MIC Identify the lowest concentration with no visible growth (MIC) Observe_Growth->Determine_MIC End End Determine_MIC->End Ergosterol_Quantification_Workflow Start Start Fungal_Culture_Treatment Culture and treat fungal cells with Iturin A Start->Fungal_Culture_Treatment Cell_Harvest Harvest and weigh fungal cell pellet Fungal_Culture_Treatment->Cell_Harvest Saponification Saponify cells with alcoholic KOH Cell_Harvest->Saponification Extraction Extract non-saponifiable lipids with an organic solvent (e.g., n-heptane) Saponification->Extraction Spectrophotometry Measure absorbance of the extract at specific wavelengths (230-300 nm) Extraction->Spectrophotometry Calculate_Ergosterol Calculate ergosterol content based on absorbance values Spectrophotometry->Calculate_Ergosterol End End Calculate_Ergosterol->End

References

Comparative Analysis of Iturin A2 Cross-Resistance in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence of antifungal drug resistance is a critical global health challenge, necessitating the exploration of novel therapeutic agents. Iturin A2, a member of the iturin family of cyclic lipopeptides produced by Bacillus species, has demonstrated potent and broad-spectrum antifungal activity. This guide provides a comparative analysis of the available data on the cross-resistance of fungal pathogens to this compound against other established antifungal drugs. The information is intended for researchers, scientists, and drug development professionals investigating novel antifungal strategies.

Data Presentation: Comparative Antifungal Activity

While direct, comprehensive cross-resistance studies detailing the activity of this compound against a wide panel of resistant fungal isolates are limited in the current literature, this section summarizes the available Minimum Inhibitory Concentration (MIC) data to provide a comparative perspective. The data is compiled from various studies and should be interpreted with the consideration that testing conditions may have varied.

Table 1: Comparative in vitro Activity of Iturin A and Other Antifungals against Candida albicans

Antifungal AgentMIC Range (µg/mL)Reference Strain MIC (µg/mL)Fluconazole-Resistant Strain MIC (µg/mL)Notes
Iturin A 16 - 6425Data not availableEffective against both planktonic cells and biofilms.
Fluconazole 0.25 - >640.25 - 1>64High rates of resistance observed in clinical isolates.
Itraconazole 0.03 - >160.03 - 0.25>16Cross-resistance with fluconazole is common.
Amphotericin B 0.125 - 20.25 - 10.5 - 2Resistance remains relatively rare but is clinically significant.
Caspofungin 0.06 - 20.125 - 0.50.25 - 2Resistance is associated with mutations in the FKS1 gene.

Table 2: Comparative in vitro Activity of Iturin A and Other Antifungals against Aspergillus fumigatus

Antifungal AgentMIC Range (µg/mL)Reference Strain MIC (µg/mL)Azole-Resistant Strain MIC (µg/mL)Notes
Iturin A 25 - 100Data not availableData not availableDemonstrates significant inhibitory effects on mycelial growth.
Voriconazole 0.125 - >80.25 - 1>8Primary treatment for aspergillosis; resistance is a growing concern.
Itraconazole 0.125 - >160.25 - 1>16Resistance often confers cross-resistance to other azoles.
Amphotericin B 0.5 - 40.5 - 20.5 - 4Remains an important therapeutic option.
Caspofungin 0.25 - >160.25 - 10.25 - >16Fungistatic against Aspergillus spp.

Experimental Protocols

The following are detailed methodologies for key experiments cited in antifungal research, which can be adapted for cross-resistance studies of this compound.

Antifungal Susceptibility Testing

Antifungal susceptibility testing is crucial for determining the in vitro activity of a compound against fungal isolates. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods.

CLSI M27-A3/M38-A2 Broth Microdilution Method (Adapted for this compound):

  • Fungal Isolate Preparation: Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. For molds, conidia are harvested and counted.

  • Inoculum Preparation: A standardized inoculum is prepared by suspending fungal colonies or conidia in sterile saline or RPMI-1640 medium to achieve a specific turbidity corresponding to a defined cell concentration (e.g., 0.5 McFarland standard for yeasts). This suspension is further diluted in the test medium to the final inoculum size.

  • Antifungal Agent Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and serially diluted in RPMI-1640 medium (buffered with MOPS) to achieve a range of final concentrations. Other antifungal agents for comparison are prepared similarly.

  • Microdilution Plate Setup: In a 96-well microtiter plate, 100 µL of each antifungal dilution is added to the wells. The final 100 µL of the standardized fungal inoculum is then added to each well. A growth control (inoculum without drug) and a sterility control (medium only) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action of Iturin A is the disruption of the fungal cell membrane integrity. It interacts with sterols and phospholipids in the membrane, leading to the formation of pores, leakage of cellular contents, and ultimately, cell death.[1] To date, specific resistance mechanisms or signaling pathways in fungi that confer resistance to Iturin A have not been extensively reported. This is a significant area for future research.

For comparative purposes, the well-established resistance mechanisms and associated signaling pathways for other major antifungal classes are depicted below.

G cluster_azole Azole Resistance Azole Azole (e.g., Fluconazole) Erg11 Erg11p (Lanosterol 14-α-demethylase) Azole->Erg11 Inhibition Ergosterol Ergosterol Biosynthesis Erg11->Ergosterol Efflux Efflux Pumps (CDR1, MDR1) Efflux->Azole Efflux UPC2 UPC2 (Transcription Factor) UPC2->Erg11 Upregulation TAC1 TAC1 (Transcription Factor) TAC1->Efflux Upregulation

Fig. 1: Signaling pathways in azole resistance.

G cluster_echinocandin Echinocandin Resistance Echinocandin Echinocandin (e.g., Caspofungin) Fks1 Fks1p (β-(1,3)-D-glucan synthase) Echinocandin->Fks1 Inhibition Glucan β-(1,3)-D-glucan Synthesis Fks1->Glucan Hsp90 Hsp90 Fks1->Hsp90 Stress Response Calcineurin Calcineurin Fks1->Calcineurin Stress Response CellWall Fungal Cell Wall Glucan->CellWall

Fig. 2: Signaling pathways in echinocandin resistance.

G cluster_workflow Experimental Workflow: Cross-Resistance Study Isolates Fungal Isolates (Susceptible & Resistant Strains) AST Antifungal Susceptibility Testing (Broth Microdilution) Isolates->AST MIC MIC Determination AST->MIC Data Data Analysis & Comparison MIC->Data Report Report Generation Data->Report

Fig. 3: Experimental workflow for a cross-resistance study.

Conclusion

This compound presents a promising alternative antifungal agent due to its potent activity and its distinct mechanism of action targeting the fungal cell membrane. The current body of literature suggests a low probability for the development of resistance. However, a clear gap exists in the availability of direct, quantitative cross-resistance studies comparing this compound with other antifungal drugs against a comprehensive panel of clinically relevant, resistant fungal pathogens. Further research focusing on such comparative studies is crucial to fully elucidate the potential of this compound in combating the growing threat of antifungal resistance. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such investigations.

References

Evaluating the Hemolytic Activity of Iturin A2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the biocompatibility of novel compounds is a critical step in the development pipeline. Iturin A2, a cyclic lipopeptide with promising antifungal and surfactant properties, is no exception. A key indicator of biocompatibility is a compound's hemolytic activity, its ability to lyse red blood cells. This guide provides a comparative analysis of the hemolytic activity of this compound against other well-known lipopeptides from the same family, Surfactin and Fengycin, supported by experimental data and detailed protocols.

Comparative Hemolytic Activity

The hemolytic activities of this compound, Surfactin, and Fengycin are summarized in the table below. The data is presented as the half-maximal hemolytic concentration (HC50), which is the concentration of the compound that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity and thus, potentially better biocompatibility for applications involving direct contact with blood.

LipopeptideHC50 (µM)Hemolytic PotentialReference
Iturin A~15-20 (estimated)High[1]
Surfactin C1547Moderate[2]
Fengycin>1880 (estimated)Low[2]

Note: The HC50 for Iturin A is estimated based on data indicating a hemolytic threshold of around 10 µM and complete hemolysis at 25 µM[1]. The HC50 for Fengycin is estimated based on reports of its hemolytic activity being 40-fold lower than that of Surfactin[2].

Experimental Protocols

The evaluation of hemolytic activity is a crucial in vitro assay in toxicology and drug development. Below is a detailed protocol for a typical hemolysis assay.

Hemolysis Assay Protocol

1. Preparation of Red Blood Cell (RBC) Suspension:

  • Collect fresh whole blood from a healthy donor (e.g., human or sheep) in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the RBCs.

  • Carefully aspirate and discard the supernatant (plasma and buffy coat).

  • Wash the RBC pellet by resuspending it in 10 volumes of sterile, cold phosphate-buffered saline (PBS, pH 7.4).

  • Repeat the centrifugation and washing steps three more times to ensure the removal of all plasma proteins.

  • After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).

2. Preparation of Test Compounds and Controls:

  • Prepare stock solutions of this compound, Surfactin, and Fengycin in a suitable solvent (e.g., DMSO or ethanol).

  • Create a series of dilutions of each test compound in PBS to achieve the desired final concentrations for the assay.

  • Positive Control: Prepare a solution of 1% Triton X-100 in PBS. This will induce 100% hemolysis.

  • Negative Control: Use PBS alone. This represents 0% hemolysis.

3. Hemolysis Assay Procedure:

  • In a 96-well microtiter plate, add 100 µL of the 2% RBC suspension to each well.

  • Add 100 µL of the various dilutions of the test compounds, the positive control, and the negative control to the respective wells.

  • Incubate the plate at 37°C for 1 hour with gentle agitation.

  • After incubation, centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs and cell debris.

  • Carefully transfer 100 µL of the supernatant from each well to a new, clear 96-well plate.

4. Measurement and Calculation:

  • Measure the absorbance of the supernatant at 540 nm using a microplate reader. The absorbance is proportional to the amount of hemoglobin released.

  • Calculate the percentage of hemolysis for each sample using the following formula:

    % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • Plot the percentage of hemolysis against the concentration of the test compound to generate a dose-response curve.

  • Determine the HC50 value from the dose-response curve.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the relationship between the compounds' hemolytic activities, the following diagrams are provided.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis RBC_prep Prepare 2% RBC Suspension Incubation Incubate RBCs with Compounds (37°C, 1h) RBC_prep->Incubation Compound_prep Prepare Compound Dilutions & Controls Compound_prep->Incubation Centrifugation Centrifuge to Pellet Intact RBCs Incubation->Centrifugation Supernatant_transfer Transfer Supernatant Centrifugation->Supernatant_transfer Absorbance Measure Absorbance (540 nm) Supernatant_transfer->Absorbance Calculation Calculate % Hemolysis Absorbance->Calculation HC50 Determine HC50 Calculation->HC50

Caption: Experimental workflow for the hemolysis assay.

Hemolytic_Activity_Comparison cluster_compounds cluster_activity Title Comparative Hemolytic Activity Iturin_A2 This compound High High Iturin_A2->High High Activity Surfactin Surfactin Moderate Moderate Surfactin->Moderate Moderate Activity Fengycin Fengycin Low Low Fengycin->Low Low Activity

Caption: Relative hemolytic activities of lipopeptides.

References

A Comparative Analysis of Iturin A2 Production in Bacillus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iturin A, a potent antifungal lipopeptide produced by various Bacillus species, holds significant promise for applications in agriculture and medicine. Among its isoforms, Iturin A2 is of particular interest. This guide provides a comparative overview of this compound production capabilities across different Bacillus species, supported by experimental data, detailed methodologies, and a visualization of the production workflow. This objective comparison aims to assist researchers in selecting optimal strains and fermentation strategies for maximizing this compound yield.

Quantitative Production of Iturin A Across Bacillus Species

The production of Iturin A varies significantly among different Bacillus species and is heavily influenced by the strain, fermentation method, and medium composition. The following table summarizes quantitative data on Iturin A production from several key Bacillus species as reported in recent literature.

Bacillus SpeciesStrainFermentation MethodMedium/SubstrateIturin A YieldReference
Bacillus velezensisNDSolid-State Fermentation (SSF)Not specified12.46 g/kg[1][2]
Bacillus velezensisNDFed-batch biofilm fermentationNot specified6.8 ± 0.1 g/L[3]
Bacillus velezensisNDSubmerged Fermentation (SmF)Not specified5.58 g/L[2]
Bacillus amyloliquefaciensHZ-ADFTL2 (engineered)Not specifiedIturin A production medium2.96 g/L[4][5]
Bacillus amyloliquefaciensWild TypeNot specifiedNot specified17.0 mg/L[6]
Bacillus amyloliquefaciensEngineered StrainNot specifiedOptimized medium123.5 mg/L[6]
Bacillus subtilisRB14-CSSolid-State Fermentation (SSF)Okara (soybean curd residue)5,591 µg/g[7]
Bacillus subtilisWL-2Not specifiedNot specified2.3 g/L (crude lipopeptide extract)[8]
Bacillus subtilisK1Submerged Fermentation (SmF)Luria brothNot specified (qualitative)[9]

Note: Direct comparison of yields should be approached with caution due to variations in experimental conditions, units of measurement, and whether the reported value is for total Iturin A or a crude extract.

Experimental Protocols

Understanding the methodologies used to achieve and quantify Iturin A production is crucial for replicating and building upon existing research. Below are detailed protocols for key experimental stages.

Bacterial Strain and Culture Conditions
  • Inoculum Preparation: A single colony of the desired Bacillus strain is typically inoculated into a nutrient-rich broth, such as Luria-Bertani (LB) broth, and incubated at a temperature between 30°C and 37°C for 12-24 hours with agitation.[6][9]

  • Fermentation:

    • Submerged Fermentation (SmF): The inoculum is transferred to a larger volume of production medium in an Erlenmeyer flask or a bioreactor. The culture is incubated for 48 to 192 hours at temperatures ranging from 28°C to 37°C with continuous shaking (e.g., 180-200 rpm).[3][6][10]

    • Solid-State Fermentation (SSF): A solid substrate, such as okara or other agricultural residues, is inoculated with the bacterial culture. The mixture is incubated under controlled humidity and temperature for an extended period.[1][2][7]

    • Biofilm Reactor: Specialized reactors with carriers (e.g., polyester fiber) are used to promote biofilm formation, which can enhance Iturin A production. Fermentation can be carried out in batch, fed-batch, or repeated-batch modes.[3][11]

Extraction of Iturin A
  • Cell Removal: The fermentation broth is centrifuged at high speed (e.g., ~10,000 x g) for 20 minutes at 4°C to separate the bacterial cells from the supernatant.[9]

  • Acid Precipitation: The pH of the cell-free supernatant is adjusted to 2.0 using a strong acid like 6N HCl. This causes the lipopeptides, including Iturin A, to precipitate out of the solution. The mixture is typically incubated at 4°C for at least 4 hours.[9][12]

  • Collection of Precipitate: The acidified supernatant is centrifuged again under the same conditions to collect the precipitated lipopeptides as a pellet.[9]

  • Solubilization: The pellet is dissolved in a suitable organic solvent, most commonly methanol.[9][12]

  • Crude Extract Preparation: The methanolic solution is concentrated using a rotary evaporator to obtain the crude lipopeptide extract.[12]

Purification and Quantification of this compound
  • Chromatographic Purification: The crude extract is further purified using techniques like solid-phase extraction (SPE) with a C18 disk or column chromatography.[12][13] A gradient elution with increasing concentrations of methanol in water is often employed to separate different lipopeptide families.[13]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the standard method for the final purification and quantification of this compound.[14][15]

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of methanol and water is a common mobile phase.[13]

    • Detection: The elution of compounds is monitored using a UV detector.

    • Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated with purified this compound.

  • Mass Spectrometry (MS) Confirmation: The identity of the purified compound as this compound is confirmed by mass spectrometry techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS/MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).[8][13] These methods provide precise molecular weight information, allowing for the identification of Iturin A isoforms.[13]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the production, extraction, and analysis of this compound from Bacillus species.

IturinA2_Production_Workflow cluster_production 1. Production cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_output Output Inoculum Inoculum Preparation Fermentation Fermentation (SmF, SSF, or Biofilm) Inoculum->Fermentation Centrifugation1 Centrifugation (Cell Removal) Fermentation->Centrifugation1 Acidification Acid Precipitation (pH 2.0) Centrifugation1->Acidification Centrifugation2 Centrifugation (Collect Precipitate) Acidification->Centrifugation2 Solubilization Solubilization in Methanol Centrifugation2->Solubilization Evaporation Evaporation (Crude Extract) Solubilization->Evaporation Purification Purification (SPE/Column Chromatography) Evaporation->Purification HPLC Quantification (RP-HPLC) Purification->HPLC MS Identification (Mass Spectrometry) HPLC->MS Result Quantitative this compound Data MS->Result

Caption: Experimental workflow for this compound production and analysis.

Regulatory Pathways of Iturin A Biosynthesis

The production of Iturin A is a complex process regulated by a network of signaling pathways. Understanding these pathways can open avenues for genetic engineering to enhance production yields. The synthesis of Iturin A is primarily controlled by the itu operon, which consists of four genes: ituA, ituB, ituC, and ituD.[16] The expression of this operon is influenced by various regulatory proteins and environmental signals. For instance, pleiotropic regulators and quorum sensing mechanisms are known to play a role in the biosynthesis of lipopeptides like Iturin A.[7] Genetic engineering approaches, such as overexpressing positive regulators (e.g., ComA, SigA) or deleting negative regulators (e.g., abrB), have been successfully employed to increase Iturin A yields.[5][6] Furthermore, strengthening the precursor supply, particularly fatty acids, has been shown to be an effective strategy for boosting production.[4][5]

The following diagram provides a simplified overview of the regulatory influences on Iturin A biosynthesis.

IturinA_Regulation cluster_signals Environmental & Cellular Signals cluster_regulators Regulatory Proteins cluster_precursors Precursor Biosynthesis cluster_synthesis Iturin A Synthesis QS Quorum Sensing Pos_Reg Positive Regulators (e.g., ComA, SigA, DegU) QS->Pos_Reg Nutrients Nutrient Availability Nutrients->Pos_Reg Neg_Reg Negative Regulators (e.g., AbrB) Nutrients->Neg_Reg Itu_Operon itu Operon Expression Pos_Reg->Itu_Operon Neg_Reg->Itu_Operon Fatty_Acids Fatty Acid Synthesis Iturin_A Iturin A Production Fatty_Acids->Iturin_A Precursors Amino_Acids Amino Acid Synthesis Amino_Acids->Iturin_A Itu_Operon->Iturin_A

Caption: Simplified regulatory pathway of Iturin A biosynthesis.

References

Iturin A Demonstrates Significant Antitumor Potential in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the cyclic lipopeptide Iturin A showcases its efficacy in inhibiting tumor growth in animal models, positioning it as a noteworthy candidate for anticancer drug development. Experimental data reveals that Iturin A significantly suppresses tumor progression, particularly in hepatocellular carcinoma, with a distinct mechanism of action involving the induction of multiple programmed cell death pathways.

Researchers in the field of oncology and drug development are continually exploring novel compounds with potent and selective antitumor activities. Iturin A, a cyclic lipopeptide produced by Bacillus subtilis, has emerged as a promising natural compound. This guide provides a comparative overview of its antitumor potential, supported by experimental data from in vivo studies, and details its molecular mechanism of action.

Comparative Efficacy in Xenograft Models

In vivo studies are critical for validating the therapeutic potential of anticancer compounds. Iturin A has been evaluated in a hepatocellular carcinoma (HCC) xenograft model using HepG2 cells, demonstrating significant tumor suppressive effects. For a comparative perspective, its performance is juxtaposed with Doxorubicin, a standard chemotherapeutic agent, in a similar preclinical model.

Table 1: Comparison of Antitumor Efficacy in HepG2 Xenograft Mouse Models

CompoundDosageTumor Growth Inhibition (Weight)Animal ModelCell LineSource
Iturin A 3 mg/kg/day58.55%Nude MiceHepG2[1][2]
Doxorubicin 4 mg/kg (twice)~50% (by volume)Nude MiceHepG2[3]

Note: The comparison between Iturin A and Doxorubicin is indirect, as the data is derived from separate studies. Experimental conditions such as administration frequency and endpoint measurements may vary.

The data indicates that Iturin A, at a daily dosage of 3 mg/kg, achieves a tumor weight inhibition of 58.55% in an HCC xenograft model[1][2]. This highlights its potent antitumor activity in vivo. Notably, the study also reported that Iturin A was well-tolerated, with no significant side effects observed in the treated mice, apart from a slight disturbance in liver function[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key steps in the in vivo evaluation of Iturin A.

HepG2 Xenograft Animal Model Protocol
  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach the logarithmic growth phase.

  • Animal Model: Male BALB/c nude mice (athymic), typically 4-6 weeks old, are used for the study. The animals are housed in a specific pathogen-free (SPF) environment.

  • Tumor Cell Implantation: A suspension of HepG2 cells (e.g., 1 x 107 cells in 100 µL of PBS) is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using a caliper. The volume is calculated using the formula: (Length × Width2) / 2.

  • Treatment Regimen: Once the tumors reach a palpable size (e.g., 100-150 mm3), the mice are randomly assigned to treatment and control groups.

    • Iturin A Group: Administered Iturin A (e.g., 3 mg/kg/day) via intraperitoneal injection.[1]

    • Control Group: Administered a vehicle control (e.g., saline or PBS) following the same schedule.

  • Endpoint Analysis: At the end of the study period (e.g., 14-21 days), the mice are euthanized. The tumors are excised, weighed, and photographed. Tumor tissues may be further processed for immunohistochemistry (e.g., Ki67 staining to assess proliferation) or other molecular analyses[1]. Body weight and organ integrity are also assessed to evaluate toxicity[1].

Visualizing the Experimental Process and Mechanism of Action

Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations, created using the DOT language, depict the experimental workflow and the proposed signaling pathway of Iturin A.

G Experimental Workflow for In Vivo Antitumor Assessment cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Analysis Phase Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Implantation Subcutaneous Implantation Cell Harvest->Implantation Tumor Growth Tumor Growth Monitoring Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Endpoint Tumor Excision & Weight Measurement Treatment->Endpoint Data Analysis Statistical Analysis Endpoint->Data Analysis

Caption: Workflow for assessing the in vivo antitumor efficacy of Iturin A.

Molecular Mechanism of Action: A Multi-Faceted Approach to Cell Death

Iturin A exerts its anticancer effects through a complex mechanism that involves the induction of multiple forms of programmed cell death, including apoptosis, autophagy, and paraptosis[1][4]. A key aspect of its action is the generation of reactive oxygen species (ROS) and the disruption of the cell cycle[1]. Furthermore, studies on breast cancer cells have shown that Iturin A can inhibit the Akt signaling pathway[5]. The inhibition of Akt, a central protein kinase in cell survival, leads to downstream effects that promote apoptosis.

G Proposed Signaling Pathway of Iturin A-Induced Apoptosis Iturin A Iturin A PI3K PI3K Iturin A->PI3K Inhibition Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome c Cytochrome c Release Mitochondrion->Cytochrome c Caspases Caspases Cytochrome c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Iturin A's inhibition of the PI3K/Akt pathway promotes apoptosis.

References

Safety Operating Guide

Navigating the Disposal of Iturin A2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Iturin A2, a cyclic lipopeptide with notable antifungal and cytotoxic properties, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] While specific regulatory disposal protocols for this compound are not extensively documented, a comprehensive approach based on its chemical nature, potential hazards, and general laboratory waste management principles can ensure its safe and effective disposal.

It is imperative to treat this compound as a potentially hazardous substance.[2] Although a Safety Data Sheet (SDS) for the closely related Iturin A may classify it as non-hazardous, the product information for this compound advises treating it as hazardous until more information is available.[2] Therefore, adherence to rigorous disposal standards for chemical and potentially biohazardous waste is paramount.

Key Properties for Safe Handling and Disposal

Understanding the physical and chemical properties of this compound is fundamental to managing its disposal. This data, summarized in the table below, informs the selection of appropriate solvents and containment measures.

PropertyDataCitation
Physical State Solid powder[2]
Solubility Soluble in methanol, DMSO, dimethyl formamide[2]
Storage Temperature -20°C for long-term stability[2]
Chemical Class Cyclic lipopeptide, Antibiotic[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the form of the waste: pure solid, a solution, or contaminated labware.

1. Disposal of Solid (Pure) this compound:

  • Waste Collection: Collect solid this compound waste in a clearly labeled, sealed container. The label should include "this compound Waste," the approximate quantity, and the date.

  • Waste Stream: Dispose of the container through your institution's chemical waste management program. It should be treated as chemical waste.

2. Disposal of this compound Solutions:

  • Solvent Consideration: The disposal route for this compound solutions will be dictated by the solvent used.

    • Halogenated vs. Non-Halogenated Solvents: Segregate waste streams based on the solvent. For example, solutions of this compound in DMSO or methanol should be collected in a designated "non-halogenated solvent waste" container.

  • Labeling: The waste container must be clearly labeled with all its components, including "this compound" and the solvent(s) with their approximate concentrations.

  • Disposal: The container should be sent for incineration through your institution's hazardous waste disposal service.

3. Disposal of Contaminated Labware and Personal Protective Equipment (PPE):

  • Solid Waste: Items such as gloves, pipette tips, and empty vials that have come into contact with this compound should be considered contaminated solid chemical waste.

  • Collection: Place these materials in a designated, leak-proof container or a durable, labeled bag.[3][4]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[3][4]

  • Decontamination of Glassware: For reusable glassware, a thorough decontamination procedure is necessary. This involves rinsing with a solvent known to dissolve this compound (e.g., methanol or ethanol), followed by washing with an appropriate laboratory detergent and rinsing with deionized water. The initial solvent rinse should be collected and disposed of as liquid chemical waste.

Experimental Protocol: Decontamination of Surfaces

In the event of a spill, a detailed decontamination protocol is essential.

  • Isolate the Area: Cordon off the spill area to prevent further contamination.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.

  • Absorb the Spill: If the spill is a liquid, cover it with an absorbent material (e.g., vermiculite or a chemical spill pad).

  • Initial Decontamination: Gently wipe the area with a cloth or paper towel soaked in a solvent that solubilizes this compound, such as methanol or ethanol. All cleaning materials must be disposed of as contaminated solid waste.

  • Secondary Wash: Wash the area with a laboratory detergent solution.

  • Final Rinse: Rinse the area with water.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

IturinA2_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_paths Disposal Paths start This compound Waste Generated waste_form Determine Waste Form start->waste_form solid_waste Solid this compound waste_form->solid_waste Solid liquid_waste This compound Solution waste_form->liquid_waste Liquid contaminated_materials Contaminated Labware/PPE waste_form->contaminated_materials Contaminated Materials collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Solvent-Specific Waste Container liquid_waste->collect_liquid collect_contaminated Segregate into Sharps and Non-Sharps Containers contaminated_materials->collect_contaminated dispose_chemical Dispose as Chemical Waste collect_solid->dispose_chemical dispose_hazardous Dispose as Hazardous Liquid Waste collect_liquid->dispose_hazardous dispose_contaminated Dispose as Contaminated Solid Waste collect_contaminated->dispose_contaminated

References

Personal protective equipment for handling Iturin A2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of Iturin A2 is paramount. This cyclic lipopeptide, while a promising antifungal and antitumor agent, requires careful management in a laboratory setting to minimize exposure and ensure experimental integrity.[1][2][3] The following guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, adherence to proper PPE protocols is critical to prevent inhalation, dermal, and eye contact.[4]

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Respiratory N95 respirator or equivalent, especially when handling powder.
Body Protection Laboratory coat.

Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.

  • Avoid generating dust when handling the solid form.

  • After handling, wash hands thoroughly.[4]

  • In case of accidental contact:

    • Skin: Remove contaminated clothing and rinse the affected area with water.

    • Eyes: Rinse with plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water.

Storage: this compound should be stored in a tightly sealed container in a dry environment. Recommended storage temperatures vary by supplier, so always consult the product-specific information.

Storage ConditionTemperature Range
Short-term 2°C to 8°C
Long-term -20°C

Experimental Procedures: Preparing a Stock Solution

This compound is a solid that is soluble in several organic solvents.[4] The following is a general protocol for preparing a stock solution.

Materials:

  • This compound solid

  • Solvent of choice (e.g., methanol, DMSO, dimethylformamide)[4]

  • Inert gas (e.g., nitrogen or argon)

  • Appropriate glassware and sterile techniques

Protocol:

  • Weigh the desired amount of this compound solid in a sterile container.

  • Add the solvent of choice to the solid.

  • Purge the solution with an inert gas to prevent oxidation.[4]

  • Vortex or sonicate until the solid is completely dissolved.

  • Store the stock solution at an appropriate temperature, typically -20°C, in a tightly sealed container.

Iturin_A2_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Solid Weigh Solid Prepare Workspace->Weigh Solid Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Solid Waste: Collect any unused solid this compound and contaminated materials (e.g., weigh boats, pipette tips) in a designated, sealed waste container.

  • Liquid Waste: Collect any solutions containing this compound in a clearly labeled, sealed waste container.

  • Disposal Route: All waste containing this compound should be disposed of through an approved hazardous waste program. Do not discharge down the drain. Consult your institution's environmental health and safety department for specific guidance on chemical waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.